molecular formula C12H8ClN3 B158509 6-Chloro-2-phenylimidazo[1,2-b]pyridazine CAS No. 1844-53-7

6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B158509
CAS No.: 1844-53-7
M. Wt: 229.66 g/mol
InChI Key: FPWMERDSYDEJOP-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-b]pyridazine is a versatile chemical scaffold in medicinal chemistry research, demonstrating significant potential across multiple therapeutic areas. In parasitology, this core structure has been utilized to develop novel anthelmintic agents, with derivatives showing in vitro activity against the barber's pole worm ( Haemonchus contortus ) comparable to the benchmark drug Ivermectin . The 6-chloro substituent is a critical synthetic handle, allowing for further functionalization via nucleophilic aromatic substitution to create diverse analogues for structure-activity relationship (SAR) studies . In neuroscience research, this imidazo[1,2-b]pyridazine scaffold serves as an isostere for developing imaging agents. Specifically, it forms the core structure of compounds investigated for their binding affinity to synthetic aggregates of Aβ 1−40 , which is relevant for the detection of amyloid plaques associated with Alzheimer's disease . The incorporation of the additional nitrogen atom in the pyridazine ring, compared to related chemotypes, is a strategic modification aimed at optimizing the physicochemical properties of lead compounds, such as reducing nonspecific binding by modulating lipophilicity . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWMERDSYDEJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171568
Record name Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl-
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Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844-53-7
Record name Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. Molecules incorporating this scaffold have demonstrated a wide spectrum of therapeutic potential, including roles as kinase inhibitors, anti-inflammatory agents, antibacterial compounds, and antiviral agents.[1] The successful development of the kinase inhibitor Ponatinib, which is based on this scaffold, has further fueled interest in the synthesis and exploration of novel imidazo[1,2-b]pyridazine derivatives for various therapeutic applications.[1]

The subject of this guide, 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, is a key intermediate and a valuable molecule in its own right for the development of new therapeutics. The presence of a chloro group at the 6-position provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The phenyl group at the 2-position contributes to the molecule's overall lipophilicity and potential for π-stacking interactions with biological macromolecules. Recent studies have highlighted the potential of derivatives of this compound as anticancer agents.[2] This guide provides a detailed, in-depth technical overview of the synthesis, characterization, and underlying chemical principles for the preparation of this important compound.

Synthetic Strategy: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between 3-amino-6-chloropyridazine and an α-haloketone, specifically 2-bromoacetophenone.[2] This reaction, a variation of the classic Tschitschibabin reaction, proceeds through a well-defined mechanistic pathway.

The reaction is typically carried out in a suitable solvent and may be facilitated by a mild base. The choice of solvent is critical and can influence reaction rates and yields. Protic solvents like ethanol can participate in hydrogen bonding and solvate the reactants and intermediates, while aprotic polar solvents such as 1,2-dimethoxyethane (DME) are also effective.[3]

The reaction mechanism can be conceptualized as a two-step process:

  • N-Alkylation: The initial step involves the nucleophilic attack of the endocyclic nitrogen atom of the 3-amino-6-chloropyridazine on the electrophilic carbon of the 2-bromoacetophenone. This results in the formation of a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The amino group at the 3-position of the pyridazine ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acetophenone moiety. This is followed by a dehydration step to yield the aromatic imidazo[1,2-b]pyridazine ring system.

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Condensation Condensation 3-amino-6-chloropyridazine->Condensation 2-bromoacetophenone 2-bromoacetophenone 2-bromoacetophenone->Condensation Solvent Removal Solvent Removal Condensation->Solvent Removal Chromatography Chromatography Solvent Removal->Chromatography This compound This compound Chromatography->this compound

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound and its analogs.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-6-chloropyridazine≥98%Commercially AvailableHandle with care, may be harmful if swallowed or in contact with skin.
2-Bromoacetophenone≥98%Commercially AvailableLachrymator, handle in a fume hood with appropriate personal protective equipment.
1,2-Dimethoxyethane (DME)AnhydrousCommercially AvailableUse of an anhydrous solvent is recommended to minimize side reactions.
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Reaction Setup and Procedure
  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in 1,2-dimethoxyethane (DME), add 2-bromoacetophenone (1.0-1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel.

The proposed reaction mechanism is illustrated below:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Product R1 3-Amino-6-chloropyridazine Int N-Alkylated Intermediate R1->Int N-Alkylation R2 2-Bromoacetophenone R2->Int N-Alkylation Cyc Intramolecular Cyclization Int->Cyc Nucleophilic Attack Dehy Dehydration Cyc->Dehy - H2O Prod This compound Dehy->Prod

Caption: Proposed mechanism for the synthesis of this compound.

Purification

Purification of the crude product is achieved by flash column chromatography on silica gel using a gradient elution of dichloromethane (DCM) and ethyl acetate. A typical gradient could be from 100% DCM to 9:1 DCM:ethyl acetate.[3] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure this compound as a solid. A reported yield for this reaction is 89%.[2]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
AppearancePale yellow to light brown solid[4]
Molecular FormulaC₁₂H₈ClN₃
Molecular Weight229.67 g/mol
Spectroscopic Data

The following spectroscopic data have been reported for this compound:[2]

TechniqueData
¹H NMR (300 MHz, CDCl₃)δ = 8.19 (s, 1H), 7.95–7.91 (m, 2H), 7.87 (d, J = 9.0 Hz, 1H), 7.47–7.35 (m, 3H), 7.02 (d, J = 9.0 Hz, 1H)
¹³C NMR (75 MHz, CDCl₃)δ = 146.8, 133.1, 132.9, 129.9 (2CH), 128.8, 126.4, 126.1 (2CH), 123.0, 119.0, 113.2
IR (cm⁻¹)3065 (C–H), 1673 (C=C), 1516 (C=N), 1446 (C=N), 1100 (C–N), 826, 801(C–C), 685 (C–Cl)

Biological Context and Future Directions

The this compound core is a versatile platform for the development of novel therapeutic agents. Derivatives of this compound have shown promising anticancer activity.[2] The chloro substituent at the 6-position is particularly amenable to further chemical modification, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a wide range of substituents and explore the structure-activity relationship (SAR) for various biological targets.

The broader class of imidazo[1,2-b]pyridazines has been investigated for a multitude of biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown activity against various bacterial and fungal strains.[5]

  • Anti-inflammatory Activity: The scaffold has been explored for its potential to modulate inflammatory pathways.

  • Neurological Applications: Certain analogs have been studied as ligands for receptors in the central nervous system.

The synthesis of this compound, as detailed in this guide, provides a reliable and efficient route to a key building block for the discovery and development of new chemical entities with therapeutic potential. Further derivatization and biological screening of this compound are warranted to fully explore its medicinal chemistry applications.

References

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(37), 8985-9011.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5304.
  • N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Society of Pakistan, 45(5), 893-901.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.

Sources

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules.[1] This fused bicyclic system, containing a bridgehead nitrogen atom, has garnered significant attention from medicinal chemists due to its versatile biological activity profile.[2] Derivatives of this scaffold have been investigated and developed for a wide range of therapeutic applications, including potent kinase inhibitors for oncology (e.g., Ponatinib), antivirals, anti-inflammatories, and antimycobacterial agents.[2][3][4]

The specific derivative, this compound (CAS No. 1844-53-7), represents a key structure within this class. The presence of a phenyl group at the 2-position and a chlorine atom at the 6-position provides a strategic combination of lipophilicity and reactive potential. The chlorine atom, in particular, serves as a crucial synthetic handle for further molecular elaboration through modern cross-coupling methodologies, allowing for the systematic exploration of the chemical space around the core scaffold. This guide provides a comprehensive overview of the synthesis, structural characteristics, and physicochemical properties of this compound, offering insights for researchers in drug development and chemical biology.

Core Physicochemical and Structural Data

A summary of the key identifying and physicochemical data for this compound and its close analogs is presented below. This data is fundamental for its identification, handling, and application in experimental settings.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₈ClN₃[5]
Molecular Weight 229.67 g/mol Calculated
CAS Number 1844-53-7[5]
Appearance Pale yellow to light brown solid[5]
Melting Point 219 °C (Predicted for 2-(4-chlorophenyl) analog)[6]
pKa 2.66 ± 0.30 (Predicted for 2-(4-chlorophenyl) analog)[6]
XLogP3-AA 1.3 (Calculated for 6-chloro analog without phenyl group)[7]
Topological Polar Surface Area 30.2 Ų (Calculated for 6-chloro analog without phenyl group)[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 2[7]

Synthesis and Structural Elucidation: A Validated Approach

The synthesis of imidazo[1,2-b]pyridazines is well-established, with the most common and reliable method being the condensation reaction between a 3-aminopyridazine and an α-haloketone.[2] This approach offers a direct and efficient route to the desired fused heterocyclic system.

Proposed Synthetic Pathway

The logical and field-proven synthesis of this compound involves the reaction of 3-amino-6-chloropyridazine with 2-bromoacetophenone. The causality behind this choice is clear: the nucleophilic amino group of the pyridazine attacks the electrophilic carbonyl-adjacent carbon of the α-haloketone, initiating a sequence of cyclization and dehydration to yield the final aromatic product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification R1 3-Amino-6-chloropyridazine Reaction Cyclocondensation (e.g., Reflux in Ethanol) R1->Reaction R2 2-Bromoacetophenone R2->Reaction Purification Purification (Recrystallization or Column Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system. Each step is designed to drive the reaction to completion and ensure the isolation of a pure product, which is then verified in the characterization phase.

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as absolute ethanol, add 2-bromoacetophenone (1.05 eq).

    • Expert Insight: Using a slight excess of the α-haloketone ensures the complete consumption of the more valuable aminopyridazine starting material. Ethanol is an excellent choice as it effectively dissolves the reactants and is easily removed post-reaction.

  • Cyclocondensation: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. Neutralize the crude mixture with a saturated solution of sodium bicarbonate to remove any HBr formed during the reaction.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.[8]

    • Trustworthiness: The choice between recrystallization and chromatography depends on the purity of the crude product. Recrystallization is efficient for removing minor impurities if the initial purity is high, while chromatography is necessary for separating more complex mixtures.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the imidazopyridazine core and the phenyl ring. Drawing from data on the analogous 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, we can predict a singlet for the H-3 proton and two doublets for the H-7 and H-8 protons, alongside multiplets for the phenyl group.[9]

    • ¹³C NMR: The carbon NMR will show distinct signals for each of the 12 carbons in the molecule, confirming the overall carbon framework.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings.

Molecular Structure and Reactivity

The imidazo[1,2-b]pyridazine core is an electron-deficient aromatic system. The presence of the chloro group at the C-6 position further influences its electronic properties and provides a key site for chemical modification.

Reactivity_Diagram Core This compound C-6 Position Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Core:f1->Reaction Key Reactive Site Products New C-C Bond Formation Diverse Analogs SAR Exploration Reaction->Products Enables

Caption: Reactivity at the C-6 position enables extensive analog synthesis.

Potential for Derivatization

The chlorine atom at the C-6 position is amenable to substitution via various metal-catalyzed cross-coupling reactions.[2] This is a cornerstone of its utility in drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can be used to replace the chlorine atom with a wide range of substituted aromatic groups. This allows for the systematic probing of structure-activity relationships (SAR).

  • Buchwald-Hartwig Amination: The chloro group can be substituted with amines to introduce diverse nitrogen-containing functionalities, which can be crucial for modulating solubility and forming key interactions with biological targets.

  • Sonogashira Coupling: The introduction of alkyne groups via Sonogashira coupling provides a gateway to further chemical transformations.

Biological Context and Therapeutic Relevance

The imidazo[1,2-b]pyridazine scaffold is a well-known pharmacophore.[2] While specific biological data for this compound is not widely published, the activities of its close analogs provide a strong rationale for its investigation in drug discovery programs.

  • Kinase Inhibition: Many imidazo[1,2-b]pyridazine derivatives are potent inhibitors of various protein kinases, which are critical targets in oncology.[2]

  • Antimycobacterial Activity: The scaffold has shown significant promise in the development of new treatments for tuberculosis.[3][4]

  • Anticonvulsant Properties: Certain derivatives have been identified as voltage-gated calcium channel blockers with potent anti-seizure effects in preclinical models.[10]

  • Antifungal and Anti-inflammatory Activity: The broad biological profile of this class of compounds also includes antifungal and anti-inflammatory properties.[2][11]

The poor aqueous solubility noted for some derivatives highlights a critical challenge.[9] Therefore, the strategic modification of the this compound core, particularly at the C-6 position, will be essential for optimizing the pharmacokinetic properties required for successful drug development.

References

  • ERIC. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 2017. [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021. [Link]

  • National Institutes of Health (NIH). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. [Link]

  • Google Patents. 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • PubMed. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. [Link]

  • ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]

  • PubChem. Imidazo(1,2-b)pyridazine, 6-chloro-. [Link]

  • Lead Sciences. 6-Chloro-2-methylimidazo[1,2-b]pyridazine. [Link]

  • Flinders University Research. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. [Link]

  • PubMed. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. [Link]

  • Royal Society of Chemistry. Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

Sources

A Technical Guide to the Biological Activity of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the imidazo[1,2-b]pyridazine scaffold, a heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its derivatives are known for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological applications.[1][2][3] The focus of this document is on a specific, highly promising subset: 6-Chloro-2-phenylimidazo[1,2-b]pyridazine derivatives. We will dissect the synthetic rationale, mechanisms of action, and structure-activity relationships (SAR) that define their therapeutic potential.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-b]pyridazine structure is considered a "privileged scaffold" because its rigid, bicyclic framework is adept at interacting with a multitude of biological targets.[2] This versatility has led to the development of numerous bioactive molecules, most notably the successful kinase inhibitor Ponatinib, which has revitalized interest in this chemical class.[2] The core structure's potential is unlocked through targeted functionalization. The introduction of a chlorine atom at the C6 position and a phenyl group at the C2 position serves as a critical anchor for designing derivatives with enhanced potency and selectivity across different therapeutic areas.

Synthesis and Functionalization: A Strategic Approach

The creation of these derivatives typically begins with the construction of the core imidazo[1,2-b]pyridazine ring system. A common and foundational method involves the condensation reaction between 6-chloropyridazin-3-amine and an α-haloketone, such as 1,3-dichloroacetone.[4] This initial step yields a reactive intermediate, like 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, which is then amenable to a variety of further modifications.[4]

Advanced synthetic strategies frequently employ metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce diverse substituents and build molecular complexity.[1] This strategic functionalization is key to fine-tuning the pharmacological profile of the final compounds.

G cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_final Functionalization & Diversification A 6-Chloropyridazin-3-amine C Cyclocondensation A->C B 1,3-Dichloroacetone B->C D 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine C->D Formation of core scaffold E Substitution Reactions (e.g., Suzuki, Sonogashira) D->E Intermediate for functionalization F Diverse this compound Derivatives E->F

General Synthetic Pathway for Imidazo[1,2-b]pyridazine Derivatives.
Detailed Protocol: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

This protocol describes a foundational step in creating the imidazo[1,2-b]pyridazine core, which can be subsequently modified. The rationale for this two-step process is to first build the heterocyclic core and then introduce a reactive chloromethyl group at the C2 position, which is an excellent leaving group for subsequent nucleophilic substitution reactions to add diversity.

Step 1: Synthesis of 6-chloropyridazin-3-amine

  • This starting material is often commercially available or can be synthesized via established literature methods.

Step 2: Cyclocondensation Reaction

  • To a solution of 6-chloropyridazin-3-amine (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).[4]

  • Stir the reaction mixture and heat under reflux for approximately 48 hours. The extended reflux is necessary to drive the condensation and cyclization to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure (in vacuo).

  • Purify the resulting crude product using silica gel chromatography. A common eluent system is dichloromethane-ethyl acetate (e.g., 9:1 v/v) to isolate the pure compound.[4]

  • The final product, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, is typically obtained as a white solid.[4]

Key Biological Activities and Mechanisms

A. Anticancer Activity via Kinase Inhibition

A primary area of investigation for imidazo[1,2-b]pyridazine derivatives is their potent activity as kinase inhibitors.[1][2] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them a prime therapeutic target.

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including:

  • Cyclin-dependent kinases (CDKs)[1]

  • Vascular endothelial growth factor receptor 2 (VEGFR2)[1]

  • Pim-1 kinase[1]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs)[5]

The mechanism often involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signaling cascade.

G cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Target Kinase (e.g., VEGFR2, CDK) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cell Proliferation & Survival Substrate->Response Signal Transduction Inhibitor 6-Chloro-2-phenylimidazo [1,2-b]pyridazine Derivative Inhibitor->Kinase Blocks ATP Binding

Mechanism of Action for Kinase Inhibition.
Compound ClassTarget Cancer Cell LinesReported Activity (IC₅₀)Reference
Imidazo[1,2-a]pyrazine derivativeA549 (Lung Carcinoma)6.0 nM[6]
Imidazo[1,2-a]pyrazine derivativeVarious (14 cell lines)6–320 nM[6]
2-alkyl-6-cycloamino-3-(pyridin-4-yl)imidazo[1,2-b]pyridazinesA549, H460Significant Antiproliferative Activity[1]
B. Anti-inflammatory Properties

Chronic inflammation is an underlying factor in many diseases. Certain imidazo[1,2-b]pyridazine derivatives have demonstrated significant anti-inflammatory effects.[7] The primary mechanism involves the inhibition of pro-inflammatory enzymes. Studies have shown that specific substituted derivatives can significantly inhibit the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in microglial cells.[8] This inhibition reduces the production of inflammatory mediators like prostaglandins and nitric oxide.

Five acidic phenyl derivatives of the imidazo[1,2-b]pyridazine system were shown to possess anti-inflammatory activity in carrageenin-induced rat paw edema models and analgesic effects in acetic acid-induced writhing tests in mice.[7]

C. Antimicrobial Spectrum

The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile core for developing agents against a wide range of pathogens.

  • Antiparasitic Activity: A notable derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, displayed potent activity against the trypomastigote blood stream form of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with a submicromolar EC₅₀ value.[4] However, its development was hindered by poor solubility, highlighting the need for structural modifications to improve pharmacokinetic properties.[4]

  • Antifungal Activity: Series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown excellent, broad-spectrum activity against various phytopathogenic fungi.[9] Certain compounds were significantly more potent than the commercial fungicide hymexazol against strains like Corn Curvalaria Leaf Spot and Alternaria alternata.[9] Similarly, related 6-chloroimidazo[1,2-a]pyridine derivatives have been synthesized and shown to be effective against clinical strains of Candida parapsilosis.[10]

  • Antimycobacterial Activity: Derivatives incorporating piperazine and morpholine moieties have been synthesized and screened for activity against Mycobacterium tuberculosis H37Rv.[11] Some amide derivatives exhibited potent anti-TB activity, suggesting this scaffold is a promising starting point for new tuberculosis treatments.[11]

CompoundTarget OrganismReported ActivityReference
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineT. b. bruceiEC₅₀ = 0.38 µM[4]
6-chloroimidazo [1,2-a]pyridin-2-yl)-phenylacrylonitrilesCandida parapsilosisMIC = 19.36 µM to 89.38 µM[10]
Amide-containing imidazo[1,2-b]pyridazine derivativesM. tuberculosis H37RvMIC = 1.6 µg/mL[11]
D. Neurological Activity

Recent studies have uncovered the potential of these compounds in neurology. Specific derivatives, such as 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1), have been identified as blockers of human (h) Cav3.1 voltage-gated calcium channels.[12] This activity has translated into promising in vivo anti-absence and anti-seizure effects in animal models of epilepsy.[12] Furthermore, these compounds demonstrated neuroprotective effects against oxidative stress in rat brain glioma cells, suggesting a dual benefit of seizure reduction and neuronal protection.[12]

Key Experimental Methodologies

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic or antiproliferative effects of chemical compounds on cancer cell lines. The causality is clear: viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead or metabolically inactive cells cannot. The amount of formazan produced is directly proportional to the number of living cells.

Workflow:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ Value F->G

Workflow for an In Vitro Antiproliferative (MTT) Assay.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and potent core for the development of novel therapeutics. The derivatives exhibit a broad range of biological activities, with particularly strong evidence supporting their roles as kinase inhibitors for cancer, anti-inflammatory agents, and broad-spectrum antimicrobial compounds. The key to unlocking their full potential lies in strategic synthetic modifications to optimize potency, selectivity, and pharmacokinetic profiles, such as improving aqueous solubility. Future research should focus on leveraging structure-based drug design to refine interactions with specific biological targets and advancing the most promising leads into more complex in vivo disease models.

References

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Elakkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Retrieved January 27, 2026, from [Link]

  • Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928. Retrieved January 27, 2026, from [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (n.d.). Preprints.org. Retrieved January 27, 2026, from [Link]

  • Di Mauro, G., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Retrieved January 27, 2026, from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved January 27, 2026, from [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Research Communications in Chemical Pathology and Pharmacology, 67(1), 43-54. Retrieved January 27, 2026, from [Link]

  • Wang, X., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127271. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). Retrieved January 27, 2026, from [Link]

  • Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory.... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PMC. Retrieved January 27, 2026, from [Link]

  • WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. (n.d.). Google Patents.
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (n.d.). Cardiff University. Retrieved January 27, 2026, from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). PMC - NIH. Retrieved January 27, 2026, from [Link]

Sources

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]pyridazine core is a quintessential example of such a structure. This fused heterocyclic system, comprising an imidazole ring fused to a pyridazine ring, serves as a versatile and robust template for designing novel therapeutics.[1][2] Its significance was catapulted into the spotlight with the FDA's approval of Ponatinib (Iclusig®) , a multi-kinase inhibitor for treating chronic myeloid leukemia, which features this core structure.[3][4]

The resurgence of interest in the imidazo[1,2-b]pyridazine nucleus stems from its proven ability to interact with a wide array of biological targets.[1] Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiparasitic, and antiviral properties, as well as applications in treating metabolic and neurological disorders.[1][5] This guide provides a comprehensive overview of the synthesis, key therapeutic applications, and structure-activity relationships (SAR) of the imidazo[1,2-b]pyridazine scaffold, offering field-proven insights for professionals in drug development.

Core Synthesis: Building the Imidazo[1,2-b]pyridazine Framework

The construction of the imidazo[1,2-b]pyridazine ring system is most classically and efficiently achieved through a condensation reaction. Modern advancements have also introduced sophisticated metal-catalyzed methods to facilitate its synthesis and functionalization.[3]

The Classical Approach: Condensation of 3-Aminopyridazines and α-Haloketones

The foundational synthesis involves the reaction between a 3-aminopyridazine and an α-haloketone. A critical aspect of this method is the strategic use of a halogen substituent (typically chlorine or bromine) at the 6-position of the 3-aminopyridazine starting material.[6]

Causality Behind Experimental Design: In a simple 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic. This leads to preferential alkylation by the α-haloketone at this undesired site, hindering the cyclization needed to form the fused bicyclic product. Placing a halogen at the 6-position, adjacent to this "offending" nitrogen, drastically reduces its nucleophilicity through an electron-withdrawing inductive effect. This clever electronic manipulation redirects the initial alkylation to the desired ring nitrogen (N1), adjacent to the amino group, thereby ensuring a high yield of the imidazo[1,2-b]pyridazine product.[6]

cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_end Product Aminopyridazine 3-Amino-6-halopyridazine Alkylation N1-Alkylation (Regioselective) Aminopyridazine->Alkylation Base (e.g., NaHCO3) Haloketone α-Haloketone Haloketone->Alkylation Cyclization Intramolecular Condensation Alkylation->Cyclization Intermediate Formation Product Imidazo[1,2-b]pyridazine Core Cyclization->Product Dehydration cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Kinase (e.g., BTK, PIM) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Response Cell Proliferation, Survival PhosphoSubstrate->Response Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Kinase Inhibition Start Compound Library (Imidazo[1,2-b]pyridazine Derivatives) Screening Biological Screening (e.g., Kinase Assay, Antimicrobial Assay) Start->Screening Hit_Ident Hit Identification Screening->Hit_Ident SAR Structure-Activity Relationship (SAR) Analysis Hit_Ident->SAR Lead_Opt Lead Optimization (Chemical Synthesis) SAR->Lead_Opt Design New Derivatives Lead_Comp Lead Compound SAR->Lead_Comp Lead_Opt->Screening Test New Compounds

Sources

A Guide to the Spectral Analysis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to applications as kinase inhibitors, antimicrobial agents, and ligands for neurological receptors.[2][3] The compound 6-Chloro-2-phenylimidazo[1,2-b]pyridazine is a key derivative within this class. Its synthesis and the introduction of substituents, such as the chloro and phenyl groups, are pivotal for modulating its physicochemical properties and pharmacological activity.

Accurate structural elucidation is the bedrock of drug discovery and development. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous confirmation of its identity, purity, and chemical environment. This guide offers an in-depth analysis of the NMR and MS data for this compound, explaining the causal relationships between the molecular structure and the resulting spectral features. It is intended for researchers and scientists who require a practical and theoretical understanding of how to interpret this data with confidence.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Core Principles for Interpreting Heterocyclic NMR

The interpretation of NMR spectra for heteroaromatic systems like imidazo[1,2-b]pyridazine is governed by several key principles:

  • Anisotropic Effects: The delocalized π-electrons in the aromatic rings generate a ring current in the presence of an external magnetic field. This current deshields protons on the exterior of the ring system, shifting their signals to a higher chemical shift (downfield).[4]

  • Inductive and Mesomeric Effects: The electronegative nitrogen and chlorine atoms withdraw electron density from the rings through inductive effects, generally deshielding nearby nuclei. The nitrogen atoms also participate in the π-system, influencing electron distribution via mesomeric effects, which can be shielding or deshielding depending on the position.[5]

  • Spin-Spin Coupling: Protons on adjacent, non-equivalent carbons interact, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and geometry of the molecule.[6]

To facilitate a clear discussion, the standard numbering system for the this compound ring is used throughout this guide.

Caption: Structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the most direct information about the proton environment. The signals for this compound can be assigned based on their chemical shift, multiplicity, and integration.

  • Pyridazine Ring Protons (H7, H8): These two protons form a coupled AX system. H8 is adjacent to the bridgehead nitrogen (N1), while H7 is ortho to the electron-withdrawing chlorine atom. Consequently, H8 is expected to appear as a doublet at a higher field compared to H7, which will also be a doublet. A typical coupling constant for ortho protons on a pyridazine ring is large, around J = 9.5 Hz.[7]

  • Imidazole Ring Proton (H3): This proton is on the five-membered imidazole ring and typically appears as a singlet since it has no adjacent protons. Its chemical shift is influenced by the adjacent phenyl group and the overall aromatic system.

  • Phenyl Ring Protons (H2'/H6', H3'/H5', H4'): The protons of the phenyl group will appear in the aromatic region. The ortho protons (H2'/H6') are typically the most deshielded due to their proximity to the heterocyclic core. They will likely appear as a multiplet (often a doublet of doublets). The meta (H3'/H5') and para (H4') protons will appear at a slightly higher field, often as overlapping multiplets.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.

  • Bridgehead Carbons (C5, C8a): These carbons are part of both rings and their chemical shifts are influenced by two nitrogen atoms. C8a, being bonded to two nitrogens, is expected to be significantly downfield.

  • Substituted Carbons (C2, C6): C2, bearing the phenyl group, and C6, bearing the chlorine atom, will have their chemical shifts significantly affected by these substituents. The carbon attached to the electronegative chlorine (C6) will be deshielded.

  • Protonated Carbons (C3, C7, C8): These carbons will show signals in the typical aromatic region for heterocyclic systems. Their specific shifts can be confirmed using 2D NMR techniques like HSQC.

  • Phenyl Ring Carbons: Six distinct signals are expected for the phenyl ring carbons, with the ipso-carbon (C1') being quaternary and often showing a weaker signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts are predicted based on data for similar structures and may vary slightly depending on the solvent and concentration.[7][8] All spectra are referenced to TMS at 0.00 ppm.[6])

PositionAtomPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
3¹H~8.1 - 8.3s (singlet)-
7¹H~7.9 - 8.1d (doublet)~9.5
8¹H~7.2 - 7.4d (doublet)~9.5
2'/6'¹H~7.9 - 8.1m (multiplet)-
3'/4'/5'¹H~7.3 - 7.6m (multiplet)-
2¹³C~146 - 148--
3¹³C~114 - 116--
5¹³C~140 - 142--
6¹³C~125 - 127--
7¹³C~124 - 126--
8¹³C~118 - 120--
8a¹³C~144 - 146--
1'¹³C~132 - 134--
2'/6'¹³C~126 - 128--
3'/5'¹³C~128 - 130--
4'¹³C~129 - 131--
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly alter chemical shifts.[9]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans and a longer relaxation delay are required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[10]

Molecular Ion (M⁺) Peak and Isotopic Distribution

For this compound (C₁₄H₉ClN₄), the most critical feature in the mass spectrum is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of two peaks:[10][11]

  • M⁺ peak: Corresponds to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺ peak: Corresponds to the molecule containing the ³⁷Cl isotope.

The intensity ratio of the M⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule.[12] The nominal molecular weight is 268 g/mol , so the M⁺ peak will be at m/z 268 and the [M+2]⁺ peak at m/z 270.

Key Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion is formed with excess energy, leading to its fragmentation into smaller, charged species. The fragmentation pattern is predictable and reproducible, providing a "fingerprint" of the molecule's structure. Stable aromatic and heterocyclic rings often result in strong molecular ion peaks.[13]

The primary fragmentation pathways for this compound are expected to involve the cleavage of the bonds connecting the substituent groups and the fragmentation of the heterocyclic core.

G M [C₁₄H₉ClN₄]⁺˙ m/z = 268/270 (M⁺) F1 [C₁₄H₉N₄]⁺ m/z = 233 M->F1 - Cl• F2 [C₈H₅ClN₂]⁺˙ m/z = 164/166 M->F2 - C₆H₄N₂ (Pyridazine) F3 [C₆H₄N₂]⁺˙ m/z = 104 F2->F3 - C₂H (ethyne) - Cl•

Caption: Proposed key fragmentation pathways for this compound.

  • Loss of a Chlorine Radical (-Cl•): This is a very common fragmentation for chlorinated compounds, leading to the formation of a stable cation at m/z 233. This fragment will not show the 3:1 isotopic pattern.

  • Loss of Phenylnitrile (-C₇H₅N): Cleavage of the imidazole ring can lead to the loss of a phenylnitrile molecule, although this may be less favored than other pathways.

  • Cleavage of the Phenyl Group (-C₆H₅•): Loss of the phenyl radical would result in a fragment at m/z 191/193.

  • Retro-Diels-Alder Type Fission: Fragmentation of the pyridazine ring can occur, leading to characteristic neutral losses. For instance, the loss of HCN or N₂ is possible.[14]

Table 2: Predicted Key Mass Spectrometry Fragments

m/z (for ³⁵Cl)Proposed FormulaNeutral LossComments
268[C₁₄H₉³⁵ClN₄]⁺˙-Molecular Ion (M⁺)
270[C₁₄H₉³⁷ClN₄]⁺˙-Isotopic Molecular Ion ([M+2]⁺)
233[C₁₄H₉N₄]⁺Cl•Loss of chlorine radical
191[C₈H₄³⁵ClN₄]⁺C₆H₅•Loss of phenyl radical
164[C₈H₅³⁵ClN₂]⁺˙C₆H₄N₂Loss of pyridazine moiety
102[C₇H₄N]⁺C₇H₅ClN₃Phenylnitrile cation fragment
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a coupled liquid chromatography (LC) system. For analysis by EI-MS, the sample can also be introduced via a solid probe.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and induce fragmentation. This standardized energy ensures that the resulting fragmentation pattern is reproducible and comparable to library spectra.[15]

  • Mass Analysis: Separate the generated ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and its isotopic cluster to confirm the molecular weight and the presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments, providing further structural confirmation.

Conclusion

The comprehensive analysis of this compound using NMR and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and the electronic nature of the heterocyclic core, with predictable chemical shifts and coupling patterns confirming the connectivity. Mass spectrometry definitively establishes the molecular weight and elemental formula through the characteristic M⁺/[M+2]⁺ isotopic pattern for chlorine and reveals the molecule's inherent structural stability and bond hierarchy through its fragmentation pathways. Together, these spectral techniques form an indispensable workflow for the characterization of this important class of molecules, ensuring the scientific integrity required for research, discovery, and drug development.

References

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Retrieved from [Link]

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. Available from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link]

  • ResearchGate. (2021). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Retrieved from [Link]

  • (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to Imidazo[1,2-b]pyridazine Targets

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of a Privileged Scaffold

The imidazo[1,2-b]pyridazine core is a fascinating heterocyclic system that has, in recent years, captured the profound interest of the medicinal chemistry community.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, yet it possesses distinct electronic and steric properties that enable the fine-tuning of selectivity and pharmacokinetic profiles.[2] The clinical success of the multi-kinase inhibitor ponatinib, an imidazo[1,2-b]pyridazine derivative approved for the treatment of chronic myeloid leukemia, has served as a powerful validation of this scaffold's therapeutic potential and has catalyzed a new wave of research into its diverse applications.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere catalog of activities. It aims to provide a deep, mechanistic understanding of the key therapeutic targets of imidazo[1,2-b]pyridazines, grounded in the causality of experimental design and a commitment to self-validating protocols. We will explore the molecular pathways these compounds modulate, detail robust methodologies for target validation and compound characterization, and present a synthesized view of the structure-activity relationships that govern their potency and selectivity.

I. The Kinase Family: A Primary Domain for Imidazo[1,2-b]pyridazine Intervention

The ATP-binding pocket of protein kinases has proven to be an exceptionally fertile ground for the development of imidazo[1,2-b]pyridazine-based inhibitors. The scaffold's inherent ability to form critical hydrogen bonds and engage in hydrophobic interactions makes it a potent modulator of kinase activity across various subfamilies.

A. Tyrosine Kinases: Targeting Oncogenesis and Autoimmunity

1. Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies:

BTK is a cornerstone of B-cell receptor (BCR) signaling, crucial for the survival and proliferation of malignant B-cells.[5] Irreversible inhibition of BTK, by forming a covalent bond with a cysteine residue (Cys481) in the active site, has emerged as a highly effective therapeutic strategy. Imidazo[1,2-b]pyridazine derivatives have been engineered to act as potent and selective irreversible BTK inhibitors.[5][6]

  • Mechanism of Action: The imidazo[1,2-b]pyridazine core serves as the primary anchoring motif within the ATP-binding pocket. A strategically placed electrophilic "warhead," typically an acrylamide group, on the solvent-exposed region of the molecule is positioned to react with the nucleophilic thiol of Cys481, leading to permanent inactivation of the enzyme.

  • Expert Insight: The key to successful irreversible inhibitor design lies in balancing the reactivity of the warhead. It must be reactive enough to form the covalent bond efficiently but not so reactive that it leads to off-target modifications and associated toxicities. The imidazo[1,2-b]pyridazine scaffold provides a stable and synthetically tractable platform to optimize this balance while simultaneously maximizing non-covalent interactions to achieve high initial binding affinity (Ki).

Workflow for Assessing Irreversible BTK Inhibition:

Caption: Workflow for characterizing irreversible BTK inhibitors.

2. Tyrosine Kinase 2 (Tyk2) in Inflammatory Diseases:

Tyk2, a member of the Janus kinase (JAK) family, is integral to the signaling pathways of key inflammatory cytokines like IL-12, IL-23, and Type I interferons.[7] These pathways are implicated in the pathogenesis of autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis.[7] A novel and highly selective approach involves targeting the pseudokinase (JH2) domain of Tyk2. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors that bind to the JH2 domain, locking the kinase in an inactive conformation.[7]

  • Signaling Pathway and Inhibition:

Tyk2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activates JAK Other JAK STAT STAT Protein Tyk2->STAT Phosphorylates Tyk2_inactive Tyk2 (Inactive) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Inhibitor Imidazo[1,2-b]pyridazine (JH2 Inhibitor) Inhibitor->Tyk2 Allosteric Binding to JH2 Domain Transcription Gene Transcription (Inflammation) DNA->Transcription

Caption: Tyk2 signaling pathway and allosteric inhibition.

B. Serine/Threonine Kinases: Regulating Cell Cycle and Survival

1. PIM Kinases in Leukemia and Prostate Cancer:

The PIM family of proto-oncogenic serine/threonine kinases (PIM1, PIM2, PIM3) are crucial regulators of cell survival and proliferation. Their overexpression is a hallmark of various hematological malignancies and solid tumors. Imidazo[1,2-b]pyridazines have been identified as a selective class of PIM kinase inhibitors that can induce apoptosis in cancer cells.[8]

  • Causality in Experimental Choice: PIM kinases have a unique hinge region and a constitutively active conformation, distinguishing them from many other kinases. Successful imidazo[1,2-b]pyridazine inhibitors often feature substitutions at the 2- and 3-positions of the core, which allows for precise interactions within this distinct active site. Screening against a panel of kinases is essential to confirm selectivity and avoid off-target effects on structurally related kinases.

2. Haspin Kinase in Mitosis:

Haspin is an atypical kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for the proper localization of the chromosomal passenger complex.[9] As Haspin is overexpressed in several cancers, its inhibition presents a targeted therapeutic strategy.[9] Disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective Haspin inhibitors, demonstrating anti-proliferative effects in cancer cell lines.[9]

Table 1: Representative Imidazo[1,2-b]pyridazine Kinase Inhibitors and Their Targets

Compound ClassTarget KinasePotency (IC50/Ki)Therapeutic AreaReference(s)
Acrylamide-substitutedBruton's Tyrosine Kinase (BTK)1.3 nM (IC50)B-Cell Malignancies[5][6]
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)Tyk2 (JH2 domain)0.015 - 0.035 nM (Ki)Autoimmune Diseases[7]
Variously substitutedPIM1 / PIM2Sub-micromolarLeukemia[8]
DisubstitutedHaspin6 - 100 nM (IC50)Cancer[9]
3,6-DisubstitutedDYRK1A / CLK132 - 82 nM (IC50)Parasitic Diseases[10]

II. Anti-Infective Applications: A Renewed Arsenal

Beyond cancer and inflammation, the imidazo[1,2-b]pyridazine scaffold shows significant promise in combating infectious diseases, an area of critical unmet medical need.

A. Anti-Mycobacterial Activity: Targeting Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a global health crisis, exacerbated by the rise of drug-resistant strains.[11] Novel imidazo[1,2-b]pyridazine derivatives, often incorporating benzohydrazide or piperazine/morpholine moieties, have demonstrated potent in vitro activity against the H37Rv strain of M.tb.[11][12]

  • Proposed Mechanism: While not definitively elucidated for all derivatives, a compelling hypothesis suggests that some compounds may act by inhibiting bacterial RNA polymerase, an enzyme essential for DNA transcription.[11] This mechanism is based on structural similarities to first-line anti-TB drugs like rifampicin.[11]

  • Self-Validating Protocol: Assessing Anti-TB Activity:

    • Primary Screening (MIC Determination):

      • Method: Microplate Alamar Blue Assay (MABA). This is a colorimetric assay that measures the metabolic activity of M.tb.

      • Procedure:

        • Prepare serial dilutions of the test compounds in a 96-well plate containing Middlebrook 7H9 broth.

        • Inoculate each well with a standardized culture of M. tuberculosis H37Rv.

        • Incubate the plates for 7 days at 37°C.

        • Add Alamar Blue reagent and re-incubate for 24 hours.

        • Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents the color change from blue (no growth) to pink (growth).

      • Controls: Include wells with no drug (positive control), no bacteria (negative control), and standard anti-TB drugs (e.g., isoniazid, rifampicin).

    • Cytotoxicity Assessment:

      • Method: Evaluate the compound's toxicity against a mammalian cell line (e.g., Vero or HepG2) using an MTT or similar viability assay.

      • Rationale: This step is crucial to determine the selectivity index (SI = IC50 in mammalian cells / MIC against M.tb), ensuring that the anti-mycobacterial effect is not due to general cytotoxicity. A high SI is a prerequisite for a viable drug candidate.

    • Mechanism of Action Studies (Optional Follow-up):

      • Perform in vitro RNA polymerase inhibition assays using purified bacterial enzyme.

      • Conduct macromolecule synthesis assays to see if the compounds preferentially inhibit DNA, RNA, or protein synthesis.

III. Neurodegenerative Disease: Targeting Amyloid Pathology

Alzheimer's disease (AD) is characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain.[13] The development of agents that can either inhibit this aggregation or serve as imaging probes for early diagnosis is a major therapeutic goal.

A. Ligands for β-Amyloid Plaques

Imidazo[1,2-b]pyridazine derivatives have been designed as isosteric analogues of known amyloid-binding agents.[13] Specific derivatives have shown high binding affinity (Ki in the low nanomolar range) to synthetic Aβ aggregates.[13]

  • Therapeutic Rationale: The primary application explored for these high-affinity binders is in the development of Positron Emission Tomography (PET) radiotracers. By labeling these compounds with a positron-emitting isotope (like Carbon-11), it becomes possible to non-invasively visualize and quantify Aβ plaques in the brains of living individuals, aiding in AD diagnosis and in monitoring the efficacy of anti-amyloid therapies.[13]

  • Structure-Activity Relationship (SAR) Insights:

    • A 2-(4'-Dimethylaminophenyl) group appears to be a key pharmacophore for high-affinity binding.[13]

    • Substitution at the 6-position of the imidazo[1,2-b]pyridazine core significantly modulates binding affinity, with a methylthio group proving optimal in one study.[13]

    • Replacing the phenyl ring with other heterocycles, such as pyridinyl or thiophenyl, has been shown to significantly reduce binding affinity, highlighting the importance of this specific aryl interaction.[13]

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has unequivocally established itself as a privileged structure in modern medicinal chemistry. Its synthetic tractability and versatile binding capabilities have enabled the development of potent and selective modulators for a remarkable range of therapeutic targets. The most mature applications lie in kinase inhibition, with compounds targeting BTK, Tyk2, and Haspin representing exciting frontiers in oncology and immunology. Concurrently, the potent anti-mycobacterial and high-affinity amyloid-binding properties of distinct derivatives underscore the scaffold's broader utility.

Future research should focus on leveraging advanced computational methods to refine SAR and predict off-target effects, thereby accelerating the design of next-generation inhibitors with superior selectivity and safety profiles. Furthermore, exploring novel therapeutic areas where this versatile core can address unmet needs will undoubtedly continue to be a fruitful endeavor for the drug discovery community.

References

  • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: PubMed Central URL: [Link]

  • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity Source: ResearchGate URL: [Link]

  • Title: Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity Source: TSI Journals URL: [Link]

  • Title: Exploring the untapped pharmacological potential of imidazopyridazines Source: PubMed Central (NIH) URL: [Link]

  • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: ResearchGate URL: [Link]

  • Title: Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors Source: ResearchGate URL: [Link]

  • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Publishing URL: [Link]

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: ACS Publications URL: [Link]

  • Title: Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: PubMed URL: [Link]

  • Title: Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article Source: Hindawi URL: [Link]

  • Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: AACR Journals URL: [Link]

Sources

Unraveling the Pharmacokinetic Profile of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across oncology, infectious diseases, and neurology.[1][2] 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, a key analogue within this class, has garnered significant interest for its potential applications in drug discovery.[3] This technical guide provides a comprehensive analysis of the available pharmacokinetic (PK) data for this compound and its closely related derivatives. By synthesizing preclinical observations and projecting metabolic pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the challenges and opportunities associated with advancing this promising scaffold through the development pipeline. We will delve into the known absorption, distribution, metabolism, and excretion (ADME) characteristics, offering a forward-looking perspective on optimizing the druggability of this important chemical entity.

Introduction: The Therapeutic Promise of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine heterocyclic system is a versatile pharmacophore that has been successfully leveraged to develop a range of potent and selective therapeutic agents.[1] Its rigid, planar structure provides a unique framework for interacting with various biological targets, leading to a broad spectrum of pharmacological activities, including:

  • Kinase Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against various kinases, playing a crucial role in the development of novel anticancer therapies.[1][2]

  • Antimicrobial and Antiviral Activity: The imidazo[1,2-b]pyridazine core has been explored for its efficacy against a range of pathogens, including mycobacteria and various viruses.[1][4]

  • Central Nervous System (CNS) Activity: Certain analogues have demonstrated potential as modulators of CNS targets, such as dopamine receptors and voltage-gated calcium channels, suggesting applications in neurological and psychiatric disorders.[1][5]

This compound itself is a key intermediate and a pharmacologically relevant molecule within this class, characterized by a chlorine atom at the 6-position and a phenyl group at the 2-position.[3] These substitutions significantly influence its physicochemical properties and, consequently, its pharmacokinetic behavior. Understanding the ADME profile of this specific compound is paramount for its successful development as a therapeutic agent.

Pharmacokinetic Profile: Synthesizing the Current Landscape

Direct and comprehensive pharmacokinetic data for this compound in the public domain is limited. However, by examining studies on closely related analogues and leveraging our understanding of the physicochemical properties of the core scaffold, we can construct a predictive pharmacokinetic profile to guide further investigation.

Absorption

The absorption of a drug is largely governed by its solubility and permeability. While specific data for this compound is not available, studies on other imidazo[1,2-b]pyridazine derivatives suggest that oral bioavailability can be variable and is highly dependent on the specific substitution patterns. For instance, some derivatives have shown favorable oral absorption, while others have been hampered by poor solubility.[6]

The lipophilic nature of the phenyl group at the C2 position and the presence of a chlorine atom at the C6 position in this compound suggest that the compound is likely to have moderate to high lipophilicity. This characteristic can enhance membrane permeability but may also lead to poor aqueous solubility, potentially limiting its oral absorption.

Distribution

The distribution of a compound throughout the body is influenced by its plasma protein binding, tissue permeability, and affinity for specific transporters. The lipophilic character of many imidazo[1,2-b]pyridazine derivatives suggests a propensity for distribution into tissues.[4]

For CNS-targeted indications, the ability of a compound to cross the blood-brain barrier (BBB) is critical. The structural features of this compound, including its relatively small size and lipophilicity, may facilitate BBB penetration. However, it is also a potential substrate for efflux transporters such as P-glycoprotein (P-gp), which could limit its brain exposure. Experimental verification of BBB permeability and interaction with efflux transporters is a critical step in the development of this compound for neurological applications.

Metabolism: A Critical Determinant of In Vivo Efficacy

Metabolism is a key factor influencing the in vivo half-life and efficacy of imidazo[1,2-b]pyridazine derivatives. Studies on related compounds have revealed that this scaffold can be susceptible to rapid metabolism, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes.

A significant finding comes from a study on 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, which, despite potent in vitro activity against Mycobacterium tuberculosis, were found to be inactive in vivo in mice.[7] This lack of in vivo efficacy was attributed to very short metabolic half-lives of less than 10 minutes in mouse liver microsomes.[7] The researchers proposed that oxidative cleavage of the imidazole moiety is a likely metabolic pathway.[7] This suggests that the imidazo[1,2-b]pyridazine core itself can be a metabolic soft spot.

Potential metabolic pathways for this compound are likely to include:

  • Oxidation of the Imidazole Ring: As suggested by studies on related compounds, this is a probable primary metabolic route, leading to ring opening and inactivation of the molecule.[7]

  • Hydroxylation of the Phenyl Ring: The phenyl group is a common site for aromatic hydroxylation by CYP enzymes.

  • Oxidative Dechlorination: While less common, the chlorine atom could be a site for oxidative metabolism.

The following diagram illustrates the potential metabolic pathways for this compound.

Metabolic_Pathway cluster_metabolism Metabolic Pathways Parent This compound Imidazole_Oxidation Imidazole Ring Oxidation (Major Pathway) Parent->Imidazole_Oxidation CYP450 Phenyl_Hydroxylation Phenyl Ring Hydroxylation (Minor Pathway) Parent->Phenyl_Hydroxylation CYP450 Dechlorination Oxidative Dechlorination (Minor Pathway) Parent->Dechlorination CYP450 Metabolites Inactive Metabolites Imidazole_Oxidation->Metabolites Phenyl_Hydroxylation->Metabolites Dechlorination->Metabolites

Caption: Potential Metabolic Pathways of this compound.

Given the potential for rapid metabolism, a key strategy in the development of this compound and its analogues is the identification and blocking of metabolic hotspots to improve metabolic stability and in vivo exposure.

Excretion

The routes of excretion for this compound and its metabolites have not been explicitly studied. Generally, for compounds of this nature, excretion can occur via both renal (urine) and hepatic (feces) pathways. The extent to which each pathway contributes will depend on the physicochemical properties of the parent compound and its metabolites, such as their polarity and molecular weight.

Toxicity Profile: Preliminary Insights

Safety data sheets for this compound and related compounds provide some initial toxicological information. The available data suggests that the compound may cause skin and eye irritation and could be a respiratory irritant.[8][9] It is also noted as potentially harmful if swallowed.[8] However, comprehensive in vivo toxicity studies are necessary to fully characterize its safety profile. A study on a related imidazo[1,2-b]pyridazine derivative, compound 22, reported a "robust safety profile" in preclinical models, which is an encouraging sign for the scaffold in general.[10]

Experimental Protocols for Pharmacokinetic Characterization

To address the current knowledge gaps, a systematic pharmacokinetic evaluation of this compound is essential. The following experimental workflows are recommended:

In Vitro ADME Assays

A battery of in vitro assays should be conducted to predict the in vivo pharmacokinetic properties of the compound.

Table 1: Recommended In Vitro ADME Assays

Parameter Assay Purpose
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the aqueous solubility under various pH conditions.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To assess passive permeability across an artificial membrane.
Caco-2 Permeability AssayTo evaluate intestinal permeability and identify potential for P-gp efflux.
Metabolic Stability Liver Microsomal Stability Assay (Human, Rat, Mouse)To determine the intrinsic clearance and predict in vivo half-life.
Hepatocyte Stability AssayTo assess both Phase I and Phase II metabolism in a more complete cellular system.
CYP Inhibition Cytochrome P450 Inhibition Assay (e.g., using fluorescent probes)To evaluate the potential for drug-drug interactions.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo determine the fraction of compound bound to plasma proteins.

The following diagram outlines a typical experimental workflow for in vitro ADME profiling.

In_Vitro_ADME_Workflow Start Test Compound: This compound Solubility Aqueous Solubility Start->Solubility Permeability Permeability (PAMPA, Caco-2) Start->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Start->CYP_Inhibition PPB Plasma Protein Binding Start->PPB Data_Analysis Data Analysis and PK Parameter Prediction Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis CYP_Inhibition->Data_Analysis PPB->Data_Analysis Go_NoGo Go/No-Go Decision for In Vivo Studies Data_Analysis->Go_NoGo

Caption: Experimental Workflow for In Vitro ADME Profiling.

In Vivo Pharmacokinetic Studies

Following favorable in vitro data, in vivo PK studies in preclinical species (e.g., mouse or rat) are the next critical step.

Step-by-Step Protocol for a Rodent PK Study:

  • Dose Formulation: Develop a suitable vehicle for intravenous (IV) and oral (PO) administration. The formulation should ensure the compound is fully solubilized and stable.

  • Animal Dosing:

    • IV Administration: Administer a single bolus dose via the tail vein to a cohort of animals. This route allows for the determination of clearance, volume of distribution, and terminal half-life.

    • PO Administration: Administer a single dose via oral gavage to a separate cohort. This route is used to determine oral bioavailability (F%).

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Plasma is separated by centrifugation.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to calculate key PK parameters from the plasma concentration-time data.

Table 2: Key In Vivo Pharmacokinetic Parameters

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
t1/2 Terminal half-life
F% Oral bioavailability

Future Directions and Conclusion

The imidazo[1,2-b]pyridazine scaffold, and specifically this compound, holds considerable promise for the development of novel therapeutics. However, the limited availability of direct pharmacokinetic data underscores the critical need for comprehensive ADME and PK studies. The potential for rapid metabolism of the imidazo[1,2-b]pyridazine core is a key challenge that must be addressed through strategic medicinal chemistry efforts, such as the introduction of metabolically robust substituents or the use of deuteration to block sites of oxidation.

By following the systematic experimental approach outlined in this guide, researchers can effectively characterize the pharmacokinetic profile of this compound, enabling data-driven decisions to optimize its drug-like properties and unlock its full therapeutic potential. The insights gained from these studies will be invaluable in guiding the design of next-generation imidazo[1,2-b]pyridazine-based drug candidates with improved efficacy and safety profiles.

References

  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. (2018-10-21). Available from: [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. Available from: [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine - MDPI. Available from: [Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed. (2025-03-03). Available from: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2025-08-06). Available from: [Link]

  • 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - Research @ Flinders. (2023-11-05). Available from: [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2025-06-12). Available from: [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. Available from: [Link]

  • 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET. Available from: [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - RSC Publishing. (2024-01-29). Available from: [Link]

  • MSDS of 6-Chloroimidazo[1,2-b]pyridazine. (2010-06-10). Available from: [Link]

Sources

Navigating the Preclinical Safety Landscape of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Molecules incorporating this heterocyclic system have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[3][5] However, the journey of any novel chemical entity from a promising hit to a clinical candidate is contingent on a thorough understanding of its safety and toxicological profile.

This technical guide provides a comprehensive overview of the toxicological considerations for the imidazo[1,2-b]pyridazine class of compounds, with a specific focus on strategizing the safety assessment of novel derivatives such as 6-Chloro-2-phenylimidazo[1,2-b]pyridazine. While direct and extensive toxicological data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge on related analogues to offer a predictive framework and a robust, field-proven strategy for preclinical safety evaluation. As a Senior Application Scientist, the aim is to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of preclinical toxicology and make informed decisions in their drug discovery programs.

The Imidazo[1,2-b]pyridazine Scaffold: A Double-Edged Sword of Potency and Potential Toxicity

The inherent chemical properties of the imidazo[1,2-b]pyridazine nucleus that contribute to its potent biological activity also necessitate a careful and thorough toxicological evaluation. The fused bicyclic system, with its unique electronic distribution, can interact with a multitude of biological targets, leading to both desired therapeutic effects and potential off-target toxicities.

Our understanding of the toxicological profile of this class of compounds is built upon a composite of studies on various derivatives. A key takeaway is that the nature and position of substituents on the imidazo[1,2-b]pyridazine core play a pivotal role in defining the ultimate safety profile of the molecule.

Deconstructing the Toxicological Profile: What We Know from Related Compounds

While a definitive toxicological profile for this compound is yet to be established, valuable insights can be gleaned from studies on analogous structures.

General Toxicity and Irritancy

Material Safety Data Sheets (MSDS) for the parent compound, 6-Chloroimidazo[1,2-b]pyridazine, and its carboxylic acid derivative, indicate a potential for localized toxicity. These compounds are reported to cause skin irritation, serious eye irritation, and respiratory irritation upon direct contact.[6][7] This underscores the importance of appropriate handling procedures and personal protective equipment (PPE) in a laboratory setting.

In Vitro Cytotoxicity

The assessment of cytotoxicity in relevant cell lines is a fundamental first step in any toxicological evaluation. For a derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, its cytotoxicity was evaluated on the HepG2 human liver cancer cell line. However, the compound's poor solubility in the culture medium prevented the determination of a precise 50% cytotoxic concentration (CC50), which was found to be greater than 7.8 µM.[8] This highlights a critical consideration in experimental design: the physicochemical properties of the test compound can significantly impact the reliability of in vitro data.

In contrast, some antiviral imidazo[1,2-b]pyridazine analogues have been reported to exhibit no apparent cellular toxicity at the concentrations evaluated for their therapeutic activity.[9] This variability emphasizes the substituent-dependent nature of the cytotoxicity of this scaffold.

Genotoxicity

A study on a series of imidazo-based heterocyclic derivatives, including imidazo-pyridines and imidazo-pyrazines, revealed that these compounds induced DNA fragmentation in HCT-116 and CT-26 cancer cell lines at a concentration of 50 µM.[1][2] This finding suggests a potential for genotoxicity, a critical safety endpoint that requires thorough investigation for any new drug candidate. The Ames test, a bacterial reverse mutation assay, is a standard initial screen for mutagenic potential.

In Vivo Acute Toxicity and Target Organ Toxicities

Acute oral toxicity studies in Wistar rats for some imidazo-based heterocyclic derivatives indicated significant toxicity at doses of 1000 mg/kg and higher.[1][2] Observed signs of toxicity included tremors and a lack of alertness.[1] Post-mortem histopathological examination revealed hepatic damage and cholestasis in the liver tissues of animals treated with the higher doses.[1][2] This points towards the liver as a potential target organ for toxicity for some members of this chemical class. Furthermore, spleen toxicity was also noted.[1]

Conversely, a study on imidazo[1,2-b]pyridazine derivatives containing piperazine and morpholine moieties found that the compounds exhibited a central nervous system (CNS) depressant effect but were devoid of neurotoxicity in locomotor activity assessments.[10] This suggests that not all derivatives within this class will share the same target organ toxicities.

A Strategic Roadmap for the Toxicological Evaluation of this compound

Based on the available data for related compounds and established regulatory guidelines, a tiered approach to the toxicological assessment of a novel entity like this compound is recommended. The following experimental workflow provides a robust framework for a comprehensive safety evaluation.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making physchem Physicochemical Characterization (Solubility, Stability, pKa) invitro_adme In Vitro ADME (Metabolic Stability, CYP Inhibition, Permeability) physchem->invitro_adme informs pk_studies Pharmacokinetic (PK) Studies (Rodent) invitro_adme->pk_studies guides cytotoxicity Cytotoxicity Assays (e.g., HepG2, HEK293) acute_tox Acute Toxicity Study (Dose Range Finding) cytotoxicity->acute_tox informs dose selection genotoxicity_invitro In Vitro Genotoxicity (Ames Test, Micronucleus Assay) repeat_dose_tox Repeat-Dose Toxicity Study (e.g., 14-day in Rodents) genotoxicity_invitro->repeat_dose_tox informs monitoring safety_pharm In Vitro Safety Pharmacology (hERG, Nav1.5, Cav1.2) safety_pharm_invivo In Vivo Safety Pharmacology (Cardiovascular, CNS, Respiratory) safety_pharm->safety_pharm_invivo guides pk_studies->repeat_dose_tox informs dose regimen acute_tox->repeat_dose_tox determines dose levels risk_assessment Risk Assessment & Candidate Selection repeat_dose_tox->risk_assessment provides data for safety_pharm_invivo->risk_assessment provides data for

Caption: A tiered experimental workflow for the preclinical safety assessment of a novel imidazo[1,2-b]pyridazine derivative.

Key Experimental Protocols: A Practical Guide

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.

Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting cell viability against the log of the compound concentration.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Methodology:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from induced rat liver). This is crucial as some compounds only become mutagenic after metabolism.

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial tester strain, and (if applicable) the S9 mix in molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the acute toxic effects of a substance after a single oral dose and helps in the determination of a dose range for subsequent repeat-dose studies.

Methodology:

  • Animal Model: Use healthy, young adult Wistar rats (one sex, typically females).

  • Dosing:

    • Start with a dose of 300 mg/kg administered orally to a group of 3 animals.

    • If no mortality or significant toxicity is observed, proceed to a higher dose of 2000 mg/kg in another group of 3 animals.

    • If mortality is observed at 300 mg/kg, a lower starting dose (e.g., 50 mg/kg) should be used.

  • Observation: Observe the animals for clinical signs of toxicity (e.g., changes in skin and fur, tremors, convulsions, salivation, diarrhea, lethargy) and mortality for at least 14 days.[1]

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) for acute toxicity and to inform dose selection for further studies.

Data Presentation and Interpretation

A clear and concise presentation of toxicological data is essential for informed decision-making.

Table 1: Hypothetical In Vitro Safety Profile of this compound

AssayEndpointResultInterpretation
Cytotoxicity
HepG2 (Human Liver)CC50> 100 µMLow potential for direct hepatotoxicity
HEK293 (Human Kidney)CC5075 µMModerate cytotoxicity in kidney cells
Genotoxicity
Ames Test (S. typhimurium)MutagenicityNegativeNon-mutagenic in the tested strains
Safety Pharmacology
hERG Patch ClampIC5025 µMPotential for QT prolongation

Table 2: Hypothetical In Vivo Acute Toxicity Data in Rats

Dose GroupNumber of AnimalsMortalityClinical Signs
Vehicle Control30/3None observed
300 mg/kg30/3Mild lethargy on day 1
1000 mg/kg31/3Lethargy, tremors, hunched posture
2000 mg/kg33/3Severe tremors, convulsions

Visualizing Potential Metabolic Pathways and Decision-Making

Understanding the potential metabolic fate of this compound is crucial for interpreting its toxicological profile.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent This compound oxidation Oxidation (e.g., hydroxylation of phenyl ring) parent->oxidation dehalogenation Dechlorination parent->dehalogenation glucuronidation Glucuronidation oxidation->glucuronidation sulfation Sulfation oxidation->sulfation excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation->excretion

Caption: A hypothetical metabolic pathway for this compound.

A structured decision-making process is vital for advancing a compound through preclinical development.

decision_tree start In Vitro Safety Profile acceptable_risk Acceptable Risk? start->acceptable_risk proceed Proceed to In Vivo Studies acceptable_risk->proceed Yes terminate Terminate or Redesign acceptable_risk->terminate No in_vivo_results In Vivo Toxicity Results proceed->in_vivo_results therapeutic_index Adequate Therapeutic Index? in_vivo_results->therapeutic_index therapeutic_index->terminate No candidate Candidate for IND-Enabling Studies therapeutic_index->candidate Yes

Caption: A simplified decision tree for preclinical safety assessment.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold continues to be a rich source of novel therapeutic candidates. A thorough and well-designed toxicological evaluation is paramount to the successful translation of these promising molecules into safe and effective medicines. While specific data on this compound is currently limited, the insights gained from related compounds provide a valuable starting point for its safety assessment.

The path forward requires a systematic investigation following the tiered approach outlined in this guide. Key areas of focus should include a comprehensive in vitro ADME-Tox panel, followed by well-designed in vivo studies to identify potential target organs of toxicity and to establish a safe starting dose for first-in-human clinical trials. The integration of in silico predictive toxicology models can also aid in the early identification of potential liabilities and guide the design of safer analogues. By embracing a proactive and data-driven approach to safety assessment, we can unlock the full therapeutic potential of the imidazo[1,2-b]pyridazine class of compounds while ensuring patient safety.

References

  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. Available from: [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available from: [Link]

  • Capot Chemical. (2010). MSDS of 6-Chloroimidazo[1,2-b]pyridazine. Available from: [Link]

  • De Martino, L., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Available from: [Link]

  • MDPI. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Available from: [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • PubMed. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Available from: [Link]

  • PubMed. (2007). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Available from: [Link]

  • ResearchGate. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization | Request PDF. Available from: [Link]

  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9898525. Available from: [Link]

  • PubMed Central. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Available from: [Link]

  • ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Available from: [Link]

  • National Institutes of Health. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available from: [Link]

  • National Institutes of Health. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to Handling 6-Chloro-2-phenylimidazo[1,2-b]pyridazine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Promising Heterocycle

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. 6-Chloro-2-phenylimidazo[1,2-b]pyridazine is a member of this versatile class of heterocyclic compounds. As researchers increasingly incorporate this and similar molecules into high-throughput screening (HTS) and other in vitro assays, a standardized and well-understood protocol for its dissolution and handling is paramount. This guide provides a detailed protocol, grounded in scientific principles, to ensure reproducible and reliable experimental outcomes.

The inherent challenge with many heterocyclic compounds, including this compound, is their limited aqueous solubility. This characteristic necessitates the use of organic solvents for initial dissolution, which must then be carefully diluted into aqueous assay buffers. This process, if not optimized, can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data. This document will guide you through the best practices for solubilizing, storing, and utilizing this compound in your research.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of this compound is the first step in developing a robust handling protocol.

PropertyValueSource
Molecular Formula C₁₂H₈ClN₃CymitQuimica[1]
Molecular Weight 229.67 g/mol CymitQuimica[1]
Appearance Pale yellow to light brown solidCymitQuimica[1]
Predicted Water Solubility 1.4 µg/mLEchemi[2]
Predicted LogP 4.1Echemi[2]

The low predicted water solubility and high LogP value underscore the hydrophobic nature of this compound, confirming the need for an organic solvent for initial stock solution preparation.

Solvent Selection: The Rationale for DMSO

For compounds with poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions for several key reasons:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including heterocyclic molecules like this compound.

  • Miscibility with Water: DMSO is fully miscible with water and most aqueous buffers, which is essential for the subsequent dilution of the stock solution into the final assay medium.

  • Biocompatibility at Low Concentrations: While neat DMSO is toxic to cells, it is generally well-tolerated at the low final concentrations typically used in cell-based and biochemical assays. Most cell lines can tolerate DMSO concentrations up to 0.5-1% without significant cytotoxic effects[3][4][5][6][7]. However, it is always best practice to determine the specific tolerance of your cell line to DMSO.

While other solvents like ethanol or methanol could be considered, DMSO generally offers superior solubilizing capacity for this class of compounds.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.30 mg of this compound into the tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete solubilization. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in the dark. Amber tubes are recommended to protect the compound from light.

Diagram of the Stock Solution Preparation Workflow:

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage weigh Weigh 2.30 mg of Compound add_dmso Add 1.0 mL of DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex sonicate Sonicate if necessary vortex->sonicate if not fully dissolved inspect Visually inspect for clarity vortex->inspect sonicate->inspect store Store at -20°C or -80°C in the dark inspect->store

Caption: Workflow for preparing a 10 mM stock solution.

Working Dilutions and Assay Considerations

The high concentration stock solution must be diluted to the final desired concentration in your assay medium. This is a critical step where precipitation can occur.

Best Practices for Preparing Working Dilutions:

  • Serial Dilutions: It is highly recommended to perform serial dilutions of your high-concentration stock in DMSO before the final dilution into the aqueous assay buffer. This gradual reduction in concentration helps to prevent the compound from crashing out of solution.

  • Final Dilution: For the final step, add the DMSO-diluted compound to the aqueous assay buffer, not the other way around. Pipette the compound solution directly into the buffer while gently vortexing or mixing.

  • DMSO Concentration Control: Always maintain a consistent final concentration of DMSO across all experimental and control wells. If your highest compound concentration well has a final DMSO concentration of 0.5%, your vehicle control (no compound) should also contain 0.5% DMSO.

Troubleshooting Precipitation in Aqueous Media:

The observation of poor solubility of a similar compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, in cell culture media highlights a potential challenge[8]. If you observe precipitation upon dilution into your aqueous assay buffer, consider the following:

  • Reduce the Final Compound Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase the Final DMSO Concentration: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help to keep the compound in solution[3][5][6]. However, always validate the DMSO tolerance of your specific cell line.

  • Use of Pluronic F-68: For some challenging compounds, the addition of a small amount (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the assay buffer can aid in solubilization.

  • Pre-warming the Assay Buffer: Gently warming the assay buffer to 37°C before adding the compound can sometimes improve solubility.

Diagram of the Dilution and Precipitation Troubleshooting Workflow:

G cluster_0 Dilution Protocol cluster_1 Precipitation Check cluster_2 Troubleshooting stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution final_dilution Final Dilution in Aqueous Buffer serial_dilution->final_dilution observe Observe for Precipitation final_dilution->observe no_precipitate Proceed with Assay observe->no_precipitate Clear Solution precipitate Precipitation Observed observe->precipitate Cloudy/Particulate reduce_conc Lower Final Compound Concentration precipitate->reduce_conc increase_dmso Increase Final DMSO % (if tolerated) precipitate->increase_dmso add_surfactant Add Surfactant (e.g., Pluronic F-68) precipitate->add_surfactant

Caption: Workflow for dilution and troubleshooting precipitation.

Stability and Storage

To ensure the integrity of your experimental results, proper storage of this compound stock solutions is crucial.

  • Short-Term Storage: For daily use, stock solutions can be stored at 4°C for a few days.

  • Long-Term Storage: For long-term storage, aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or, for extended periods, at -80°C.

  • Light Sensitivity: Protect the stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

Conclusion: A Foundation for Reliable Research

This application note provides a comprehensive and scientifically grounded protocol for the dissolution and handling of this compound for in vitro assays. By understanding the physicochemical properties of this compound and adhering to best practices for solvent selection, stock solution preparation, and dilutions, researchers can minimize experimental variability and generate high-quality, reproducible data. The key to success lies in careful planning, meticulous execution, and a proactive approach to troubleshooting potential issues such as compound precipitation.

References

  • Bénié, A., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(4), M1163. Available at: [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Ben-David, Y., et al. (2023). A critical view of computational chemistry methods in understanding corrosion inhibition of this compound in 1 M and 5 M HCl. International Journal of Corrosion and Scale Inhibition, 12(3), 888-912. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 29, e20200590. Available at: [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3394. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Di Micco, S., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem, e202400721. Available at: [Link]

  • Verdon, Q., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(11), 3236. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(47), 55191–55207. Available at: [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]

  • Flinders University. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. Retrieved from [Link]

Sources

Application Notes and Protocols: The Utility of Imidazo[1,2-b]pyridazine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for CNS Drug Discovery

The imidazo[1,2-b]pyridazine core represents a versatile and privileged scaffold in medicinal chemistry, giving rise to a multitude of biologically active molecules.[1][2] While its applications are diverse, ranging from oncology to infectious diseases, this guide will focus on the significant potential of 2-phenylimidazo[1,2-b]pyridazine derivatives in the challenging field of neuroscience. These compounds have emerged as potent modulators of key central nervous system (CNS) targets, offering promising avenues for the development of novel therapeutics for a variety of neurological and psychiatric disorders.[3][4]

This document will serve as a detailed guide for researchers exploring the utility of this chemical series. We will delve into the mechanistic underpinnings of their action, provide robust experimental protocols for their characterization, and offer insights into the interpretation of key experimental data. While the broader class of 2-phenylimidazo[1,2-b]pyridazines is of interest, we will frequently use the well-characterized and high-affinity GABAA receptor modulator, 6-(N-benzyl-N-methylamino)-2-(2'-fluorophenyl)-3-methoxyimidazo[1,2-b]pyridazine , as a prime exemplar for methodological illustration. This compound has demonstrated a notable IC50 value of 9.8 nM in displacing [3H]diazepam from rat brain membrane preparations, indicating a strong interaction with the benzodiazepine binding site of the GABAA receptor.[4]

Mechanism of Action: Targeting Key Players in Neuronal Excitability

The neuropharmacological effects of 2-phenylimidazo[1,2-b]pyridazine derivatives are primarily attributed to their interaction with two critical classes of proteins that regulate neuronal excitability:

  • GABA-A Receptors: A significant number of imidazo[1,2-b]pyridazine analogs act as potent modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[5] These compounds typically bind to the benzodiazepine site on the receptor, a site distinct from the GABA binding site. This allosteric modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability.[5] This mechanism is central to the anxiolytic, sedative, and anticonvulsant properties of many compounds in this class. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds, which are structurally related to imidazo[1,2-b]pyridazines, are also known to produce functionally selective ligands for GABAA receptors.[6][7][8]

  • Voltage-Gated Calcium Channels (VGCCs): More recent research has identified certain 2-phenylimidazo[1,2-b]pyridazine derivatives as blockers of T-type calcium channels, specifically the Cav3.1 subtype.[9] These channels play a crucial role in regulating neuronal firing patterns and are implicated in conditions such as absence epilepsy.[9] By blocking these channels, these compounds can dampen aberrant neuronal activity.

The specific functional outcome of a given imidazo[1,2-b]pyridazine derivative—be it anxiolytic, anticonvulsant, or having other CNS effects—is dictated by its unique substitution pattern, which determines its affinity and selectivity for different GABAA receptor subtypes or its activity at other targets like VGCCs.

Signaling Pathway: GABAA Receptor Modulation

The following diagram illustrates the mechanism of action for imidazo[1,2-b]pyridazine derivatives that target the GABAA receptor.

GABA_A_Modulation cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Conformational Change Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Opens GABA GABA GABA->GABA_A_Receptor Binds to GABA site Compound Imidazo[1,2-b]pyridazine Derivative Compound->GABA_A_Receptor Binds to Benzodiazepine site (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Allosteric modulation of the GABAA receptor by an imidazo[1,2-b]pyridazine derivative.

Quantitative Data Summary

The following table summarizes the binding affinity of a representative 2-phenylimidazo[1,2-b]pyridazine derivative for the benzodiazepine site of the GABAA receptor.

CompoundTargetAssayAffinity (IC50)Reference
6-(N-benzyl-N-methylamino)-2-(2'-fluorophenyl)-3-methoxyimidazo[1,2-b]pyridazineGABAA Receptor (Benzodiazepine Site)[3H]diazepam displacement from rat brain membranes9.8 nM[4]

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo characterization of 2-phenylimidazo[1,2-b]pyridazine derivatives.

Protocol 1: In Vitro Receptor Binding Assay - [3H]Diazepam Displacement

This protocol is designed to determine the binding affinity of a test compound for the benzodiazepine site of the GABAA receptor.

Objective: To calculate the IC50 value of a test compound by measuring its ability to displace the radioligand [3H]diazepam from its binding site on GABAA receptors in brain tissue homogenates.

Materials:

  • Test compound (e.g., 6-(N-benzyl-N-methylamino)-2-(2'-fluorophenyl)-3-methoxyimidazo[1,2-b]pyridazine)

  • [3H]Diazepam (specific activity ~80-90 Ci/mmol)

  • Flunitrazepam (for non-specific binding)

  • Rat whole brain tissue

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer. This is your membrane preparation. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A constant concentration of [3H]diazepam (typically 1-2 nM).

      • Increasing concentrations of the test compound (e.g., from 10^-11 to 10^-5 M).

      • For non-specific binding wells, add a high concentration of flunitrazepam (e.g., 10 µM).

      • For total binding wells, add vehicle instead of the test compound or flunitrazepam.

    • Add the brain membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 4°C for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Behavioral Assay - Elevated Plus Maze (for Anxiolytic Activity)

This protocol is a standard behavioral assay to assess the anxiolytic or anxiogenic effects of a compound in rodents.

Objective: To evaluate the potential anxiolytic effects of a test compound by measuring the time spent by rodents in the open arms of an elevated plus maze.

Materials:

  • Test compound

  • Vehicle (e.g., saline, DMSO solution)

  • Adult male rats or mice

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Animal Acclimation:

    • Acclimate the animals to the testing room for at least one hour before the experiment.

  • Compound Administration:

    • Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the elevated plus maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the animal's behavior using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

    • Compare the results between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay Protocol 1: Receptor Binding Assay ([3H]Diazepam Displacement) Data_Analysis_1 Determine IC50 Value Binding_Assay->Data_Analysis_1 Behavioral_Assay Protocol 2: Elevated Plus Maze (Anxiolytic Activity) Data_Analysis_1->Behavioral_Assay Promising candidates (low nM IC50) Data_Analysis_2 Assess Anxiolytic Effect Behavioral_Assay->Data_Analysis_2 End Lead Optimization Data_Analysis_2->End Further pre-clinical development Start Compound Synthesis and Purification Start->Binding_Assay

Caption: A typical workflow for the characterization of a novel imidazo[1,2-b]pyridazine derivative.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. In the receptor binding assay, the inclusion of controls for total and non-specific binding is crucial for ensuring the accuracy of the calculated specific binding and, consequently, the IC50 value. In the behavioral assay, the use of a vehicle control group is essential for establishing a baseline against which the effects of the test compound can be reliably measured. Furthermore, the use of automated video tracking software minimizes observer bias in the scoring of behavioral parameters.

Conclusion and Future Directions

The 2-phenylimidazo[1,2-b]pyridazine scaffold holds significant promise for the development of novel CNS-active agents. The ability to modulate key targets such as GABAA receptors and voltage-gated calcium channels provides a rich platform for drug discovery efforts targeting a range of neurological and psychiatric disorders. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of this exciting class of compounds. Future research should focus on elucidating the structure-activity relationships that govern selectivity for different GABAA receptor subtypes, as this will be key to developing compounds with improved therapeutic indices and fewer side effects.

References

  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available at: [Link]

  • PubMed. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at: [Link]

  • MDPI. Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]

  • ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Available at: [Link]

  • ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Available at: [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • PubMed. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. Available at: [Link]

  • European Journal of Medicinal Chemistry. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]

  • ACS Publications. Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Imidazo(1,2-b)pyridazines. Part 11. Syntheses and Central Nervous System Activities of Some 6-(N-Benzyl-N-methylamino)-3-methoxy-2 - ResearchGate. Available at: [Link]

  • PubMed. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Available at: [Link]

  • MDPI. Phenolics as GABAA Receptor Ligands: An Updated Review. Available at: [Link]

  • PubMed Central. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Available at: [Link]

  • PubMed. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Available at: [Link]

  • ResearchGate. (PDF) 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in. Available at: [Link]

Sources

6-Chloro-2-phenylimidazo[1,2-b]pyridazine: A Versatile Chemical Probe for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of biological targets.[1] This bicyclic heterocyclic system is a cornerstone in the development of numerous therapeutic agents, including the notable kinase inhibitor, ponatinib. Within this promising class of molecules, 6-Chloro-2-phenylimidazo[1,2-b]pyridazine stands out as a versatile chemical probe, offering a gateway to exploring complex biological pathways and identifying novel therapeutic targets. Its unique structural and electronic properties, conferred by the chloro and phenyl substitutions, make it an invaluable tool for researchers in academia and the pharmaceutical industry.[1][2]

This comprehensive guide provides an in-depth exploration of the development and application of this compound as a chemical probe. We will delve into its synthesis, diverse biological activities, and detailed protocols for its utilization in key assays. This document is intended to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful molecule in their quest for novel therapeutics.

Chemical Properties and Synthesis

This compound is a heterocyclic compound with the molecular formula C₁₂H₈ClN₃. The presence of the imidazo[1,2-b]pyridazine core, coupled with a chlorine atom at the 6-position and a phenyl group at the 2-position, dictates its chemical reactivity and biological interactions. The synthesis of this and related imidazo[1,2-b]pyridazines can be achieved through various established synthetic routes, often involving the condensation of a substituted 3-aminopyridazine with an α-haloketone.[1] More advanced and efficient methods, such as metal-catalyzed cross-coupling reactions, have also been developed to functionalize the imidazo[1,2-b]pyridazine scaffold, allowing for the creation of diverse chemical libraries for screening.[1]

A general synthetic approach is outlined below:

3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Reaction Condensation 3-Amino-6-chloropyridazine->Reaction 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Reaction This compound This compound Reaction->this compound

Caption: General synthetic scheme for this compound.

Applications as a Chemical Probe in Diverse Therapeutic Areas

The utility of this compound as a chemical probe stems from its demonstrated activity across multiple therapeutic areas. This section will highlight its key applications and provide a foundation for the detailed protocols that follow.

Kinase Inhibition: Targeting Key Signaling Nodes

The imidazo[1,2-b]pyridazine scaffold is a well-established kinase inhibitor pharmacophore. Derivatives of this core structure have shown potent inhibitory activity against a range of kinases, playing crucial roles in cancer and inflammatory diseases.

  • Tyrosine Kinase 2 (Tyk2) Inhibition: Derivatives of 6-substituted imidazo[1,2-b]pyridazines have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[3][4][5][6] This allosteric inhibition mechanism offers high selectivity over other Janus kinases (JAKs), a significant advantage in developing safer immunomodulatory drugs for autoimmune diseases.[7]

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition: 6-substituted imidazo[1,2-b]pyridazines have also been discovered to be potent inhibitors of TAK1, a key kinase in inflammatory signaling pathways.[8] Inhibition of TAK1 is a promising strategy for the treatment of multiple myeloma and other inflammatory conditions.[8]

Antimicrobial Activity: Combating Infectious Diseases

The scaffold has also demonstrated significant potential in the fight against infectious diseases.

  • Antifungal Activity: Imidazo[1,2-b]pyridazine derivatives have shown broad-spectrum antifungal activity against various phytopathogenic fungi.[9] This suggests their potential as lead compounds for the development of novel agricultural and clinical antifungal agents.

  • Antimycobacterial Activity: Several imidazo[1,2-b]pyridazine derivatives have exhibited potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[10][11] These compounds represent a promising avenue for the development of new anti-tubercular drugs to combat the growing threat of antibiotic resistance.

Antikinetoplastid Activity: Targeting Neglected Tropical Diseases

Derivatives of this compound have been investigated for their activity against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis and trypanosomiasis. One study reported that a derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, exhibited good in vitro activity against Trypanosoma brucei brucei.[12]

Detailed Application Notes and Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate and utilize this compound as a chemical probe.

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of this compound against a target kinase, such as Tyk2 or TAK1. The specific kinase, substrate, and buffer conditions should be optimized for each target.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based ATP detection assay (e.g., ADP-Glo™) or a fluorescence-based method (e.g., LanthaScreen™).

Materials:

  • Recombinant human kinase (e.g., Tyk2, TAK1)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (specific to the kinase)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Microplates (e.g., 384-well)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • Add 2.5 µL of the compound dilution or DMSO (vehicle control) to the wells of a microplate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

    • Follow the manufacturer's instructions for the addition of the detection reagents and subsequent incubation steps.

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare serial dilutions of This compound C Add compound/DMSO to plate A->C B Prepare kinase, substrate, and ATP solutions D Add kinase/substrate mix B->D C->D E Initiate reaction with ATP D->E F Incubate at RT E->F G Add detection reagent (e.g., ADP-Glo™) F->G H Measure signal (Luminescence/Fluorescence) G->H I Calculate % inhibition and IC₅₀ H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a fungal strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Growth medium (e.g., RPMI-1640)

  • This compound (dissolved in DMSO)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline or growth medium and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microplate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity or use a microplate reader to measure the optical density at 600 nm.

    • The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in optical density compared to the growth control.[13]

Protocol 3: Target Identification using Affinity-Based Pull-Down

This protocol provides a general workflow for identifying the cellular targets of this compound using an affinity-based pull-down approach. This requires the synthesis of a tagged version of the compound.

Principle: A modified version of the chemical probe, containing an affinity tag (e.g., biotin), is used to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Materials:

  • Biotinylated this compound probe

  • Control compound (non-biotinylated or a structurally similar inactive compound)

  • Cell line of interest

  • Lysis buffer

  • Streptavidin-coated magnetic beads or agarose resin

  • Wash buffers

  • Elution buffer

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag. It is crucial that the modification does not significantly alter the biological activity of the parent compound.

  • Cell Lysis: Culture and harvest the cells of interest. Lyse the cells to prepare a whole-cell protein extract.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe or the control compound for a defined period to allow for binding.

  • Affinity Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

A Synthesize Biotinylated Probe C Incubate Lysate with Probe A->C B Prepare Cell Lysate B->C D Capture Probe-Protein Complexes with Streptavidin Beads C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Separate Proteins by SDS-PAGE F->G H Identify Proteins by Mass Spectrometry G->H

Caption: Workflow for target identification using an affinity-based pull-down assay.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be meticulously recorded and analyzed. Below are examples of how to present key findings.

Table 1: Kinase Inhibition Profile of this compound Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Derivative 1Tyk2 (JH2)15[3]
Derivative 2TAK155[8]
............

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundFungal StrainMIC (µg/mL)Mycobacterial StrainMIC (µg/mL)Reference
Derivative 3C. albicans8M. tuberculosis H37Rv1.6[9][10]
Derivative 4A. fumigatus16.........
..................

Conclusion and Future Directions

This compound represents a remarkably versatile chemical probe with significant potential across multiple therapeutic domains. Its demonstrated efficacy as a kinase inhibitor and as an antimicrobial agent underscores the value of the imidazo[1,2-b]pyridazine scaffold in drug discovery. The protocols detailed in this guide provide a robust framework for researchers to explore the biological activities of this compound and to utilize it as a tool for target identification and validation.

Future efforts should focus on expanding the utility of this probe. The synthesis of derivatives with photo-affinity labels or clickable tags would enable more advanced chemoproteomic studies to uncover novel cellular targets and mechanisms of action. Furthermore, a deeper investigation into the structure-activity relationships of this scaffold will undoubtedly lead to the development of even more potent and selective therapeutic agents. The continued exploration of this compound and its analogs promises to yield valuable insights into complex biological systems and pave the way for the next generation of innovative medicines.

References

  • Ulusoy, N., Capan, G., Otük, G., & Kiraz, M. (2000).
  • Jaishree, V., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(4), M1289.
  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). ORCA - Cardiff University.
  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2022). MDPI.
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2021). RSC Publishing.
  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018).
  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021).
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). NIH.
  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. (2020).
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2022).
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2019). MedChemComm (RSC Publishing).
  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimiz
  • Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019).
  • Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). PubMed.
  • 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. (2023). Research @ Flinders.
  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022). PubMed Central.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University.
  • Synthesis and Antiplasmodial and Antimycobacterial Evaluation of New Nitroimidazole and Nitroimidazooxazine Deriv

Sources

Application Notes & Protocols: High-Throughput Screening with 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-HTS-IMP-2026-01

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns utilizing focused libraries derived from the 6-Chloro-2-phenylimidazo[1,2-b]pyridazine core. We will delve into the rationale behind library design, detailed protocols for assay development, the execution of a primary screen and confirmatory assays, and robust data analysis for hit identification. The protocols are presented with a focus on the underlying scientific principles to ensure adaptability and reproducibility.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Target for Drug Discovery

The imidazo[1,2-b]pyridazine ring system is a cornerstone of numerous biologically active molecules.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with various biological targets. Compounds incorporating this moiety have been investigated as inhibitors of critical enzymes like cyclin-dependent kinases (CDKs), p38 MAP kinase, and Tyrosine Kinase 2 (Tyk2), as well as for their antiviral and antimycobacterial properties.[1][2][3]

The 6-chloro substitution on the pyridazine ring serves as a versatile chemical handle for further functionalization, allowing for the systematic exploration of the structure-activity relationship (SAR) through the generation of diverse compound libraries.[1] This application note will use the inhibition of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, as a representative case study. Tyk2 is a validated therapeutic target for autoimmune and inflammatory diseases, and imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of its pseudokinase (JH2) domain.[2]

Focused Library Design: From Scaffold to Screening Deck

The success of an HTS campaign is fundamentally dependent on the quality and relevance of the compound library.[4] A focused library, designed around a privileged scaffold like this compound, aims to maximize the probability of identifying potent and selective modulators of a specific target family, such as kinases.

Rationale for Library Diversification

The core scaffold provides the foundational binding motifs. The strategic diversification at key positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, diversification can be pursued at:

  • C2-phenyl group: Substitution on the phenyl ring can modulate interactions with solvent-exposed regions of the binding pocket.

  • C3 position: Introduction of various functional groups can explore deeper pockets and form additional hydrogen bonds.

  • C6-chloro position: While a useful synthetic handle, its replacement with other groups via cross-coupling reactions can significantly alter the compound's profile.[1]

In Silico Pre-selection and Property Filtering

Before synthesis, computational methods are employed to prioritize compounds with favorable drug-like properties.[5] This step is crucial for enriching the library with candidates that have a higher likelihood of downstream success.

  • Methods: In silico docking into the target's crystal structure (if available), pharmacophore modeling, and property filtering.[5]

  • Filtering Criteria: Lipinski's Rule of Five, molecular weight, polar surface area (PSA), and removal of Pan-Assay Interference Compounds (PAINS) and other reactive functionalities.[]

Table 1: Example Physicochemical Properties for a Hypothetical Focused Library

Compound IDScaffold Position ModifiedR-GroupMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
IMP-001C2-phenyl4-fluoro301.743.803
IMP-002C3-NH2298.753.114
IMP-003C6-OCH3278.313.204
IMP-004C2-phenyl3-methoxy313.783.904
IMP-005C3-cyclopropyl323.824.503

High-Throughput Screening Workflow

High-throughput screening (HTS) is a systematic process that leverages automation, miniaturization, and sensitive detection methods to test large numbers of compounds against a biological target.[7] The goal is to identify "hits"—compounds that modulate the target's activity in a desired manner.

HTS Workflow Overview

The following diagram illustrates the major phases of a typical HTS campaign, from initial assay development to the confirmation of promising lead candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Lead Generation Assay_Dev Assay Development (Target & Reagent Prep) Mini Miniaturization (384-well format) Assay_Dev->Mini Validation Assay Validation (Z'-factor > 0.5) Mini->Validation Lib_Prep Library Plating (Single Concentration) Validation->Lib_Prep HTS Automated HTS (Robotic Screening) Lib_Prep->HTS Data_Acq Data Acquisition (Plate Reader) HTS->Data_Acq Data_Analysis Primary Data Analysis (Hit Selection) Data_Acq->Data_Analysis Cherry_Pick Hit Cherry-Picking Data_Analysis->Cherry_Pick Dose_Response Dose-Response Assay (IC50 Determination) Cherry_Pick->Dose_Response SAR SAR Analysis Dose_Response->SAR Secondary_Assay Secondary/Orthogonal Assays (Selectivity, Mechanism) SAR->Secondary_Assay

Caption: High-Throughput Screening (HTS) Campaign Workflow.

Assay Choice: The Causality Behind the Method

For the Tyk2 kinase target, a biochemical assay is often the most direct and robust choice for HTS.[8] We will detail a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Why TR-FRET?

  • Homogeneous Format: It is a "mix-and-read" assay, requiring no separation or wash steps, which is ideal for automation and reduces variability.[7]

  • High Sensitivity: Time-resolved detection minimizes background fluorescence from library compounds and plastics, leading to a superior signal-to-background ratio.

  • Robustness: The ratiometric output (ratio of two emission wavelengths) corrects for well-to-well variations in volume and compound interference, enhancing data quality.

Detailed Protocols

The following protocols are designed to be self-validating by incorporating rigorous quality control steps.[9]

Protocol 1: TR-FRET Assay Development and Validation for Tyk2

Objective: To establish a robust, miniaturized (384-well) assay for screening inhibitors of Tyk2 kinase activity with a Z'-factor > 0.5.[10]

Materials:

  • Recombinant Tyk2 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine Triphosphate)

  • Europium-labeled anti-phospho-peptide antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer containing EDTA, Eu-antibody, and SA-APC

  • Positive Control: A known Tyk2 inhibitor (e.g., Staurosporine)

  • Negative Control: DMSO (vehicle)

  • 384-well low-volume white plates

Procedure:

  • Enzyme and Substrate Titration:

    • Determine the optimal concentrations of Tyk2 and peptide substrate that yield a linear reaction rate over time and fall within the sensitive range of the detection system. This is a critical step to ensure the assay measures initial velocity kinetics.

  • ATP Kₘ Determination:

    • Perform the kinase reaction with varying concentrations of ATP to determine the Michaelis-Menten constant (Kₘ). For competitive inhibitor screening, the HTS is typically run at or near the Kₘ of ATP to ensure sensitive detection of ATP-competitive compounds.

  • Assay Miniaturization and Automation Protocol (384-well format):

    • Step 1 (Compound Dispensing): Using an acoustic liquid handler, dispense 50 nL of library compounds (dissolved in DMSO) into the assay plate wells. Dispense 50 nL of DMSO for negative controls and a known inhibitor for positive controls.

    • Step 2 (Enzyme Addition): Add 5 µL of Tyk2 enzyme solution (at 2X final concentration) to all wells.

    • Step 3 (Pre-incubation): Incubate the plate for 15 minutes at room temperature. This step allows compounds to bind to the enzyme before the reaction starts, which is important for identifying inhibitors.

    • Step 4 (Reaction Initiation): Add 5 µL of a substrate/ATP mix (at 2X final concentration) to initiate the kinase reaction.

    • Step 5 (Kinase Reaction): Incubate for 60 minutes at room temperature. The duration is optimized to remain in the linear phase of the reaction.

    • Step 6 (Reaction Termination & Detection): Add 10 µL of Stop/Detection buffer. This halts the enzymatic reaction and introduces the FRET pair reagents.

    • Step 7 (Detection Incubation): Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to reach equilibrium.

    • Step 8 (Plate Reading): Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Validation (Z'-factor Calculation):

    • Prepare several plates with columns dedicated to positive (inhibitor) and negative (DMSO) controls.

    • Run the assay as described above.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5.[10]

Table 2: HTS Assay Validation Parameters

ParameterAcceptance CriteriaRationale
Z'-factor ≥ 0.5Indicates a large separation band between positive and negative controls, ensuring low false positive/negative rates.
Signal-to-Background (S/B) > 5Ensures a sufficient dynamic range for detecting inhibition.
DMSO Tolerance < 15% signal changeConfirms that the compound vehicle does not adversely affect the assay.
Reagent Stability Stable for > 8 hoursEnsures consistency across a large HTS run.
Protocol 2: Primary HTS and Hit Confirmation

Objective: To screen the focused imidazo[1,2-b]pyridazine library at a single concentration to identify primary hits, followed by dose-response analysis to confirm activity and determine potency (IC₅₀).

Part A: Primary Screen

  • Prepare library plates containing the this compound derivatives at a stock concentration of 10 mM in DMSO.

  • Using the validated protocol (Protocol 1), screen the entire library at a final assay concentration of 10 µM.

  • Include positive and negative controls on every plate to monitor assay performance throughout the screen.[11]

  • Collect TR-FRET ratio data for all plates.

Part B: Data Analysis and Hit Selection

  • Normalization: Normalize the raw data on a per-plate basis. The signal in each well is expressed as a percentage of inhibition relative to the intra-plate controls: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

  • Hit Threshold: Define a primary hit as any compound exhibiting inhibition greater than three standard deviations from the mean of the negative controls (e.g., >50% inhibition).

  • Data Visualization: Use scatter plots and heatmaps to visualize plate data and identify potential systematic errors or patterns.

Table 3: Hypothetical Primary HTS Results Summary

MetricValue
Total Compounds Screened 5,000
Screening Concentration 10 µM
Primary Hit Threshold >50% Inhibition
Number of Primary Hits 150
Primary Hit Rate 3.0%

Part C: Hit Confirmation (Dose-Response)

  • Cherry-Pick Hits: From the primary hit list, select compounds for follow-up testing. This may involve filtering out known PAINS or compounds with undesirable physicochemical properties.

  • Serial Dilution: Create 10-point, 3-fold serial dilutions for each cherry-picked compound, starting from a top concentration of 100 µM.

  • IC₅₀ Determination: Test these dilutions in the validated Tyk2 assay in triplicate.

  • Curve Fitting: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzymatic activity is inhibited).

Hit_Progression Primary_Hit Primary Hit Identified (>50% Inhibition @ 10µM) Confirm_Activity Activity Confirmed in Dose-Response? Primary_Hit->Confirm_Activity Potency Potent? (IC50 < 1µM) Confirm_Activity->Potency Yes Discard_FP Discard (False Positive) Confirm_Activity->Discard_FP No Selectivity Selective vs. other JAK kinases? Potency->Selectivity Yes Discard_Weak Discard or Deprioritize (Weak Potency) Potency->Discard_Weak No Confirmed_Lead Confirmed Lead Candidate (Proceed to SAR) Selectivity->Confirmed_Lead Yes Discard_NonSelective Discard or Deprioritize (Non-selective) Selectivity->Discard_NonSelective No

Caption: Decision workflow for hit-to-lead progression.

Table 4: Hypothetical Dose-Response Data for Confirmed Hits

Compound IDPrimary % InhibitionIC₅₀ (nM)Hill Slope
IMP-08795.2751.10.99
IMP-21488.12100.90.98
IMP-45165.515001.00.99
IMP-11299.8321.20.99

Conclusion and Next Steps

This application note outlines a comprehensive and robust framework for conducting high-throughput screening with focused libraries based on the this compound scaffold. By following these detailed protocols—from rational library design to rigorous assay validation and hit confirmation—researchers can efficiently identify and prioritize potent and selective modulators for their biological target of interest. Confirmed hits, such as IMP-087 and IMP-112 from our hypothetical data, would become the starting point for medicinal chemistry-driven lead optimization programs, where SAR analysis guides the synthesis of new analogs with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

References

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available at: [Link][3]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link][11]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link][7]

  • National Institutes of Health (NIH). (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at: [Link][2]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link][1]

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Accessing the High Throughput Screening Data Landscape. Available at: [Link]

  • Charles River Laboratories. (n.d.). Custom Compound Library Design. Available at: [Link]

  • National Institutes of Health (NIH). (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link][9]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link]

  • Sygnature Discovery. (n.d.). Compound Library Design. Available at: [Link][5]

  • High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. Available at: [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available at: [Link][4]

  • chem IT Services. (n.d.). HTS Data Analysis. Available at: [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Available at: [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. Available at: [Link]

  • PubMed. (2009). Design of Chemical Libraries for Screening. Available at: [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Available at: [Link][8]

  • PubMed. (2009). Design and implementation of high-throughput screening assays. Available at: [Link]

  • Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available at: [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

Sources

Application Note: Analytical Quantification of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the quantification of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 1844-53-7), a critical heterocyclic scaffold used in the development of GABAergic anxiolytics, TSPO ligands, and kinase inhibitors (e.g., Ponatinib analogs).[1]

Due to the presence of the fused imidazo-pyridazine core and the halogenated phenyl moiety, this compound presents specific challenges regarding solubility and ionization.[2] This document provides two distinct validated workflows:

  • HPLC-UV: For raw material purity assessment and high-concentration formulation analysis.[1]

  • LC-MS/MS: For trace-level quantification in biological matrices (plasma/tissue) or genotoxic impurity screening.[1]

Physicochemical Profile & Mechanistic Basis[1][3]

Understanding the molecule's behavior is the prerequisite for robust method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₂H₈ClN₃Monoisotopic Mass: 229.04 Da
Molecular Weight 229.66 g/mol Distinct Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).[1]
LogP (Predicted) ~3.2Moderately lipophilic; requires high organic content for elution.
pKa (Predicted) ~3.5 - 4.5 (Pyridazine N)Weakly basic.[1] Acidic mobile phases (pH < 3) ensure full protonation, improving peak shape and MS sensitivity.
UV Max ~250 nm, ~280 nmStrong absorption due to the conjugated π-system.[1]
Solubility Low in water; High in DMSO, MeOHSamples must be prepared in organic diluents to prevent precipitation.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate quantification method based on the sample origin and sensitivity requirements.

AnalyticalWorkflow Start Sample Origin RawMaterial Raw Material / API (High Conc.) Start->RawMaterial BioSample Plasma / Tissue (Trace Conc.) Start->BioSample Dilution Direct Dilution (in MeOH/ACN) RawMaterial->Dilution Extraction Sample Preparation (Protein PPT / LLE) BioSample->Extraction LCMS Method B: LC-MS/MS (PK & Impurity) Extraction->LCMS HPLC Method A: HPLC-UV (QC & Purity) Dilution->HPLC Data Data Analysis (Linearity, Accuracy) HPLC->Data LCMS->Data

Caption: Decision tree for selecting between HPLC-UV (Method A) and LC-MS/MS (Method B) based on sensitivity needs.

Method A: HPLC-UV Protocol (Purity & Assay)[1]

Objective: Routine quality control, stability testing, and synthesis monitoring. Limit of Quantitation (LOQ): ~0.5 µg/mL.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The C18 phase provides strong retention for the lipophilic phenyl-imidazo core.[1] The "Eclipse" bonding protects against peak tailing from residual silanols interacting with the basic nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Improves mass transfer and peak sharpness).

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BDescription
0.010Initial equilibration
10.090Linear gradient to elute analyte
12.090Wash step to remove lipophilic impurities
12.110Return to initial conditions
15.010Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of DMSO or Methanol . Sonicate for 5 mins.

  • Working Standards: Serially dilute with Mobile Phase Initial (90:10 Water:ACN) to concentrations of 1, 5, 10, 50, and 100 µg/mL.

Method B: LC-MS/MS Protocol (Bioanalysis)[1]

Objective: Pharmacokinetic (PK) profiling and trace impurity quantification. Limit of Quantitation (LOQ): ~1–5 ng/mL.

Mass Spectrometry Parameters
  • System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Mechanism:[1][3] Protonation occurs readily on the bridgehead nitrogen or the pyridazine ring.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions (Multiple Reaction Monitoring)

Note: Transitions must be optimized via direct infusion. Theoretical transitions based on structure:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
230.1 ([M+H]⁺, ³⁵Cl)194.1 25Quantifier (Loss of Cl/HCl)
230.1103.035Qualifier (Phenyl fragment)
232.1 ([M+H]⁺, ³⁷Cl)196.125Isotope Confirmation
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/bio-fluid into a 1.5 mL tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Diazepam or a deuterated analog).

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 100 µL of supernatant to an HPLC vial with insert.

  • Inject 2–5 µL into the LC-MS system.

Validation & Quality Assurance (ICH Q2 R1)

To ensure "Trustworthiness," the method must pass the following criteria:

  • System Suitability:

    • Tailing Factor: < 1.5 (Critical for basic heterocycles).

    • %RSD (n=6 injections): < 2.0% for HPLC; < 5.0% for LC-MS at LLOQ.[1]

  • Linearity:

    
     across the range.
    
  • Accuracy: Recovery must be 85–115% for bioanalytical methods.

  • Carryover: Blank injection after the highest standard must show < 20% of the LLOQ signal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure Mobile Phase pH is acidic (0.1% Formic Acid). Use "End-capped" columns.
Low Sensitivity (MS) Ion suppression from matrix.Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.[1]
Split Peaks Solvent mismatch.Ensure the sample diluent matches the initial mobile phase (10% ACN). Do not inject 100% DMSO.[1]
Retention Time Drift Column temperature fluctuation.[1]Use a thermostatted column compartment (40°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18606, this compound. Retrieved January 27, 2026, from [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Animal Studies with 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This class of compounds has garnered significant interest for its potential therapeutic applications, including but not limited to, anticancer, anti-inflammatory, analgesic, and neuroactive properties.[2][3][4] this compound, a specific analogue within this family, presents a promising starting point for in vivo investigation due to its synthetic tractability and the known bioactivities of related structures.[5]

This document serves as a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo animal studies involving this compound. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established methodologies for similar heterocyclic compounds, emphasizing scientific integrity, ethical considerations, and the importance of empirical validation for this novel agent. Given the nascent stage of in vivo research for this specific molecule, the following application notes are intended as a robust starting point, requiring optimization based on experimental observations.

Hypothesized Mechanisms of Action: A Dual Perspective

While the precise molecular targets of this compound are yet to be definitively elucidated, the broader imidazopyridine and imidazopyridazine families are known to interact with key signaling pathways implicated in various pathologies.[4] Two prominent and plausible mechanisms of action are modulation of GABA-A receptors and inhibition of protein kinases.

GABA-A Receptor Positive Allosteric Modulation

Several imidazopyridine derivatives are known to act as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6] This mechanism is shared by well-known anxiolytic and sedative-hypnotic agents.[7] As a PAM, this compound would be hypothesized to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.[8] This action would predict potential anxiolytic, anticonvulsant, or sedative effects.

GABA-A_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA GABA_synthesis->GABA_vesicle Packaging GABA_release GABA GABA_vesicle->GABA_release Exocytosis GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_A_Receptor Binds Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization 6_Chloro_compound This compound (PAM) 6_Chloro_compound->GABA_A_Receptor Enhances GABA Effect

Caption: Hypothesized GABA-A Receptor Modulation Pathway.

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is also a common feature in a variety of kinase inhibitors.[1][9] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10] It is plausible that this compound could act as an inhibitor of one or more protein kinases, such as FLT3 or TAK1, which have been identified as targets for other imidazo[1,2-b]pyridazine derivatives.[11][12][13] Inhibition of these kinases would disrupt downstream signaling cascades that promote cell proliferation and survival, suggesting potential applications in oncology.

Kinase_Inhibitor_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation Cascade 6_Chloro_compound This compound 6_Chloro_compound->Receptor_Tyrosine_Kinase Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Hypothesized Kinase Inhibition Pathway.

In Vivo Study Design: Foundational Considerations

A well-designed in vivo study is paramount for obtaining reliable and reproducible data. The following sections outline key considerations for studies involving this compound.

Vehicle Formulation for a Poorly Soluble Compound

A significant challenge with many heterocyclic compounds, including some imidazo[1,2-b]pyridazine derivatives, is poor aqueous solubility.[14] The choice of vehicle is therefore critical for achieving adequate bioavailability and minimizing vehicle-induced toxicity.

Table 1: Recommended Starting Vehicle Formulations

Vehicle CompositionRoute of AdministrationRationale and Considerations
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIntravenous (IV), Intraperitoneal (IP)A common co-solvent system for poorly soluble compounds. The concentration of DMSO should be kept as low as possible to avoid toxicity.[15]
0.5% Carboxymethyl cellulose (CMC) in waterOral (PO)A suspension formulation suitable for oral gavage. Particle size of the compound should be minimized to improve homogeneity.[16]
Corn OilOral (PO), Subcutaneous (SC)A lipid-based vehicle that can enhance the absorption of lipophilic compounds.[16]

Note: It is imperative to conduct a vehicle tolerability study in a small cohort of animals prior to initiating the main experiment to ensure the chosen formulation is well-tolerated.

Vehicle_Selection_Workflow Start Start: Compound Synthesis & Characterization Solubility_Test Assess Solubility in Aqueous & Organic Solvents Start->Solubility_Test Poor_Solubility Poor Aqueous Solubility? Solubility_Test->Poor_Solubility Formulation_Dev Develop Vehicle Formulations (e.g., Co-solvents, Suspensions, Lipid-based) Poor_Solubility->Formulation_Dev Yes Tolerability_Study Vehicle Tolerability Study in a Small Animal Cohort Formulation_Dev->Tolerability_Study Main_Study Proceed to Main In Vivo Study Tolerability_Study->Main_Study Well-tolerated Refine_Formulation Refine Formulation Tolerability_Study->Refine_Formulation Adverse Effects Refine_Formulation->Formulation_Dev

Caption: Workflow for Vehicle Formulation Development.

Dosage and Administration

The optimal dose and route of administration for this compound must be determined empirically. An initial dose-range finding study is highly recommended.

Table 2: General Guidelines for Administration in Rodents

ParameterMouseRat
Oral (PO) Gavage Volume 5-10 mL/kg5-10 mL/kg
Intraperitoneal (IP) Injection Volume 10-20 mL/kg5-10 mL/kg
Intravenous (IV) Injection Volume (bolus) 5-10 mL/kg2.5-5 mL/kg
Subcutaneous (SC) Injection Volume 5-10 mL/kg5-10 mL/kg
Suggested Starting Dose Range 1-50 mg/kg1-50 mg/kg

These volumes are general recommendations and should be adjusted based on the specific strain, age, and health status of the animals.[15][17]

Experimental Protocols: A Step-by-Step Approach

The following protocols are templates and should be adapted based on the specific research question and the hypothesized mechanism of action. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal welfare.[18][19][20][21]

Protocol 1: Preliminary In Vivo Toxicity and Tolerability Assessment

Objective: To determine the maximum tolerated dose (MTD) and observe any acute adverse effects of this compound.

Materials:

  • This compound

  • Selected vehicle

  • Healthy, naive mice (e.g., C57BL/6 or CD-1), 8-10 weeks old

  • Appropriate syringes and gavage needles

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Compound Preparation: Prepare a stock solution or suspension of the compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels (e.g., 1, 10, 50, 100 mg/kg).

  • Group Allocation: Randomly assign animals to treatment groups (n=3-5 per group), including a vehicle control group.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP or PO).

  • Observation: Closely monitor the animals for the first 4 hours post-administration and then at regular intervals for up to 7 days. Record any signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

  • Body Weight: Measure and record the body weight of each animal daily.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant morbidity or mortality.

Protocol 2: In Vivo Efficacy Evaluation in a Xenograft Mouse Model of Cancer

Objective: To assess the anti-tumor efficacy of this compound in a relevant cancer model.

Materials:

  • Cancer cell line of interest (e.g., a line with known kinase pathway dependency)

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Matrigel (or similar)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Group Allocation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group), including a vehicle control and a positive control (a known effective drug).

  • Treatment: Administer the compound, vehicle, or positive control at the predetermined dose and schedule (e.g., once daily via oral gavage).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Protocol 3: In Vivo Behavioral Assessment for Anxiolytic Activity (Elevated Plus Maze)

Objective: To evaluate the potential anxiolytic-like effects of this compound.[22][23][24]

Materials:

  • Elevated Plus Maze (EPM) apparatus

  • Video tracking software

  • Mice (e.g., BALB/c or C57BL/6)

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room for at least 30 minutes before the experiment.

  • Compound Administration: Administer the compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

  • EPM Test: Place the mouse in the center of the EPM, facing one of the open arms. Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).

  • Data Recording: Record the session using a video camera.

  • Data Analysis: Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Toxicology and Safety Considerations

While specific toxicology data for this compound is not yet available, researchers should handle the compound with care. Based on safety data for related compounds, it may cause skin, eye, and respiratory irritation.[25] Appropriate personal protective equipment (PPE) should be worn during handling and preparation.

During in vivo studies, it is crucial to monitor for any signs of adverse effects, including:

  • Weight loss

  • Changes in food and water intake

  • Lethargy or hyperactivity

  • Changes in grooming behavior

  • Signs of pain or distress

Any unexpected adverse events should be documented and reported to the IACUC.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. The protocols and guidelines presented in this document provide a solid foundation for initiating in vivo investigations. It is critical to reiterate that these are starting points, and optimization of dose, vehicle, and experimental design will be necessary to fully characterize the in vivo profile of this compound. Future studies should aim to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and to definitively identify the molecular target(s) to further guide its development.

References

  • Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Schreiner, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11350-11374.
  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38.
  • Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy Currents, 17(4), 216-221.
  • Cryan, J. F., & Holmes, A. (2005). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 144(6), 743-745.
  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Animal Use and Welfare. Retrieved from [Link]

  • Lin, Q., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 924-929.
  • Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines.
  • Chen, Y., et al. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols, 2(1), 100330.
  • Wang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 1-10.
  • Gupta, S., et al. (2005). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 49(7), 3025-3027.
  • National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Core Principles for the Care and Use of Animals in Research.
  • Capot Chemical Co., Ltd. (2010). MSDS of 6-Chloroimidazo[1,2-b]pyridazine.
  • Monks, N. F., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(4), M1163.
  • ResearchGate. (n.d.). Structures of the signaling pathway inhibitors described in this chapter.
  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 158-162.
  • Elakkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Kumar, A., & Singh, A. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 11(6), 567-573.
  • Wang, Y., et al. (2019). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 24(18), 3296.
  • Wang, L., & Wang, E. (2013). Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects. PLoS ONE, 8(12), e82222.
  • ResearchGate. (2021). Method for voluntary oral administration of drugs in mice.
  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Neuroscience & Biobehavioral Reviews, 37(10 Pt 1), 2215-2224.
  • U.S. Food and Drug Administration. (2024). Animal Rule Information. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36563-36573.
  • Löscher, W. (2020). Animal Models of Epilepsy. Journal of Experimental and Basic Medical Sciences, 1(2), 74-87.
  • Barker-Haliski, M., & White, H. S. (2015). Animal Models of Pharmacoresistant Epilepsy. Epilepsy Currents, 15(4), 216-221.
  • ResearchGate. (n.d.). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters.
  • Istrate, A., & Istrate, D. (2023).
  • Yilmaz, F., et al. (2025).
  • International Journal of Pharmaceutical Research & Allied Sciences. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.
  • Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2413-2424.
  • Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
  • Novo Nordisk. (n.d.). ANIMALS IN PHARMACEUTICAL RESEARCH.
  • GAD. (n.d.). Gad Vehicles Database.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Chen, Z., et al. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and Disease, 13(3), 731-746.
  • de Oliveira, R. W., et al. (2014). Animal models of anxiety disorders and stress.
  • Pfizer. (n.d.). Pfizer Guidelines and Policy on Laboratory Animal Care.
  • Medicosis Perfectionalis. (2021, May 12). Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP) [Video]. YouTube.
  • Elliot Nicholson. (2014, December 2). The GABA-A Receptors and the Benzodiazepines Part 1 [Video]. YouTube.
  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
  • Inotiv. (n.d.). Epilepsy. Retrieved from [Link]

  • Savić, M. M., et al. (2018). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 23(10), 2547.

Sources

Green Chemistry in Action: Eco-Friendly Synthesis of 2-Phenylimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Pharmaceutical Synthesis

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The growing emphasis on sustainable scientific practices necessitates a paradigm shift in the synthesis of these vital compounds, moving away from traditional methods that often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents. This guide provides detailed application notes and protocols for the eco-friendly synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives, leveraging modern techniques that prioritize efficiency, safety, and environmental stewardship.[2] We will explore microwave-assisted synthesis, ultrasound-promoted reactions, and multicomponent strategies that significantly reduce reaction times, energy consumption, and waste generation.

Core Synthetic Strategies: A Comparative Overview

The conventional synthesis of imidazo[1,2-b]pyridazines typically involves the condensation of a 3-aminopyridazine with an α-haloketone. While effective, this method often requires prolonged heating and the use of potentially harmful solvents. The eco-friendly alternatives presented herein offer significant advantages.

Synthesis MethodKey AdvantagesTypical Reaction TimeEnergy InputSolvent/Catalyst Profile
Microwave-Assisted Rapid heating, enhanced reaction rates, improved yieldsMinutes to hoursHigh, localizedOften solvent-free or with green solvents
Ultrasound-Assisted Acoustic cavitation enhances mass transfer, shorter reaction timesMinutes to hoursModerateCan be performed in green solvents like water or PEG-400
Multicomponent (GBB) High atom economy, procedural simplicity, diversity of productsVariesVariesOften uses green solvents and can be catalyst-free
Solvent-Free Eliminates solvent waste, simplified work-upVariesVariesNo solvent, may use a catalyst

Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates.[2] This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Causality Behind Microwave Enhancement:

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and generating heat. This localized and instantaneous heating bypasses the slower process of thermal conduction seen in conventional heating, leading to a significant reduction in reaction times. Furthermore, this can lead to different product distributions and sometimes enhanced selectivity.

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep_reactants Combine 3-aminopyridazine, 2-bromoacetophenone, and solvent in a microwave-safe vessel mw_irrad Irradiate in a microwave reactor (set power, temperature, and time) prep_reactants->mw_irrad Seal vessel cooling Cool the reaction mixture mw_irrad->cooling extraction Extract with an organic solvent cooling->extraction purification Purify by column chromatography or recrystallization extraction->purification

Caption: Workflow for microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-b]pyridazine

Materials:

  • 3-Aminopyridazine

  • 2-Bromoacetophenone

  • Ethanol (or solvent-free)

  • Sodium bicarbonate (if required as a base)

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave-safe vessel, combine 3-aminopyridazine (1 mmol), 2-bromoacetophenone (1 mmol), and if necessary, a catalytic amount of a base like sodium bicarbonate (1.2 mmol).

  • For a solvent-based reaction, add 3-5 mL of ethanol. For a solvent-free reaction, proceed without a solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 150 W and a temperature of 60°C for 30 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the vessel to cool to room temperature.

  • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Dilute the residue with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-phenylimidazo[1,2-b]pyridazine.

Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique and efficient way to promote reactions. The physical phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[4]

The "Why" of Sonochemical Enhancement:

The implosion of cavitation bubbles creates microjets and shockwaves that increase mass transfer and disrupt the interfacial boundary layers, leading to a more homogeneous reaction mixture and accelerating the reaction. This is particularly effective for heterogeneous reactions.

Experimental Workflow: Ultrasound-Assisted Synthesis

cluster_prep Preparation cluster_reaction Sonication cluster_workup Work-up and Purification prep_reactants Combine reactants and solvent in a reaction vessel sonication Immerse the vessel in an ultrasonic bath and irradiate prep_reactants->sonication extraction Extract with an organic solvent sonication->extraction After reaction completion purification Purify by column chromatography extraction->purification

Caption: Workflow for ultrasound-assisted synthesis.

Protocol 2: Ultrasound-Assisted Synthesis of 2-Phenylimidazo[1,2-b]pyridazine Derivatives

Materials:

  • Substituted 3-aminopyridazine (1 mmol)

  • Substituted 2-bromoacetophenone (1 mmol)

  • Polyethylene glycol (PEG-400) or water as a green solvent

  • Sodium bicarbonate (1 mmol)

  • Ultrasonic bath or probe sonicator

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, add the substituted 3-aminopyridazine (1.0 equiv.), the corresponding aldehyde (1.0 equiv.), isocyanide (1.0 equiv.), and a catalyst like p-toluenesulfonic acid monohydrate (10% mol) to ethanol (1.0 M).[4]

  • Sonicate the reaction mixture at room temperature for 3 hours.[4] The progress of the reaction should be monitored by TLC.

  • Upon completion, evaporate the solvent.

  • Purify the residue using flash column chromatography with a mixture of hexane and ethyl acetate as the mobile phase to obtain the pure product.[4]

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: An Atom-Economic Approach

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (like 3-aminopyridazine), an aldehyde, and an isocyanide to form substituted imidazo-fused heterocycles.[1][5] This one-pot reaction is highly atom-economical and allows for the rapid generation of a library of diverse compounds from readily available starting materials.

Mechanistic Insight:

The GBB reaction proceeds through a series of steps initiated by the formation of an imine from the aldehyde and the amidine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final imidazo[1,2-b]pyridazine product.

Experimental Workflow: GBB Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Combine 3-aminopyridazine, aldehyde, isocyanide, and catalyst in a solvent reaction Stir at room temperature or with gentle heating prep_reactants->reaction extraction Extract with an organic solvent reaction->extraction After reaction completion purification Purify by column chromatography extraction->purification

Caption: Workflow for the GBB multicomponent reaction.

Protocol 3: GBB Synthesis of 2,3-Disubstituted Imidazo[1,2-b]pyridazines

Materials:

  • 3-Aminopyridazine (1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1 mmol)

  • Ammonium chloride (20 mol%) as a green catalyst[3]

  • Ethanol

  • Microwave reactor (optional, for acceleration)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave-sealed tube, dissolve 3-aminopyridazine (1.0 equiv.), the desired aldehyde (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and ammonium chloride (20 mol%) in ethanol (1 M).[3]

  • For a microwave-assisted reaction, heat the mixture at 60°C with a power of 150 W for 30 minutes.[3] For a conventional approach, stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Once the starting materials are consumed, remove the solvent under reduced pressure.

  • Dilute the residue with water (10 mL) and extract with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with water (2 x 10 mL) and brine (2 x 10 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 2,3-disubstituted imidazo[1,2-b]pyridazine.

Solvent-Free Synthesis: The Ultimate Green Approach

Eliminating the solvent from a reaction is a primary goal of green chemistry. Solvent-free reactions, often performed by grinding the reactants together or by heating a mixture of solids, can lead to simplified work-up procedures, reduced waste, and lower costs.

Protocol 4: Solvent-Free Synthesis of 2-Phenylimidazo[1,2-b]pyridazine

This protocol is adapted from a similar synthesis of 2-phenylimidazo[1,2-a]pyridines and can be optimized for the pyridazine analogue.[6]

Materials:

  • 3-Aminopyridazine (2.4 mmol)

  • Acetophenone (2 mmol)

  • [Bmim]Br3 (1-butyl-3-methylimidazolium tribromide) (2 mmol) as a reagent and reaction medium

  • Sodium carbonate (1.1 mmol)

  • Diethyl ether

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for preparative TLC

Procedure:

  • In a flask with continuous stirring, very slowly add [Bmim]Br3 (2 mmol) to acetophenone (2 mmol) over 5 minutes at room temperature.[6]

  • Add sodium carbonate (1.1 mmol) and 3-aminopyridazine (2.4 mmol) to the mixture.

  • Stir the mixture at room temperature for approximately 40 minutes.[6] Monitor the reaction by TLC.

  • After completion, extract the reaction mixture with diethyl ether.

  • Concentrate the ethereal layer using a rotary evaporator.

  • Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure 2-phenylimidazo[1,2-b]pyridazine.[6]

Conclusion and Future Outlook

The adoption of eco-friendly synthesis methods is not merely an option but a necessity for the future of drug discovery and development. The protocols detailed in this guide for the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives demonstrate that green chemistry principles can be seamlessly integrated into the production of medicinally important scaffolds. Microwave-assisted synthesis, sonochemistry, multicomponent reactions, and solvent-free approaches offer significant advantages in terms of efficiency, safety, and sustainability. As research in this area continues, we can anticipate the development of even more innovative and environmentally benign synthetic strategies, further solidifying the role of green chemistry in the pharmaceutical industry.

References

  • Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chem. Proc., 18, 25. Available at: [Link]

  • Vieira, B. M., et al. (2019). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine. Arkivoc, 2019(ii), 0-0. Available at: [Link]

  • Request PDF. (n.d.). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2021(4), M1283. Available at: [Link]

  • Li, Y., et al. (2022). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 7(30), 26841–26849. Available at: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(41), 7007–7049. Available at: [Link]

  • Patil, S. G., et al. (2020). Ultrasound-Assisted Efficient Synthesis of Azomethine Derivatives of 1-Phenylimidazo[1,5-a]Pyridine. Polycyclic Aromatic Compounds, 1-11. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Available at: [Link]

  • PubMed. (n.d.). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. Available at: [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

  • Baviskar, A. T., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113838. Available at: [Link]

  • Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13367-13376. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-b]pyridazine Scaffold via Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic system in medicinal chemistry and drug development. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of imidazo[1,2-b]pyridazine have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[1] Notably, this scaffold is a key component in molecules developed as potent and selective inhibitors of various kinases, which are crucial targets in oncology research.[1]

The ability to strategically and efficiently modify the imidazo[1,2-b]pyridazine core is paramount for generating libraries of diverse compounds for structure-activity relationship (SAR) studies. Metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[1][2] This guide provides an in-depth overview and field-proven protocols for the functionalization of the imidazo[1,2-b]pyridazine scaffold using key palladium-catalyzed cross-coupling reactions.

Strategic Overview: Accessing Functionalization Handles

The successful implementation of cross-coupling strategies hinges on the availability of suitably "pre-functionalized" imidazo[1,2-b]pyridazine substrates, typically bearing a halogen atom (I, Br, Cl) at a specific position. The synthesis of these precursors is often achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[3] The presence of a halogen on the pyridazine ring is crucial as it deactivates the adjacent nitrogen atom, ensuring the desired regioselectivity of the initial cyclization.[3] This approach provides reliable access to halo-imidazo[1,2-b]pyridazines, which are the primary starting materials for the subsequent cross-coupling reactions.

C-C Bond Formation: Expanding the Core Structure

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for introducing aryl and heteroaryl moieties. Its popularity stems from the operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions that tolerate a wide range of functional groups.[4]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂) and a phosphine ligand is standard. The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and influence the reaction's efficiency.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield, often depending on the specific substrates and solvent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed to dissolve both the organic and inorganic reagents.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halo-Imidazo[1,2-b]pyridazine, Boronic Acid, Base, and Solvent B Degas the Mixture (e.g., Ar sparging) A->B C Add Palladium Catalyst and Ligand B->C D Heat the Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Aqueous Work-up (e.g., add water, extract with organic solvent) E->F G Dry Organic Layer and Concentrate F->G H Purify by Column Chromatography G->H I Final Product H->I Characterization (NMR, MS) Buchwald_Hartwig_Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n PdII_complex L_n(Ar)Pd(II)-X Pd0->PdII_complex Ar-X OA Oxidative Addition Amine_complex [L_n(Ar)Pd(II)-NHR'R'']+ PdII_complex->Amine_complex HNR'R'' LE Ligand Exchange / Amine Coordination Amido_complex L_n(Ar)Pd(II)-NR'R'' Amine_complex->Amido_complex Base Deprotonation Deprotonation (Base) Amido_complex->Pd0 Ar-NR'R'' RE Reductive Elimination ArX Ar-X Amine HNR'R'' Product Ar-NR'R'' BaseH [Base-H]+X-

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Chloro-2-phenylimidazo[1,2-b]pyridazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this compound: its low solubility in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome this hurdle in your experiments.

Introduction to the Challenge

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities.[1] However, a common and critical challenge encountered during its development is its poor aqueous solubility. This characteristic can significantly hinder biological assays, formulation development, and ultimately, the therapeutic potential of this promising scaffold. This guide is structured to provide a logical workflow for addressing this solubility issue, from initial troubleshooting to the implementation of advanced solubilization techniques.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when encountering solubility issues with this compound.

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The low aqueous solubility is primarily due to its molecular structure. The molecule is largely hydrophobic, with a phenyl group and a chlorinated pyridazine ring system. While the imidazo[1,2-b]pyridazine core contains nitrogen atoms that can act as hydrogen bond acceptors, the overall lipophilic character of the molecule dominates, leading to unfavorable interactions with polar water molecules.

Q2: What are the first steps I should take if I'm having trouble dissolving the compound?

A2: Before exploring more complex methods, ensure you have optimized the basic dissolution parameters. This includes:

  • Sonication: Use a bath sonicator to break up any aggregates and increase the surface area of the solid exposed to the solvent.

  • Gentle Heating: If the compound is thermally stable, gentle warming of the solution can increase solubility. However, be cautious as this can also lead to precipitation upon cooling.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

Q3: Can I use a small amount of an organic solvent to first dissolve the compound?

A3: Yes, this is a common and often effective initial strategy. This technique, known as co-solvency, involves dissolving the compound in a minimal amount of a water-miscible organic solvent before adding the aqueous buffer.[2] However, it is crucial to consider the potential impact of the organic solvent on your downstream experiments (e.g., cell viability, enzyme activity).

Troubleshooting Workflow for Solubility Enhancement

If basic methods are insufficient, a systematic approach to solubility enhancement is recommended. The following workflow will guide you through the selection and implementation of appropriate techniques.

Solubility_Workflow start Start: Undissolved Compound cosolvency Attempt Co-solvency (e.g., DMSO, Ethanol, PEG 400) start->cosolvency Initial Step ph_adjustment pH Adjustment (Based on pKa) cosolvency->ph_adjustment If co-solvent is incompatible or insufficient cyclodextrins Use of Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) ph_adjustment->cyclodextrins If pH modification is not effective or feasible surfactants Incorporate Surfactants (e.g., Polysorbate 80, SDS) cyclodextrins->surfactants If cyclodextrin complexation is not optimal advanced Advanced Techniques (Solid Dispersion, Nanosuspension) surfactants->advanced For significant solubility and bioavailability enhancement Solid_Dispersion_Workflow start Drug + Polymer Carrier (e.g., PVP, PEG) dissolve Dissolve in a common volatile solvent start->dissolve evaporate Solvent Evaporation (e.g., Rotovap, Spray Drying) dissolve->evaporate solid_dispersion Solid Dispersion Powder evaporate->solid_dispersion

Caption: A simplified workflow for preparing a solid dispersion.

Nanosuspension:

Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers. [3]The reduction in particle size increases the surface area, leading to a higher dissolution velocity.

Key Steps in Nanosuspension Preparation:

  • Milling: High-energy media milling or high-pressure homogenization is used to reduce the particle size of the drug in a liquid medium containing stabilizers.

  • Precipitation: The drug is dissolved in a solvent, which is then added to an anti-solvent in the presence of stabilizers to precipitate the drug as nanoparticles.

These advanced techniques typically require specialized equipment and formulation expertise but can provide significant improvements in solubility and bioavailability.

Concluding Remarks

Improving the aqueous solubility of this compound is a critical step in unlocking its full potential in research and drug development. By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate this common challenge. We recommend a stepwise approach, starting with simpler methods like co-solvency and pH adjustment before moving to more complex techniques such as the use of cyclodextrins, surfactants, or advanced formulation strategies. Each experimental system is unique, and some empirical optimization will always be necessary.

References

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. Available from: [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. Available from: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. PMC. Available from: [Link]

  • Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]

  • (PDF) A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. ResearchGate. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available from: [Link]

  • Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. Salud, Ciencia y Tecnología. Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available from: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. PMC. Available from: [Link]

  • JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride. Google Patents.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Available from: [Link]

  • pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. PubMed. Available from: [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. Impactfactor. Available from: [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]

  • Prediction of surfactant-mediated dissolution of poorly soluble drugs from drug powder. NIH. Available from: [Link]

  • "Solubility Enhancement of Atorvastatin Calcium Using Cyclodextrin" by Karthik Abburi. eGrove - University of Mississippi. Available from: [Link]

  • Imidazopyridazine. Wikipedia. Available from: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. PMC. Available from: [Link]

  • BCS Class II and IV Drug´s Solubilisation using Cycodextrin-PVP-PEG6000 Complexes through a Factorial Study Design. Available from: [Link]

  • Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. Available from: [Link]

  • The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. ResearchGate. Available from: [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Available from: [Link]

  • ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. Purdue e-Pubs. Available from: [Link]

  • Special Issue : Nanosuspensions for the Improvement of Drug Bioavailability. MDPI. Available from: [Link]

  • 6-Chloro-8-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid. J-Global. Available from: [Link]

  • Formation of Cyclodextrin-Drug Inclusion Compounds and Polymeric Drug Delivery Systems Using Supercritical Carbon Dioxide Heathe. VTechWorks. Available from: [Link]

  • 2277–4998 COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. Available from: [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available from: [Link]

  • pH-dependent drug interactions with acid reducing agents. Journal of Emerging Investigators. Available from: [Link]

  • Journal of Pharmacy. Juniper Publishers. Available from: [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available from: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available from: [Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed. Available from: [Link]

  • Drug Solubilization by Surfactants: Experimental Methods and Theoreti- cal Perspectives. IUST. Available from: [Link]

  • 6-Methoxy-3-phenylimidazo[1,2-b]pyridazine. PubChem. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Small Molecule Inhibitor Inactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve issues related to the inactivity of small molecule inhibitors in your experiments. As a Senior Application Scientist, I will guide you through a logical, evidence-based process to identify and solve common and complex problems.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive. For more detailed troubleshooting, please refer to the in-depth guides that follow.

Q1: My inhibitor isn't working, even though it's the correct one for my target. What's the first thing I should check?

A1: Start with the basics: inhibitor preparation and storage. Improper handling is a frequent cause of inactivity. Ensure your inhibitor was stored according to the manufacturer's recommendations, typically at -20°C or -80°C as a powder or in a suitable solvent.[1][2] Avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Also, verify your calculations for preparing stock and working solutions.

Q2: How can I be sure that my inhibitor is active and my experimental setup is correct?

A2: Always include positive and negative controls in your experiments. A positive control could be a known active compound for your target or a different stimulus that elicits the expected biological response. The negative control, typically the vehicle (e.g., DMSO) at the same concentration as your inhibitor, ensures that the solvent itself is not causing any effects.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5%, with some robust lines tolerating up to 1%.[3] However, it's crucial to determine the optimal, non-toxic concentration for your specific cell type, as primary cells can be more sensitive.[3] High concentrations of DMSO can be cytotoxic and affect cell membrane integrity.[3][4][5][6]

Q4: Could my cell culture conditions be affecting the inhibitor's activity?

A4: Absolutely. Factors such as cell confluency, passage number, and serum concentration in the media can all influence the outcome. Cells should be in their exponential growth phase, typically between 70-80% confluency, for optimal and reproducible results.[7] High cell density or contact inhibition can alter cellular metabolism and signaling pathways, potentially masking the inhibitor's effect.[8]

In-depth Troubleshooting Guides

If the FAQs haven't resolved your issue, follow these in-depth guides to systematically diagnose the problem.

Guide 1: Initial Checks and Balances: Ruling Out Simple Errors

This guide focuses on the most common sources of error that are often overlooked. Before proceeding to more complex troubleshooting, ensure these fundamental aspects are correct.

1.1 Inhibitor Storage and Handling

  • Question: How can I be sure my inhibitor hasn't degraded?

  • Answer: Always refer to the product's technical data sheet for specific storage instructions.[2] As a general rule, solid compounds are stable for up to 3 years at -20°C.[1][2] Once dissolved, aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] If you suspect degradation, consider purchasing a fresh batch of the inhibitor.

1.2 Inhibitor Solubilization and Dilution

  • Question: My inhibitor precipitated when I added it to the cell culture media. What should I do?

  • Answer: This is a common issue when diluting a DMSO stock solution directly into an aqueous buffer. To prevent precipitation, it's best to make serial dilutions in DMSO first and then add the final diluted sample to your media. Ensure the final concentration of the inhibitor in the media is below its solubility limit in aqueous solutions.[9] If solubility issues persist, gentle warming (up to 50°C) or ultrasonication may help.[1]

1.3 Concentration and Dosing Calculations

  • Question: How do I know if I'm using the correct concentration of the inhibitor?

  • Answer: The optimal concentration of an inhibitor is target and cell-type dependent. Review the literature for established effective concentrations. If this information is unavailable, a dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50).[10] This involves treating your cells with a range of inhibitor concentrations to identify the most effective dose with the least toxicity.

Workflow for Initial Troubleshooting

G start Inhibitor Inactive storage Check Storage Conditions (-20°C/-80°C, protected from light) start->storage solubility Verify Solubilization (Correct solvent, no precipitation) storage->solubility If OK calculations Recalculate Concentrations (Stock and working solutions) solubility->calculations If OK controls Assess Controls (Positive and negative controls working?) calculations->controls If OK outcome1 Issue Resolved controls->outcome1 If any step fails outcome2 Proceed to Advanced Troubleshooting controls->outcome2 If all OK G Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Phosphorylates Substrate Substrate KinaseB->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor Small Molecule Inhibitor Inhibitor->KinaseB Inhibits

Caption: A simplified signaling cascade illustrating the action of a kinase inhibitor.

Guide 3: Advanced Troubleshooting: Investigating Complex Mechanisms

If your inhibitor is of high quality and your assay is reliable, yet you still observe no activity, it's time to consider more complex biological reasons.

3.1 Target Engagement: Is the Inhibitor Reaching Its Target?

  • Question: How can I confirm that my inhibitor is actually binding to its target inside the cell?

  • Answer: Cellular thermal shift assays (CETSA) or related techniques can be used to assess target engagement. These methods are based on the principle that a protein's thermal stability changes upon ligand binding. While specialized, these assays provide direct evidence of target binding within the complex cellular environment.

3.2 Cellular Resistance Mechanisms

  • Question: Could the cells be resistant to the inhibitor?

  • Answer: Yes, cells can develop resistance to inhibitors through various mechanisms. [11]These include mutations in the target protein that prevent inhibitor binding, increased expression of the target protein, or activation of alternative signaling pathways that bypass the inhibited target. [11][12]Overexpression of drug efflux pumps can also reduce the intracellular concentration of the inhibitor. [11] 3.3 Off-Target Effects and Compound Specificity

  • Question: Is it possible my inhibitor is hitting other targets and causing unexpected effects?

  • Answer: Off-target effects are a common challenge with small molecule inhibitors and can lead to misleading results or toxicity. [13][14][15][16]It's advisable to use multiple, structurally distinct inhibitors for the same target to ensure the observed phenotype is due to on-target inhibition. Additionally, consulting kinase profiling data or performing a screen can help identify potential off-target interactions. [17]

References

  • Boster Biological Technology. (2024, November 15). Common Troubleshooting Tips for Western Blot Results. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]

  • LI-COR Biosciences. Troubleshooting Quantitative Western Blots Hints and Tips. [Link]

  • ResearchGate. WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • Joseph, R., Amatya, N., Fulton, D. B., Engen, J. R., Andreotti, A. H., & Wales, T. E. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife, 10, e66597. [Link]

  • MDPI. (2023). Antitumor Activity of the ACC Inhibitor Firsocostat in Breast Cancer Cell Lines: A Proof-of-Concept In Vitro Study. International Journal of Molecular Sciences, 24(12), 10198. [Link]

  • PubMed. (2023). Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure. Current Problems in Cardiology, 48(11), 101660. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. (2021). Why 90% of clinical drug development fails and how to improve it? RSC Medicinal Chemistry, 12(7), 968-971. [Link]

  • National Center for Biotechnology Information. (2016). Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules. Methods in Molecular Biology, 1467, 229-242. [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tes-Homme, M., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]

  • National Center for Biotechnology Information. (2012). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry, 81, 455-476. [Link]

  • National Center for Biotechnology Information. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of visualized experiments : JoVE, (88), e51694. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Archives of Pharmacy Practice. (2020). Major Causes Associated with Clinical Trials Failure and Selective Strategies to Reduce these Consequences: A Review. Archives of Pharmacy Practice, 11(3), 1-10. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • American Association for Cancer Research. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11049-11058. [Link]

  • University of Ottawa. (2025, July 28). Scientists zero in on cellular mechanism fueling drug-resistant cancers. [Link]

  • ACS Publications. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3629-3637. [Link]

  • National Center for Biotechnology Information. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 277(14), 2888-2908. [Link]

  • ResearchGate. (2021). Mechanisms and insights in drug resistance of small-molecule targeted anti-cancer agents. Figure created with BioRender.com. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • FDA Regs. (n.d.). Exploring the Causes of Clinical Trial Failures. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Oxford Academic. (2023, November 9). Identification of potent small-molecule PCSK9 inhibitors based on quantitative structure-activity relationship, pharmacophore modeling, and molecular docking procedure. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • BMC Systems Biology. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 7, 1. [Link]

  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • National Center for Biotechnology Information. (2022). Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy. Journal of Advanced Research, 40, 1-20. [Link]

  • ResearchGate. (2023). Causes of failure of compounds in the drug development process. [Link]

  • ResearchGate. (2018). Effect of various DMSO concentrations on cell viability. Values.... [Link]

  • MDPI. (2024). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. International Journal of Molecular Sciences, 25(11), 5898. [Link]

  • National Center for Biotechnology Information. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Accounts of Chemical Research, 51(12), 3042-3050. [Link]

  • bioRxiv. (2026, January 23). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. [Link]

  • MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5798. [Link]

  • Current Problems in Cardiology. (2023). Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure. Current Problems in Cardiology, 48(11), 101660. [Link]

  • National Center for Biotechnology Information. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in the laboratory.

Core Synthesis Overview: The Reaction of 3-amino-6-chloropyridazine and 2-bromoacetophenone

The most common and direct route to synthesizing this compound is the condensation reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone. This reaction proceeds via a nucleophilic attack of the endocyclic nitrogen of the aminopyridazine onto the α-carbon of the bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-b]pyridazine ring system.

The presence of the chlorine atom at the 6-position of the pyridazine ring is crucial for regioselectivity. It deactivates the adjacent nitrogen atom, thus favoring the initial nucleophilic attack at the desired nitrogen, leading to the correct isomer.[3]

Reaction_Mechanism cluster_reactants Reactants Reactant1 3-amino-6-chloropyridazine Intermediate1 N-Alkylated Intermediate Reactant1->Intermediate1 Nucleophilic Attack Reactant2 2-bromoacetophenone Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: General reaction mechanism for the synthesis.

Troubleshooting Guide: A Deeper Dive into Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Low or No Product Yield

Question: I am getting a very low yield of my desired product, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?

Answer:

Low product yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Reaction Temperature: The condensation and cyclization steps often require significant thermal energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion.

    • Solution: Ensure your reaction is heated to a sufficient temperature. For this specific synthesis, refluxing in a suitable solvent is a common practice.[4] Depending on the solvent, this could range from 80°C to over 150°C. Consider starting with a temperature of around 100-120°C and monitoring the reaction progress. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[5]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction. An inappropriate solvent can hinder the reaction.

    • Solution: A variety of solvents have been successfully used for similar syntheses, including 1,2-dimethoxyethane (DME), ethanol, acetonitrile, and N,N-dimethylformamide (DMF).[4][6] If you are experiencing low yields, consider screening these solvents. A polar aprotic solvent like DMF can be particularly effective at higher temperatures.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials and the formation of side products.

    • Solution: Typically, a slight excess (1.1 to 1.2 equivalents) of the more reactive or less stable reactant, in this case, 2-bromoacetophenone, can be beneficial to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Decomposition of Starting Materials or Product: At elevated temperatures, starting materials or the product itself may be susceptible to degradation.

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). If you observe the appearance of multiple new spots that are not the product, decomposition may be occurring. In such cases, you might need to lower the reaction temperature and extend the reaction time.

ParameterRecommendationRationale
Temperature 100-150°C (or reflux)To overcome the activation energy of the reaction.
Solvent DME, Ethanol, DMF, AcetonitrileTo ensure proper solubility of reactants and facilitate the reaction.
Stoichiometry 1.1-1.2 eq. of 2-bromoacetophenoneTo drive the reaction to completion.
Reaction Time 4-48 hoursVaries depending on temperature and solvent; monitor by TLC.
Formation of Isomeric Byproducts

Question: I have isolated a product, but my NMR analysis suggests the presence of an isomer. How can this happen and how can I prevent it?

Answer:

The formation of an isomeric byproduct is a known challenge in the synthesis of imidazo[1,2-b]pyridazines. This typically occurs due to the competing nucleophilicity of the exocyclic amino group and the other endocyclic nitrogen atom of the pyridazine ring.

  • Understanding the Cause: While the 6-chloro substituent deactivates the adjacent nitrogen, under certain conditions, a small amount of alkylation can still occur at the less favored nitrogen, leading to the formation of the undesired isomer.

  • Preventive Measures:

    • Control of Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity. Running the reaction at a moderate temperature initially and then gradually increasing it might favor the desired kinetic product.

    • Purification is Key: If isomeric byproducts are formed, careful purification is essential.

      • Column Chromatography: Silica gel column chromatography is often effective in separating isomers. A gradient elution with a solvent system like dichloromethane/ethyl acetate or ethyl acetate/hexanes can provide good separation.[4]

      • Recrystallization: If the isomers have different solubilities, recrystallization from a suitable solvent can be an effective purification method.

Isomer_Formation Reactants 3-amino-6-chloropyridazine + 2-bromoacetophenone Desired_Product This compound Reactants->Desired_Product Desired Pathway (Major) Isomeric_Byproduct Isomeric Product Reactants->Isomeric_Byproduct Side Pathway (Minor)

Caption: Competing reaction pathways leading to product and isomer.

Difficult Purification

Question: My crude product is a dark, oily residue that is difficult to purify. What are the best practices for purification?

Answer:

A challenging purification process often indicates the presence of polymeric byproducts or unreacted starting materials.

  • Initial Work-up:

    • Aqueous Wash: After the reaction is complete, and the solvent has been removed, dissolving the crude residue in a suitable organic solvent (like ethyl acetate or dichloromethane) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities. This is followed by a brine wash and drying over an anhydrous salt like sodium sulfate.[6]

    • Precipitation: In some cases, the desired product may precipitate from the reaction mixture upon cooling or by adding an anti-solvent. This can be a simple and effective initial purification step.

  • Chromatography:

    • Choosing the Right Eluent: A good starting point for TLC analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Gradually increasing the polarity of the eluent system will help in separating the components.

    • Dry Loading: If the crude product is not very soluble in the initial eluent, adsorbing it onto a small amount of silica gel and then loading it onto the column (dry loading) can improve the separation.

  • Recrystallization:

    • Solvent Screening: To find a suitable recrystallization solvent, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallization of such aromatic compounds include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the synthesis of this compound?

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent such as 1,2-dimethoxyethane (DME) or ethanol (approximately 10-20 mL per gram of aminopyridazine).

  • Reactant Addition: To the stirred solution, add 2-bromoacetophenone (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC Setup: Use silica gel plates. A good eluent system to start with is a 3:1 mixture of hexanes and ethyl acetate.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). The product, being a conjugated aromatic system, should be UV active.

  • Interpretation: As the reaction progresses, you should see the spot corresponding to the starting material (3-amino-6-chloropyridazine) diminish and a new, typically less polar, spot for the product appear.

Q3: What are the expected NMR spectral data for this compound?

While the exact NMR data for the title compound is not available in the provided search results, based on the spectra of similar imidazo[1,2-b]pyridazine derivatives, you can expect the following:

  • ¹H NMR:

    • Aromatic protons of the pyridazine ring will appear as doublets in the downfield region (around 7.0-8.5 ppm).

    • The proton on the imidazole ring will likely be a singlet in the aromatic region.

    • The protons of the phenyl group will appear as multiplets in the aromatic region.

  • ¹³C NMR:

    • You will observe signals for all the carbon atoms in the molecule, with the carbons of the aromatic rings appearing in the typical downfield region (around 110-150 ppm).

It is highly recommended to perform a full characterization of your synthesized product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Q4: What are the key safety precautions I should take?

  • 3-amino-6-chloropyridazine: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

  • 2-bromoacetophenone: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. It is also toxic if inhaled.

  • General Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and vapors.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

References

  • Dembélé, A., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573. Available at: [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. (n.d.). Available at: [Link]

  • Guggilapu, S. D., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 16(2), 124-135. Available at: [Link]

  • PubChem. 6-Amino-3-chloropyridazine. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38625-38637. Available at: [Link]

  • Bavetsias, V., et al. (2016). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 123, 276-293. Available at: [Link]

  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(3), 118-122. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.

Sources

minimizing off-target effects of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing and Characterizing Off-Target Effects for Researchers

Welcome to the technical support guide for 6-Chloro-2-phenylimidazo[1,2-b]pyridazine and related compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent chemical probe. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to help you design robust experiments, interpret your data accurately, and confidently distinguish on-target from off-target effects.

The this compound belongs to the imidazo[1,2-b]pyridazine scaffold, a "privileged" structure in medicinal chemistry. This core is the foundation for numerous bioactive molecules, most notably potent protein kinase inhibitors like the FDA-approved drug Ponatinib. Derivatives of this scaffold have been developed as highly potent inhibitors of Bruton's Tyrosine Kinase (BTK), PIM kinases, and cyclin-dependent kinases (CDKs).[1][2][3][4] However, the very feature that makes this scaffold effective—its ability to fit into the highly conserved ATP-binding pocket of kinases—is also its greatest liability, creating the potential for cross-reactivity with dozens or even hundreds of other kinases.[5][6]

This guide will help you address the critical challenge of selectivity. Understanding and controlling for off-target effects is paramount to generating reproducible and translatable scientific findings.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the experimental use of this compound.

Q1: My cells are dying or showing a strong phenotype after treatment. How can I be sure this is due to inhibiting my primary target and not an off-target effect?

This is the most critical question in small molecule research. A phenotype, while promising, is only an observation. The cause must be rigorously validated.

Causality Explained: Most kinase inhibitors function as ATP mimetics.[5] Given the high structural similarity of the ATP-binding site across the human kinome, it is highly probable that this compound inhibits multiple kinases, especially those sensitive to diverse chemical structures like MST1 and LOK.[5] The observed phenotype could be the result of inhibiting a single potent off-target, or the cumulative effect of inhibiting several off-targets, rather than your intended target.

Troubleshooting Steps:

  • Orthogonal Inhibitor Test: Use a structurally unrelated inhibitor known to be potent against your primary target. If this second inhibitor recapitulates the phenotype, it strengthens the hypothesis that the effect is on-target.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of your target protein. If the phenotype of genetic knockdown matches the phenotype of chemical inhibition, this provides strong evidence for on-target action.

  • Rescue Experiment: If your target kinase has a known substrate critical for a specific function, try to "rescue" the phenotype by expressing a constitutively active version of a downstream protein or by adding back the product of the inhibited pathway. If the phenotype is reversed, it points to an on-target effect.

Q2: What is the first and most crucial step to characterize the selectivity profile of my this compound compound?

To move from a "bioactive compound" to a "chemical probe," you must understand its interaction landscape.

Recommended Action:

  • Broad Kinase Selectivity Profiling: The gold standard is to screen the compound against a large panel of kinases (e.g., >300 kinases). This is often done at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactors.[1][2] Any kinase showing significant inhibition (e.g., >75%) should be flagged for further investigation.

  • Dose-Response Follow-up: For any hits identified in the initial screen, you must perform full dose-response experiments to determine the IC50 (biochemical potency) or Kd (binding affinity) for each potential off-target. This quantitative data is essential for interpreting your cellular results.

Q3: My compound's cellular EC50 is much higher than its biochemical IC50 against my purified target kinase. What does this discrepancy mean?

This is a common and informative observation that points to several potential factors.

Causality Explained: A biochemical assay measures the direct interaction between your compound and a purified, often truncated, enzyme in a clean, artificial system. A cell-based assay is far more complex. The discrepancy can be caused by:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target.

  • Cellular ATP Concentration: In cells, the concentration of ATP is very high (millimolar range). As an ATP-competitive inhibitor, your compound must outcompete a much higher concentration of the natural substrate than is used in a typical biochemical assay (micromolar range), leading to a rightward shift in potency.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • Target Engagement: The target kinase might be part of a large protein complex or localized to a specific subcellular compartment, making it less accessible in a cellular context.

Troubleshooting Steps:

  • Target Engagement Assay: Use techniques like Western Blot to check for the inhibition of a direct downstream phosphorylation event. This confirms the compound is hitting your target inside the cell.

  • Efflux Pump Inhibition: Co-treat cells with a known efflux pump inhibitor (e.g., verapamil) to see if the cellular potency of your compound increases.

  • Permeability Assays: If available, perform standard PAMPA or Caco-2 assays to directly measure the compound's permeability.

Experimental Workflows & Protocols

Workflow: Validating a Phenotypic Observation

This logic tree illustrates the decision-making process for confirming that an observed cellular effect is due to the inhibition of your primary target.

G A Start: Observe Cellular Phenotype with Compound B Is the phenotype dose-dependent? A->B C Yes B->C   D No (Possible Artifact/Toxicity) B->D   E Test Orthogonal Inhibitor (Structurally Unrelated) C->E F Does it match? E->F G Yes F->G   H No F->H   I Perform Genetic Knockdown (siRNA, CRISPR) G->I R High Confidence: Phenotype is Off-Target H->R J Does it match? I->J K Yes J->K   L No J->L   M Perform Rescue Experiment (e.g., express downstream effector) K->M L->R N Is phenotype rescued? M->N O Yes N->O   P No N->P   Q High Confidence: Phenotype is On-Target O->Q P->R

Caption: A logical workflow for attributing a cellular phenotype to on-target or off-target effects.

Protocol 1: Determining Cellular Potency (EC50) via Cell Viability Assay

This protocol outlines a standard method for generating a dose-response curve to quantify the effect of this compound on cell viability.

Principle: A cell viability reagent (e.g., resazurin, CellTiter-Glo®, or MTT) is added to cells after a fixed incubation period with the compound. The signal generated is proportional to the number of viable cells, allowing for the calculation of an EC50 value.

Materials:

  • Cells of interest in culture medium

  • 96-well or 384-well clear-bottom tissue culture plates

  • This compound (e.g., 10 mM stock in 100% DMSO)

  • Vehicle control (100% DMSO)

  • Cell viability reagent (e.g., Resazurin)

  • Plate reader capable of fluorescence measurement

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (e.g., 5,000 cells/well in 100 µL).

  • Compound Dilution: Prepare a serial dilution series of the compound. For a 9-point curve, a 3.16-fold (half-log) dilution is recommended to cover a wide concentration range.[7] Aim for a final concentration range spanning from 10 nM to 100 µM. Ensure the final DMSO concentration in all wells remains constant and low (e.g., ≤ 0.5%).[8]

  • Dosing: Add the diluted compound and vehicle controls to the appropriate wells. Include "cells only" (vehicle) and "media only" (blank) controls.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48-72 hours).

  • Assay Readout: Add the cell viability reagent according to the manufacturer's instructions (e.g., add 10 µL of resazurin solution and incubate for 1-4 hours).

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Subtract the average blank value from all wells.

    • Normalize the data by setting the average vehicle control value to 100% viability.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the EC50.[9]

Protocol 2: Validating Target Engagement via Western Blot

Principle: If your target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its direct downstream substrate. This can be detected using a phospho-specific antibody.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific for the substrate, total protein for the substrate, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment: Plate cells and allow them to adhere. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x the cellular EC50) for a short duration (e.g., 1-4 hours) to capture direct signaling effects. Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and re-probe with the antibody for the total target protein and then for the loading control to ensure equal protein loading and to assess changes in phosphorylation relative to total protein levels.

Data Interpretation: Kinase Selectivity Profiling

Interpreting a kinase screen is key to identifying potential off-targets. Below is a hypothetical result for "Compound-X" (an imidazo[1,2-b]pyridazine derivative) screened at 1 µM.

Kinase Target% Inhibition @ 1 µMPotential Off-Target ConcernRecommended Action
Primary Target (e.g., CDK2) 98% On-Target Confirm with orthogonal inhibitor & rescue.
PIM195%HighDetermine full IC50. Test PIM1-specific inhibitor.
PIM289%HighDetermine full IC50. Check if phenotype matches.
DYRK1A81%HighDetermine full IC50. Known target of scaffold.[10]
CLK178%ModerateDetermine full IC50. Known target of scaffold.[10]
BTK45%LowLikely weak interaction, but monitor if used at high doses.
SRC25%Very LowUnlikely to be biologically relevant at typical doses.
EGFR5%NoneNo significant inhibition.

Interpretation:

  • The compound is potent against its intended target, CDK2.

  • Major Red Flags: PIM1, PIM2, and DYRK1A are strongly inhibited. These are high-priority off-targets. The observed cellular phenotype could easily be driven by inhibition of the PIM or DYRK family kinases.[3][10]

  • Actionable Next Steps: The immediate priority is to determine the full IC50 curves for PIM1, PIM2, and DYRK1A. If the IC50 values are close to that of CDK2, any cellular data generated with this compound must be interpreted with extreme caution. Experiments using more selective PIM or DYRK inhibitors would be necessary to dissect the phenotype.

References
  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

  • Di Micco, S., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Available at: [Link]

  • Primas, N., et al. (2018). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]

  • Konc, J., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Chen, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications. Available at: [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology. Available at: [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]

  • A. El-Malah, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Vempati, U., et al. (2025). Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. Available at: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ 2188. Available at: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Di Micco, S., et al. (2025). Eco‐friendly Synthesis and Molecular Modelling of 2‐Phenylimidazo[1,2‐b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ResearchGate. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Malaria Free World. (2025). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube. Available at: [Link]

  • Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Research Communications in Chemical Pathology and Pharmacology. Available at: [Link]

  • Winter, G., et al. (2011). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Cancer Research. Available at: [Link]

  • Cichońska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link]

  • Fra-gai, B., et al. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]

  • Debdab, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

stability of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine in DMSO stock solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring the Stability of Your DMSO Stock Solutions

Welcome to the Technical Support Center for 6-Chloro-2-phenylimidazo[1,2-b]pyridazine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information and practical advice on maintaining the integrity of your dimethyl sulfoxide (DMSO) stock solutions of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to mitigate potential stability issues, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a DMSO stock solution?

A1: The stability of this compound in DMSO can be influenced by several factors, including:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water can hydrolyze susceptible compounds, and for the imidazo[1,2-b]pyridazine scaffold, the presence of water could potentially lead to the opening of the imidazole ring or other degradative pathways over time.

  • Temperature: While storing solutions at low temperatures (-20°C or -80°C) is a standard practice to slow down chemical degradation, frequent freeze-thaw cycles can introduce moisture and potentially cause the compound to precipitate out of solution.[2] A study on a large set of compounds showed that while many are stable at 4°C, compound-specific stability can vary.[3]

  • Light Exposure: Photodegradation can be a concern for many organic molecules. Storing stock solutions in amber or opaque vials is crucial to prevent light-induced decomposition.[4][5]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive functional groups within the molecule.[2]

  • pH: Although DMSO is an aprotic solvent, any absorbed water can introduce a pH factor, and extreme pH conditions can catalyze degradation.

Q2: What is the recommended storage temperature for my this compound DMSO stock solution?

A2: For long-term storage (months to years), it is recommended to store aliquoted DMSO stock solutions at -20°C or -80°C in tightly sealed containers. This minimizes the rate of potential chemical degradation. For short-term storage (days to weeks), refrigeration at 4°C is generally acceptable and can help to avoid issues associated with freeze-thaw cycles. However, a large-scale study indicated that after one year at room temperature, the probability of observing a target compound in DMSO was reduced to 52%, highlighting the importance of low-temperature storage for long-term preservation.[6][7]

Q3: How do I properly handle DMSO to prepare my stock solutions and minimize stability issues?

A3: To maintain the integrity of your this compound stock solution, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of high-purity, anhydrous DMSO to minimize water content.

  • Handle in a Dry Environment: Whenever possible, handle DMSO and prepare your stock solutions in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream.

  • Aliquot Your Stock Solution: To avoid repeated freeze-thaw cycles of the main stock, it is highly recommended to aliquot the solution into smaller, single-use volumes.

  • Use Appropriate Containers: Store your aliquots in tightly sealed vials made of glass or polypropylene, as these have been shown to have minimal impact on the stability of many compounds.[8] Amber vials are preferred to protect against light exposure.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound DMSO stock solutions.

Scenario 1: I am observing a decrease in the activity of my compound over time.

  • Potential Cause: This is a classic sign of compound degradation. The chloro-substituent on the pyridazine ring makes this position susceptible to nucleophilic substitution, potentially with trace amounts of water or other nucleophiles in the DMSO. The imidazo[1,2-b]pyridazine ring system itself, while generally stable, can be subject to degradation under harsh conditions.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Use an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your stock solution. Compare the chromatogram to that of a freshly prepared solution.

    • Prepare a Fresh Stock Solution: If degradation is confirmed, prepare a new stock solution using fresh, anhydrous DMSO and a new vial of the compound.

    • Review Storage and Handling Procedures: Ensure that you are following the best practices outlined in the FAQs, particularly regarding aliquoting and protection from light and moisture.

Scenario 2: I see a precipitate in my stock solution after thawing.

  • Potential Cause: The compound may have limited solubility in DMSO, especially at high concentrations or after being subjected to temperature changes. Precipitation can lead to an inaccurate concentration in the supernatant, affecting your experimental results.

  • Troubleshooting Steps:

    • Gentle Warming and Vortexing: Gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. Visually inspect the solution to ensure it is clear before use.

    • Solubility Check: You may need to determine the optimal storage concentration for your specific experimental needs to prevent precipitation.

    • Consider an Alternative Solvent: If solubility in DMSO remains an issue, you could explore other aprotic, polar solvents, but be aware that this will require re-validation of your experimental assays.

Experimental Protocol: Validating the Stability of Your this compound DMSO Stock Solution

To ensure the long-term integrity of your research, it is prudent to perform an in-house stability study.

Objective: To determine the stability of this compound in DMSO under your specific laboratory storage conditions.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Amber glass or polypropylene vials

  • HPLC or LC-MS system

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at your desired concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple vials, ensuring each vial is tightly sealed.

  • Time-Point Storage:

    • Store the aliquots under your standard laboratory conditions (e.g., -20°C, 4°C, and room temperature as a stress condition).

    • Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Analytical Measurement:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Analyze the sample by HPLC or LC-MS to determine the purity of the compound. The initial time point (T=0) will serve as your baseline.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time for each storage condition.

Data Interpretation:

The following table provides a template for summarizing your stability data:

Storage ConditionTime Point% Purity of this compound
-20°CT=0100%
1 Week
1 Month
3 Months
6 Months
4°CT=0100%
1 Week
1 Month
3 Months
6 Months
Room TemperatureT=0100%
1 Week
1 Month
3 Months
6 Months

A decrease in the percentage of the parent compound over time indicates degradation. This data will allow you to establish an evidence-based expiration date for your stock solutions under your specific storage conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with your this compound DMSO stock solution.

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_solution Visually Inspect Stock Solution start->check_solution precipitate Precipitate Observed? check_solution->precipitate warm_vortex Warm to RT & Vortex precipitate->warm_vortex Yes no_precipitate No Precipitate precipitate->no_precipitate No reassess_concentration Reassess Storage Concentration warm_vortex->reassess_concentration end_bad End: Implement Corrective Actions reassess_concentration->end_bad analytical_check Perform HPLC/LC-MS Analysis no_precipitate->analytical_check degradation Degradation Confirmed? analytical_check->degradation fresh_stock Prepare Fresh Stock Solution degradation->fresh_stock Yes end_good End: Stock Solution is Stable degradation->end_good No review_procedures Review Storage & Handling Procedures fresh_stock->review_procedures review_procedures->end_bad

Caption: Troubleshooting workflow for DMSO stock solution stability.

References

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?[Link]

  • DMSO Store. (2024). How to Store DMSO Safely: Glass vs BPA-Free Plastic. [Link]

  • Kozikowski, B. A., Burt, T. M., & Tirey, D. A. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Yufeng, C. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?[Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with the versatile imidazo[1,2-b]pyridazine scaffold. This heterocyclic system is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its promising biological activity in enzymatic assays often encounters a significant hurdle: poor cell permeability. This can mask the true potential of a lead compound and stall development.

This guide is designed with full editorial autonomy to provide practical, in-depth solutions to this common challenge. We move beyond simple checklists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our goal is to empower you, our fellow researchers, to diagnose permeability issues accurately and implement effective strategies for improvement.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My compound is highly potent in my biochemical/enzymatic assay, but shows little to no activity in cell-based assays. What is the most likely cause?

Answer: This is a classic hallmark of poor cell permeability. The compound cannot efficiently cross the cell membrane to reach its intracellular target, hence the discrepancy between target engagement (in a cell-free system) and cellular effect.

Initial Diagnostic Steps:

  • Assess Physicochemical Properties: Before proceeding to complex cell assays, evaluate the compound's fundamental properties. High lipophilicity or, conversely, excessive polarity can hinder membrane transit.

  • Conduct a Permeability Assay: The gold standard is to directly measure the compound's ability to cross a cell monolayer. The Caco-2 permeability assay is the most widely accepted model for predicting intestinal absorption and general cell permeability.[4][5]

Q2: I ran a Caco-2 assay and my compound has a low apparent permeability (Papp A→B < 1.0 x 10⁻⁶ cm/s) and a high efflux ratio (>2). What does this indicate?

Answer: This profile strongly suggests your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp/ABCB1).[6] The cell allows your compound to enter but then actively pumps it back out, preventing accumulation at the target site. This is a common issue with heterocyclic scaffolds.

Troubleshooting Workflow:

  • Confirm Efflux Transporter Involvement: Rerun the bidirectional Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., Verapamil or Valspodar). If the Papp (A→B) increases significantly and the efflux ratio drops to ~1, you have confirmed that active efflux is the primary barrier.

  • Structural Modification Strategy: The goal is to modify the compound to reduce its recognition by efflux transporters.

    • Mask Hydrogen Bond Donors: Efflux pumps often recognize and bind to molecules with available hydrogen bond donors. Strategic methylation or replacement of N-H or O-H groups can disrupt this interaction.

    • Introduce Polar Moieties: While seemingly counterintuitive, adding a well-placed polar group (like a morpholine) can sometimes disrupt the lipophilic interactions required for binding to the efflux pump.[7][8]

    • Reduce Lipophilicity (cLogP): High lipophilicity is often correlated with P-gp substrate activity. Systematically modify peripheral groups to lower the cLogP into a more optimal range (typically 1-3).

    • Conformational Rigidity: Introducing elements that restrict the molecule's conformation can prevent it from adopting the shape required for pump binding.

Workflow for Diagnosing and Addressing Efflux

G cluster_0 Cell Membrane cluster_1 Active Efflux cluster_2 Poor Passive Permeability Efflux Compound Enters P-gp Transporter Compound Ejected Efflux_Out High Efflux Efflux:f2->Efflux_Out Efflux_In High Influx Efflux_In->Efflux:f0 Result1 Result: Low Intracellular Concentration Passive Compound Blocked Lipid Bilayer Minimal Entry Passive_Out Low Efflux Passive:f2->Passive_Out Passive_In Low Influx Passive_In->Passive:f0 Result2 Result: Low Intracellular Concentration

Caption: Visualizing two main causes of low intracellular drug concentration.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties governing the cell permeability of imidazo[1,2-b]pyridazine compounds? A: Permeability is a multifactorial property, but the most critical parameters are:

  • Lipophilicity (LogP/LogD): Measures the compound's partitioning between an oily and an aqueous phase. An optimal balance is required; too hydrophilic and it won't enter the lipid membrane, too lipophilic and it may get stuck in the membrane or become an efflux substrate.

  • Polar Surface Area (PSA): The sum of the surface areas of polar atoms in a molecule. High PSA is associated with poor membrane permeability due to the energetic cost of dehydrating the molecule to enter the lipid bilayer.

  • Molecular Weight (MW): Larger molecules diffuse more slowly across the membrane.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Similar to PSA, these contribute to a molecule's polarity and the energy required for desolvation.

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility can be a primary rate-limiting step before permeability even becomes a factor.

Q: How can I use in silico models to predict permeability before synthesis? A: Computational tools can provide valuable early indicators of potential permeability issues, saving significant time and resources. [9][10]These models calculate properties like cLogP, PSA, and MW and can often predict Caco-2 permeability or identify potential liabilities like P-gp substrate activity. While these predictions are not a substitute for experimental data, they are excellent for prioritizing synthetic targets and guiding the design of new analogs.

Q: Are there any "privileged" substitutions on the imidazo[1,2-b]pyridazine scaffold known to improve permeability? A: Yes, structure-activity relationship (SAR) studies have revealed several beneficial modifications.

  • Morpholine Groups: Replacing more basic or lipophilic amines (like piperidines) with a morpholine can improve both solubility and permeability profiles by balancing polarity and reducing basicity. [7][8]* N1-Substituted 2-Oxo-dihydropyridines: Attaching a 2-oxo-dihydropyridine ring at the 6-position, particularly with an N1-(2-pyridyl) substituent, has been shown to dramatically enhance Caco-2 permeability. This is attributed to the formation of a stable intramolecular hydrogen bond that masks polar groups. [11][12] Table 1: Example Structure-Permeability Relationships for Imidazo[1,2-b]pyridazines

Scaffold PositionSubstitution ChangeObserved Effect on PermeabilityRationaleReference
C6-Anilino LinkerReplaced with (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)aminoDramatically improved Caco-2 permeabilityIntramolecular H-bond formation reduces PSA[11][12]
C6-AminePyrrolidine → MorpholineImproved activity (indirectly suggesting better properties)Morpholine oxygen reduces basicity and can act as H-bond acceptor, improving solubility/permeability balance[7]
C2-Aryl GroupPhenyl → Pyridinyl or ThiophenylSignificantly reduced binding affinity (can indirectly impact permeability studies)Indicates a strict structural requirement for this position, limiting modifications for permeability[13]
General StrategyIntroduction of Amide vs. SulphonamideAmide derivatives showed better antitubercular activityAttributed to easier hydrogen bond formation, which can influence interactions with transporters or membrane components[8]
Part 3: Key Experimental Protocols
Protocol: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing the intestinal permeability and potential for active efflux of a test compound.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells (e.g., clone C2BBe1) in appropriate media (e.g., DMEM with 10% FBS, NEAA, Pen/Strep).

  • Seed cells onto permeable Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at a suitable density.

  • Culture the inserts for 21-28 days to allow for full differentiation and formation of a confluent, polarized monolayer with tight junctions.

2. Monolayer Integrity Verification (Self-Validation):

  • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. Only use wells that meet the established TEER threshold for your lab (e.g., >300 Ω·cm²), which confirms monolayer integrity.

  • Alternatively, perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side. A low permeability rate (<1%) indicates a tight monolayer.

3. Assay Procedure:

  • Prepare transport buffer (e.g., HBSSg, pH 7.4).

  • Prepare dosing solutions of your test compound (e.g., 5 µM) in the transport buffer. Also prepare solutions for your controls: a high-permeability control (e.g., Caffeine) and a low-permeability control (e.g., Mannitol).

  • Wash the cell monolayers gently with pre-warmed transport buffer on both the apical (upper) and basolateral (lower) sides.

  • For A→B Permeability (n=3 wells): Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For B→A Permeability (n=3 wells): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

  • At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

4. Sample Analysis and Calculation:

  • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation (amount of compound in receiver compartment over time).

      • A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).

      • C₀ is the initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

5. Interpretation:

  • High Permeability: Papp (A→B) ≥ 1.0 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A→B) < 1.0 x 10⁻⁶ cm/s

  • Potential Efflux Substrate: ER ≥ 2

References
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Zheng, M.-Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lucas, F., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abarca-Cabrera, L., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]

  • Moslin, R., et al. (2015). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available at: [Link]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed. Available at: [Link]

  • Shaik, A. B., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Martínez-Alvarez, I., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Chem-Impex. Imidazo[1,2-b]pyridazine. Chem-Impex International. Available at: [Link]

  • Anizon, F., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Béduneau, A., et al. (2017). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. Available at: [Link]

  • Follit, C. A., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Pharmaron. Permeability Assays. Pharmaron. Available at: [Link]

  • BioIVT. Cell Permeability Assay. BioIVT. Available at: [Link]

  • Cioffi, D. L. (2011). Methods for Measuring Permeability. Regulation of Endothelial Barrier Function. Available at: [Link]

  • Sadiq, M. W., et al. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Drug Metabolism Reviews. Available at: [Link]

Sources

Navigating the Labyrinth of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: In the dynamic landscape of drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. However, this chemical versatility can also lead to experimental complexities and seemingly contradictory results. This technical support center is designed to guide researchers through the common challenges encountered when working with 6-Chloro-2-phenylimidazo[1,2-b]pyridazine and its analogs. Here, we dissect the nuances of its synthesis, characterization, and biological evaluation to foster a deeper understanding and promote reproducible, high-quality research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of variability in the reported biological activity of this compound derivatives?

The most significant factor contributing to discordant results is the poor aqueous solubility of many derivatives.[1][2] This can lead to compound precipitation in cell culture media, resulting in an underestimation of potency (artificially high IC50/EC50 values). Furthermore, aggregation of the compound at higher concentrations can lead to non-specific activity and assay interference.[3][4] The diverse biological targets of this scaffold, ranging from kinases to ion channels and anti-inflammatory pathways, mean that the choice of cell line and assay endpoint can dramatically influence the observed outcome.[5][6][7]

Q2: Are there known off-target effects for the imidazo[1,2-b]pyridazine scaffold that could confound my results?

Yes, while specific off-target profiles are derivative-dependent, some members of the imidazo[1,2-b]pyridazine class have been shown to interact with unintended targets. For instance, certain TYK2 inhibitors based on this scaffold were found to have off-target activity against phosphodiesterase 4 (PDE4).[8] It is crucial to perform selectivity profiling, especially when a novel biological activity is observed. This can involve screening against a panel of kinases or other relevant protein families to ensure the observed effect is due to modulation of the intended target.

Q3: My NMR spectrum of a synthesized this compound derivative doesn't perfectly match the literature. What are the common reasons for this?

Minor shifts in NMR spectra are common and can be attributed to several factors. The choice of deuterated solvent (e.g., CDCl3 vs. DMSO-d6) can cause significant changes in chemical shifts due to solvent-solute interactions.[1][9] The presence of residual solvents from purification, such as ethyl acetate or dichloromethane, is also a frequent cause of unexpected peaks.[10] Finally, slight variations in the substitution pattern of your derivative compared to the reference compound will naturally lead to a different spectrum. Always ensure your starting materials are pure and that your reaction has gone to completion.

Troubleshooting Guide

Section 1: Synthesis and Characterization

Issue 1.1: Low yield during the synthesis of the this compound core.

  • Possible Cause: Incomplete reaction or side product formation. The cyclocondensation reaction is sensitive to reaction time and temperature.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials (e.g., 6-chloropyridazin-3-amine and the appropriate α-haloketone).[1]

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Some protocols specify reflux for extended periods (e.g., 48 hours).[1]

    • Purification: Ensure efficient removal of unreacted starting materials and side products through column chromatography. The choice of eluent system is critical for good separation.[1]

Issue 1.2: Ambiguous characterization data (NMR, Mass Spectrometry).

  • Possible Cause: Presence of impurities or incorrect structural assignment.

  • Troubleshooting Steps:

    • Purity Assessment: Before extensive characterization, assess the purity of your compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological assays.[1]

    • High-Resolution Mass Spectrometry (HRMS): This will provide a more accurate mass measurement to confirm the elemental composition of your compound.

    • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in unambiguously assigning proton and carbon signals, confirming the connectivity of the atoms in your molecule.

Section 2: Biological Assays

Issue 2.1: Inconsistent IC50 values for the same compound in different experiments.

  • Possible Cause: This is a multifaceted issue often stemming from the compound's poor solubility and variations in assay conditions.

  • Troubleshooting Workflow:

    Start Inconsistent IC50 Results Solubility Assess Compound Solubility in Assay Medium Start->Solubility Aggregation Test for Compound Aggregation (e.g., DLS, NMR) Solubility->Aggregation If solubility is low Assay_Params Standardize Assay Parameters Solubility->Assay_Params Solubilizing_Agents Use Solubilizing Agents (e.g., low % DMSO, Pluronic) Solubility->Solubilizing_Agents Concentration Work Below Critical Aggregation Concentration Aggregation->Concentration Standardization Consistent Cell Density, Incubation Time, Serum % Assay_Params->Standardization Endpoint Re-evaluate IC50 Solubilizing_Agents->Endpoint Concentration->Endpoint Standardization->Endpoint

  • Detailed Steps:

    • Confirm Solubility Limit: Determine the maximum concentration of your compound that remains in solution in your specific cell culture medium. Visual inspection for precipitation under a microscope is a simple first step.

    • Control Solvent Concentration: Keep the final concentration of DMSO (or other solvent) constant across all wells and as low as possible (ideally ≤ 0.5%). [11] 3. Standardize Cell Culture Conditions: The IC50 value can be influenced by cell density, incubation time, and the percentage of serum in the medium. [12][13][14]Serum proteins can bind to hydrophobic compounds, reducing their effective concentration. [15] 4. Consider Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that may lead to non-specific inhibition. [3][4]Consider using techniques like dynamic light scattering (DLS) to detect aggregation.

Issue 2.2: The compound is reported to be a kinase inhibitor, but I see broad cytotoxicity in my cancer cell line screen.

  • Possible Cause: The observed cytotoxicity may be due to off-target effects or a general cytotoxic mechanism rather than specific inhibition of a particular kinase.

  • Troubleshooting Steps:

    • Cellular Target Engagement Assay: Use techniques like Western blotting to see if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in cells. [16] 2. Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases to determine its selectivity. A highly selective inhibitor should be significantly more potent against its intended target. [17] 3. Compare Potency: If the IC50 for cytotoxicity is similar to the IC50 for kinase inhibition, the cell death may be target-mediated. If the cytotoxicity IC50 is much higher, it may indicate off-target effects at those concentrations.

Data Summary: The Impact of Assay Conditions on Potency

The following table illustrates a hypothetical scenario based on literature findings, demonstrating how different experimental conditions can lead to conflicting results for the same compound.

ParameterStudy AStudy BRationale for Discrepancy
Cell Line MCF-7 (Breast Cancer)A549 (Lung Cancer)Cell lines exhibit different expression levels of target proteins and varying sensitivities to drug-induced apoptosis.
Incubation Time 24 hours72 hoursLonger incubation times can lead to lower IC50 values as the compound has more time to exert its effect. [12]
Serum Concentration 10% FBS2% FBSHigher serum protein content can sequester the compound, reducing its free concentration and leading to a higher apparent IC50.
Reported IC50 15 µM2 µMThe combination of a more sensitive cell line, longer incubation, and lower serum concentration in Study B results in a significantly lower IC50 value.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 6-Chloro-2-substituted-imidazo[1,2-b]pyridazine

This protocol is adapted from the synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. [1]

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazin-3-amine (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane.

  • Addition of Reagent: Add the appropriate α-haloketone (e.g., 1,3-dichloroacetone, 1.1 equivalents).

  • Reaction: Stir the mixture under reflux for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane-ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Standard Cell Viability Assay (MTT)

This protocol is a generalized procedure for assessing cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be consistent and non-toxic to the cells. Replace the old medium with the medium containing the compound.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Visualizing Experimental Relationships

cluster_synthesis Synthesis & Purity cluster_physchem Physicochemical Properties cluster_assay In Vitro Assay Synthesis Chemical Synthesis Purity Purity (>95%) Synthesis->Purity Purification Solubility Aqueous Solubility Purity->Solubility influences Results Results Purity->Results Aggregation Aggregation Potential Solubility->Aggregation Assay Biological Assay Solubility->Assay impacts Solubility->Results Aggregation->Assay causes interference Aggregation->Results Cell Cell Line Choice Assay->Cell Conditions Assay Conditions (Time, Serum, Density) Assay->Conditions Assay->Results Cell->Results Conditions->Results

Caption: Factors influencing final experimental outcomes.

References

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Institutes of Health. Available at: [Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. Available at: [Link]

  • Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health. Available at: [Link]

  • Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Publications. Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. Available at: [Link]

  • Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. PubMed. Available at: [Link]

  • Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. pubs.acs.org. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. Available at: [Link]

  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. ACS Publications. Available at: [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Available at: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. RSC Publishing. Available at: [Link]

  • A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Publications. Available at: [Link]

  • Use of Multiple Assay Endpoints to Investigate the Effects of Incubation Time, Dose of Toxin, and Plating Density in Cell-Based Cytotoxicity Assays. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. Available at: [Link]

  • The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. PubMed. Available at: [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. SciSpace. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • 1 H-NMR spectra of 2b in CDCl3 (blue) and DMSO-d6 (red) at 400 MHz.. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Strategies to Reduce Cytotoxicity of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 27, 2026

Welcome to the technical support guide for researchers working with 6-Chloro-2-phenylimidazo[1,2-b]pyridazine and its analogs. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system found in a variety of biologically active molecules, with applications ranging from kinase inhibitors for cancer therapy to potential treatments for neurological disorders.[1][2] However, achieving a therapeutic window where on-target efficacy is maximized and off-target cytotoxicity is minimized is a critical challenge in the development of these compounds.

This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated experimental protocols to help you diagnose, understand, and mitigate unwanted cytotoxic effects observed during your research.

Troubleshooting Guide: Addressing High Cytotoxicity in Experiments

This section is designed to address specific experimental observations of cytotoxicity in a problem-and-solution format.

Issue 1: High background cytotoxicity observed in all cell lines, even at low concentrations.
  • Potential Cause 1: Compound Precipitation. Poor aqueous solubility is a common issue for planar, aromatic heterocyclic compounds like this compound.[3] Precipitated compound can form microcrystals that cause physical damage to cells or lead to inaccurate concentration measurements, resulting in what appears to be potent cytotoxicity.

    • Recommended Action:

      • Solubility Assessment: Determine the kinetic solubility of your compound in the specific cell culture medium used for your assays.

      • Visual Confirmation: Before adding the compound to cells, inspect the stock solution and the final dilution in media under a microscope for any signs of precipitation.

      • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level, typically below 0.5%.[4]

  • Potential Cause 2: Reactive Metabolite Formation. The metabolic activation of a drug can lead to the formation of reactive metabolites that covalently bind to cellular macromolecules, causing toxicity.[5] The imidazo[1,2-b]pyridazine core can be susceptible to metabolic modification.

    • Recommended Action:

      • Microsomal Stability Assay: Perform an in vitro assay using liver microsomes to assess the metabolic stability of the compound. A high turnover rate may suggest a higher potential for reactive metabolite formation.

      • Co-incubation with Metabolic Inhibitors: Run cytotoxicity assays in the presence of broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to see if this reduces the observed cytotoxicity.

  • Potential Cause 3: Off-Target Activity. Many kinase inhibitors, a common application for this scaffold, exhibit off-target effects by inhibiting kinases essential for normal cell survival.[1][6]

    • Recommended Action:

      • Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions. Companies like Eurofins or Promega offer such services.

      • Counter-Screening: Test the compound in cell lines known to be sensitive to the inhibition of specific survival-related kinases to diagnose potential off-target liabilities.

Issue 2: Cytotoxicity is highly variable and not reproducible between experiments.
  • Potential Cause 1: Inconsistent Cell Health or Seeding Density. The physiological state of the cells is paramount for reproducible assay results. Factors like passage number, confluency at the time of seeding, and seeding density can dramatically impact outcomes.[4][7]

    • Recommended Action:

      • Standardize Cell Culture: Use cells within a consistent, low passage number range. Always seed cells from cultures that are in the logarithmic growth phase (typically 70-80% confluent).

      • Optimize Seeding Density: Perform a titration experiment to find the optimal cell number per well that results in a robust signal-to-background ratio for your specific assay and cell line.[4]

  • Potential Cause 2: Edge Effects in Microplates. The outer wells of 96- or 384-well plates are prone to increased evaporation and temperature fluctuations, which can skew data and increase variability.[8][9]

    • Recommended Action:

      • Plate Mapping: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[4]

      • Incubation Conditions: Ensure proper incubator humidity and minimize the time plates are outside the incubator to maintain stable temperature and CO2 levels.[9]

Issue 3: Compound shows desired on-target activity but has a very narrow therapeutic window due to cytotoxicity.
  • Potential Cause: Structure-Toxicity Relationship. Specific functional groups on the molecule may be contributing disproportionately to toxicity compared to their contribution to on-target activity. This is a classic medicinal chemistry challenge requiring structural modification.[10]

    • Recommended Action: Structure-Activity Relationship (SAR) Exploration. The goal is to dissociate the desired pharmacology from the unwanted toxicity. This involves synthesizing and testing a matrix of analogs.

      • Modify the 6-Chloro Position: The chlorine atom is an electron-withdrawing group that can influence metabolism and off-target interactions.[11] Replace it with other groups (e.g., -H, -F, -Me, -OMe) to probe the effect on cytotoxicity. Studies on related imidazo[1,2-b]pyridazines have shown that modifications at the 6-position can significantly alter biological activity.[12]

      • Modify the 2-Phenyl Group: The phenyl ring offers multiple positions for substitution. Adding polar groups (e.g., -OH, -COOH, small amines) can improve solubility and alter protein binding. Conversely, adding steric bulk may prevent binding to off-target proteins.

      • Modify the Imidazo[1,2-b]pyridazine Core: While more synthetically challenging, modifications to the core scaffold itself can fundamentally change the properties of the molecule.

The following diagram illustrates a systematic workflow for investigating and mitigating cytotoxicity.

Cytotoxicity_Workflow A High Cytotoxicity Observed B Step 1: Verify Assay Integrity & Compound Properties A->B C Check for Precipitation (Microscopy, DLS) B->C Solubility Issue? D Confirm Cell Health & Seeding Density B->D Reproducibility Issue? E Rule out Solvent Toxicity (<0.5% DMSO) B->E Control Issue? F Step 2: Investigate Mechanism of Toxicity B->F Data Validated G Off-Target Screening (e.g., Kinase Panel) F->G H Metabolic Stability Assay (Microsomes) F->H I Step 3: Implement Mitigation Strategy G->I Off-target hit identified H->I Metabolically unstable J Medicinal Chemistry: Synthesize Analogs (SAR) I->J K Formulation Strategy: (e.g., Liposomes) I->K L Re-evaluate Lead Compound J->L K->L

Caption: Workflow for troubleshooting and mitigating compound cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of cytotoxicity for imidazo[1,2-b]pyridazine derivatives?

A: The cytotoxicity of this class of compounds often stems from their frequent design as kinase inhibitors.[1][2] Therefore, a primary mechanism is off-target inhibition of essential cellular kinases (e.g., CDKs, SRC family kinases) leading to cell cycle arrest or apoptosis. Other potential mechanisms include inhibition of ion channels (e.g., hERG), production of reactive oxygen species (ROS), or formation of reactive metabolites.[13][14]

Q2: My compound is intended as an anticancer agent, so cytotoxicity is desired. How do I differentiate between on-target (anti-cancer) and off-target (general) cytotoxicity?

A: This is a crucial question of selectivity. The key is to demonstrate that the cytotoxicity is significantly more potent in cancer cells that rely on your intended target compared to non-cancerous cells or cancer cells where the target is not expressed or active.

  • Paired Cell Lines: Use isogenic cell line pairs, where one line is dependent on your target and the other is not (e.g., via knockout or knockdown). A large shift in IC50 values between these lines indicates on-target activity.

  • Normal Cell Counter-Screening: Test your compound against a panel of normal, non-transformed cell lines (e.g., primary fibroblasts, epithelial cells). A good therapeutic candidate should have a significantly higher IC50 in these cells.

  • Rescue Experiments: If possible, "rescue" the cells from the compound's cytotoxic effects by overexpressing the target protein or providing the downstream product of the targeted pathway.

Q3: Can changing the salt form or formulation of my compound reduce its cytotoxicity?

A: Yes, this can be a viable strategy, particularly for in vivo studies. While it won't change the intrinsic molecular activity, formulation can alter the pharmacokinetics (PK) and biodistribution. For example, encapsulating a cytotoxic compound in a liposomal or nanoparticle formulation can limit its exposure to healthy tissues and potentially target it to tumor sites through the enhanced permeability and retention (EPR) effect. This reduces systemic toxicity while maintaining or even enhancing efficacy.

Q4: Which structural positions on the this compound scaffold are the best to modify to reduce toxicity?

A: Based on literature for this scaffold, the 3- and 6-positions are key points for modification that can influence both potency and selectivity.[12]

  • 6-Position (Chloro): As mentioned in the troubleshooting guide, this position is a prime candidate for modification. Replacing the chloro group can alter electronic properties and metabolic stability.

  • 2-Position (Phenyl): Decorating this ring allows for fine-tuning of properties. Adding polar groups can increase solubility and reduce off-target hydrophobic interactions.

  • 3-Position: This position is often modified to improve kinase selectivity and potency. Introducing substituents here can disrupt binding to off-target proteins.

The diagram below highlights these key modification points.

SAR_Points cluster_0 This compound mol R1 Position 6: - Modulates electronics - Metabolic stability p1 R1->p1 R2 Position 2 (Phenyl Ring): - Tune solubility - Steric hindrance p2 R2->p2 R3 Position 3: - Potency & Selectivity p3 R3->p3

Sources

Technical Support Center: Purification of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by 6-Chloro-2-phenylimidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The inherent basicity of the nitrogen-rich core, coupled with the varied polarity of potential substituents, often complicates standard purification workflows.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, hands-on problems encountered during the purification of this compound and its analogues.

Question 1: My compound is streaking or tailing severely on a silica gel TLC plate and column. How can I achieve sharp bands?

Answer:

This is the most common issue faced when purifying imidazo[1,2-b]pyridazine derivatives. The root cause is the interaction between the basic nitrogen atoms in the heterocyclic core and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This strong, acid-base interaction prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing.

Causality & Solution:

To achieve sharp, symmetrical peaks, you must neutralize or "mask" these acidic sites on the stationary phase.

  • Primary Solution: Add a Basic Modifier. The most effective solution is to add a small amount of a volatile base to your eluent system.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% TEA). The TEA is more basic than your compound and will preferentially bind to the acidic sites on the silica, allowing your product to elute without unwanted interactions.

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component (e.g., 98:2 DCM:[7N NH3 in MeOH]) is highly effective.

  • Alternative Stationary Phase: Use Alumina. If basic modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase.

    • Basic or Neutral Alumina: Alumina lacks the strong acidic character of silica and is an excellent choice for purifying basic compounds.[1][2] You will likely need to re-develop your solvent system, as the selectivity will differ from silica.

  • Self-Validation Check: Before committing to a large-scale column, validate your chosen method on a TLC plate. Run two lanes side-by-side: one with your standard eluent and one with the base-modified eluent. The lane with the modifier should show a significantly improved spot shape (higher Rf and less tailing).

Question 2: I'm performing a column and my desired product is co-eluting with an impurity. How can I improve the separation?

Answer:

Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen chromatographic conditions to resolve. The key is to alter the selectivity of the system—changing how the stationary phase differentiates between the two molecules.

Causality & Solution:

  • Analyze the Impurity: First, try to identify the impurity. Is it unreacted starting material? A regioisomer? Knowing the structure helps predict how to change selectivity. For instance, the synthesis of the imidazo[1,2-b]pyridazine core often involves condensing an α-bromoketone with a 3-amino-6-halopyridazine.[3] Unreacted aminopyridazine is significantly more polar and should be easy to separate, but a closely related side-product may have very similar polarity.

  • Optimize the Mobile Phase:

    • Adjust Solvent Ratio (Fine-Tuning): If you see partial separation, first try running a shallower gradient or an isocratic elution with a weaker solvent mixture. This gives the column more "time" to resolve the two compounds.[1]

    • Change Solvent Selectivity (Major Change): If fine-tuning fails, you must change the nature of the eluent. The goal is to introduce different types of intermolecular interactions. For example, if you are using a Hexane/Ethyl Acetate system (which primarily leverages polarity), switch to a system like Dichloromethane/Methanol. Methanol is a hydrogen-bond donor, which will interact differently with your product and impurity than ethyl acetate (a hydrogen-bond acceptor), potentially creating the separation you need.[1]

  • Consider Reversed-Phase Chromatography: If your compound and impurity are not separable on silica or alumina, reversed-phase (C18) chromatography is a powerful alternative. Here, separation is based on hydrophobicity. A typical mobile phase is a gradient of water and acetonitrile or methanol, often with a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to ensure sharp peaks by protonating the basic nitrogens.

Workflow Diagram: Resolving Co-eluting Compounds This diagram illustrates the decision-making process for tackling a co-elution problem.

G start Co-elution Observed (TLC or Column) shallow_gradient Run a Shallower Gradient or Isocratic Elution start->shallow_gradient change_solvents Change Solvent System (e.g., EtOAc -> MeOH based) shallow_gradient->change_solvents No success Separation Achieved shallow_gradient->success Resolution Improved? Yes reverse_phase Switch to Reversed-Phase (C18) (Water/Acetonitrile Gradient) change_solvents->reverse_phase No change_solvents->success Resolution Improved? Yes reverse_phase->success

Caption: Decision workflow for troubleshooting co-elution.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[1] The resulting oil is often an impure amorphous solid. This is common with compounds that have moderate melting points or when the cooling process is too rapid.

Causality & Solution:

  • Problem: Supersaturation or Rapid Cooling.

    • Solution 1: Re-heat and Add More Solvent. Place the flask back on the heat source, re-dissolve the oil, and add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation. Let it cool down much more slowly. Insulating the flask with glass wool can help.[4]

    • Solution 2: Scratch the Flask. Use a glass rod to vigorously scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass create nucleation sites where crystal growth can begin.[1]

    • Solution 3: Add a Seed Crystal. If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This provides a perfect template for crystal lattice formation.[1]

  • Problem: Impurities Inhibiting Crystallization.

    • Solution: Perform a "Hot Filtration". If insoluble impurities are present, they can interfere with crystallization. Dissolve the compound in a slight excess of hot solvent, add a small amount of activated charcoal (if colored impurities are present), and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes the impurities that may be hindering crystal growth. Then, allow the purified solution to cool slowly.

Key Purification Protocols

Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)

This protocol is a self-validating system for purifying basic heterocyclic compounds like this compound derivatives.

  • Solvent System Selection (TLC Validation):

    • Prepare several eluent systems (e.g., 90:10 Hexane:EtOAc, 80:20 Hexane:EtOAc).

    • To each system, add 0.5% triethylamine (TEA).

    • Spot your crude material on a silica TLC plate and develop it in these modified eluents.

    • The ideal system will give your desired product an Rf value of 0.25-0.35 and show good separation from impurities.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically a 1:100 ratio of crude material to silica gel by mass).[1]

    • Pack the column with silica gel as a slurry in the initial, weakest eluent you plan to use.

    • Flush the column with 2-3 column volumes of this eluent, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of your product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents solvent-effects and leads to sharper bands.

    • Wet Loading: If dry loading is not feasible, dissolve the crude material in the absolute minimum amount of the column eluent and carefully load it onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with your selected solvent system.

    • Collect fractions and monitor the elution by TLC. Spot every few fractions on a TLC plate to track the emergence of your product and any impurities.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • If a single solvent is not ideal, use a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane). Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "poor" solvent dropwise until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

  • Purity Check (Self-Validation):

    • Determine the melting point of the recrystallized solid. A pure compound should have a sharp melting point range (1-2 °C).

    • Run a TLC or LC-MS of the recrystallized material to confirm the absence of impurities.

Frequently Asked Questions (FAQs)

Q1: How do I choose between chromatography and recrystallization? A1: The choice depends on the purity of your crude material and the nature of the impurities. A decision workflow is often best.

Workflow Diagram: Purification Method Selection

G start Crude Product purity_check Assess Purity (TLC, LCMS, 1H NMR) start->purity_check high_purity High Purity (>90%) Few, well-separated impurities purity_check->high_purity High low_purity Low Purity (<90%) Multiple, close-running impurities purity_check->low_purity Low recrystallize Attempt Recrystallization high_purity->recrystallize chromatography Perform Column Chromatography low_purity->chromatography final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Initial decision guide for selecting a purification method.

  • Recrystallization is ideal for removing small amounts of impurities from a solid compound that is already relatively pure (>90%). It is fast, scalable, and economical.

  • Chromatography is necessary when you have a complex mixture of compounds with similar polarities or when your product is an oil.[5]

Q2: What are the most likely impurities I will encounter in my crude this compound? A2: Impurities are almost always related to the synthetic route used. The most common synthesis is the condensation of 3-amino-6-chloropyridazine with a 2-bromoacetophenone derivative.[3]

Impurity TypeStructure/DescriptionOriginRemoval Strategy
Starting Material 3-amino-6-chloropyridazineIncomplete reactionHighly polar; easily removed by silica gel chromatography.
Starting Material 2-bromoacetophenone derivativeIncomplete reactionLess polar than the product; removed by silica gel chromatography.
Regioisomer Alkylation at the wrong nitrogen of the aminopyridazineNon-selective reactionOften has very similar polarity to the desired product. May require careful chromatography or recrystallization to remove.[3]
Catalyst Residue Palladium, Copper, etc.If using cross-coupling reactions for derivatization[6]Often requires specialized techniques like filtration through Celite®, treatment with a metal scavenger, or reversed-phase chromatography.

Q3: My compound has very poor solubility in common organic solvents. How can I purify it? A3: Poor solubility is a significant challenge. For this compound derivatives, this can arise from strong intermolecular π-π stacking.[7]

  • For Chromatography: Use stronger, more polar, or specialized solvents.

    • Dissolve the sample for dry loading in a solvent like DMF or DMSO, then adsorb onto Celite® or silica.[1]

    • Use solvent systems with higher eluotropic strength, such as DCM/Methanol or even systems containing small amounts of acetic acid or formic acid to protonate the compound and increase polarity.

  • For Recrystallization: Use high-boiling point polar aprotic solvents like DMF, DMAc, or DMSO, potentially in a binary mixture with an anti-solvent like water or an alcohol. Be aware that removing these high-boiling solvents from the final product can be difficult and may require drying under high vacuum at an elevated temperature.

References

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(37), 8985–9011. Available from: [Link]

  • Napiórkowska, H., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(11), 2538. Available from: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Jia, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 159–163. Available from: [Link]

  • El Faydy, M., et al. (2023). A critical view of computational chemistry methods in understanding corrosion inhibition of this compound in 1 M and 5 M HCl. International Journal of Corrosion and Scale Inhibition, 12(3), 888–912. Available from: [Link]

  • De Luca, L., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Available from: [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 748–753. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of medicinal chemistry, 57(24), 10257–10274. Available from: [Link]

  • Al-Zoubi, R. M. (2024). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. Available from: [Link]

  • Yang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3426. Available from: [Link]

  • S. G. K, et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Bioorganic & Medicinal Chemistry Letters, 28(22), 3466-3472. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. Available from: [Link]

  • Yousuf, M., & Sharma, G. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical Negative Results, 13(4), 108-117. Available from: [Link]

  • S. G. K, et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(2), M1131. Available from: [Link]

  • S. G. K, et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2020(2), M1129. Available from: [Link]

  • PubChem. (n.d.). 6-Chloro-3-methylimidazo[1,2-b]pyridazine. Available from: [Link]

Sources

Technical Support Center: Lead Optimization of 2-Phenylimidazo[1,2-b]pyridazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the lead optimization of the 2-phenylimidazo[1,2-b]pyridazine scaffold for in vivo studies. We will address common challenges, provide troubleshooting strategies, and offer detailed experimental protocols to navigate the complexities of advancing this promising chemical series from the bench to preclinical models.

I. Understanding the 2-Phenylimidazo[1,2-b]pyridazine Scaffold: A Privileged Core

The imidazo[1,2-b]pyridazine core is a versatile and privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1] The 2-phenyl substitution is a common starting point for many drug discovery campaigns. However, the journey from a potent in vitro hit to a successful in vivo candidate is often fraught with challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

II. Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when working with the 2-phenylimidazo[1,2-b]pyridazine scaffold.

Q1: What are the most common challenges encountered when optimizing this scaffold for in vivo studies?

A1: Based on current literature and our experience, the most significant hurdles include:

  • Poor aqueous solubility: This is a frequent issue with this heterocyclic system, which can severely limit oral bioavailability and make formulation for intravenous administration challenging.[2]

  • Metabolic instability: The imidazopyridazine core can be susceptible to metabolism by liver enzymes, leading to rapid clearance and low in vivo exposure.[3][4]

  • Off-target effects: hERG (human ether-a-go-go-related gene) potassium channel inhibition is a known liability for some imidazopyridazine analogs, which can pose a risk of cardiotoxicity.[2]

  • Suboptimal pharmacokinetic (PK) properties: Achieving a desirable half-life, volume of distribution, and oral bioavailability often requires careful multiparameter optimization.

Q2: What are the key structure-activity relationship (SAR) trends for this scaffold?

A2: While the SAR is target-specific, some general trends have been observed:

  • Substitution on the 2-phenyl ring: This is a critical handle for modulating potency, selectivity, and physicochemical properties. For instance, in some series, a para-chloro substituent on the phenyl ring has been shown to be crucial for high binding affinity.[5]

  • Substitution on the imidazo[1,2-b]pyridazine core: Modifications at the 3, 6, 7, and 8 positions can significantly impact activity and DMPK (Drug Metabolism and Pharmacokinetics) properties. For example, introducing polar functionalities can help to improve solubility.[2]

  • Introduction of polar groups: To address solubility issues, the incorporation of polar groups or the replacement of aromatic rings with saturated systems has been explored.[2]

Q3: My compound is potent in vitro but shows no activity in a cell-based assay. What could be the reason?

A3: A common reason for this discrepancy is poor cell permeability. The 2-phenylimidazo[1,2-b]pyridazine scaffold can be rigid and lipophilic, which may hinder its ability to cross the cell membrane. It is crucial to assess the physicochemical properties of your compound, such as LogP and polar surface area (PSA), to predict its permeability. Improving cell-based activity can sometimes be achieved by adjusting the polarity of the molecule.[6]

III. Troubleshooting Guides for In Vivo Studies

This section provides a systematic approach to troubleshooting common problems encountered during the in vivo evaluation of 2-phenylimidazo[1,2-b]pyridazine derivatives.

Scenario 1: Poor Bioavailability After Oral Dosing

Question: My 2-phenylimidazo[1,2-b]pyridazine analog has excellent in vitro potency, but I'm seeing very low exposure in my mouse PK study after oral administration. What should I investigate first?

Answer: Poor oral bioavailability with this scaffold is often multifactorial. The first step is to systematically dissect the potential causes.

Troubleshooting Workflow:

Start Low Oral Bioavailability Observed Solubility Assess Aqueous Solubility Start->Solubility Permeability Evaluate Permeability (e.g., Caco-2 assay) Solubility->Permeability Adequate PoorSol Poor Solubility Confirmed Solubility->PoorSol Low Metabolism Check Metabolic Stability (Microsomes/Hepatocytes) Permeability->Metabolism Adequate PoorPerm Poor Permeability Confirmed Permeability->PoorPerm Low HighClear High Clearance Confirmed Metabolism->HighClear Low Stability SolStrat Action: Reformulate (e.g., amorphous solid dispersion, lipid-based formulation) or Modify Scaffold to Increase Polarity PoorSol->SolStrat PermStrat Action: Reduce PSA, Modify H-bond donors/acceptors, or Investigate Efflux PoorPerm->PermStrat MetStrat Action: Identify metabolic soft spots and block metabolism through chemical modification HighClear->MetStrat A Initial Hit Compound (Potent in vitro) B Physicochemical Profiling (Solubility, LogP, pKa) A->B C In Vitro DMPK Assays (Microsomal Stability, Permeability) B->C D In Vitro Safety Assessment (hERG, Cytotoxicity) C->D E SAR-Driven Chemical Synthesis D->E F Identify Lead Candidate E->F Iterative Cycles F->E Optimization Needed G In Vivo PK Study (Mouse/Rat) F->G Candidate Selected H In Vivo Efficacy Study G->H I Preclinical Candidate H->I

Caption: Iterative workflow for the lead optimization of 2-phenylimidazo[1,2-b]pyridazines.

VI. Conclusion

The lead optimization of the 2-phenylimidazo[1,2-b]pyridazine scaffold is a challenging but rewarding endeavor. By systematically addressing the common issues of solubility, metabolic stability, and off-target effects, it is possible to develop potent and selective drug candidates with favorable in vivo properties. This guide provides a framework for troubleshooting common problems and implementing key experiments to drive your project forward. Remember that lead optimization is an iterative process that requires close collaboration between medicinal chemists, biologists, and DMPK scientists.

VII. References

  • Schiano, M. E., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]

  • Schiano, M. E., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. [Link]

  • Pali, G., et al. (2019). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry. [Link]

  • Volpi, G., & Rabezzana, R. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]

  • Da Settimo, F., et al. (2005). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry. [Link]

  • Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Research Communications in Chemical Pathology and Pharmacology. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rami, M., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Molecules. [Link]

  • Singh, K., & Singh, J. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]

  • Kumar, L. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Singh, K., & Singh, J. (2024). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. [Link]

  • Singh, K., & Singh, J. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

  • Horký, M., et al. (2022). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Cancers. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Chemspace. (2025). What Is Lead Optimization In Drug Discovery? Chemspace. [Link]

  • Singh, K., & Singh, J. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules. [Link]

  • Lin, T., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Möschwitzer, J. P., & Teleki, A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Biobide. (n.d.). The Role of Lead Optimization in Drug Discovery. Biobide. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating 6-Chloro-2-phenylimidazo[1,2-b]pyridazine as a Chemical Probe for the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neurobiology, oncology, and immunology, the translocator protein (TSPO) has emerged as a critical biomarker and therapeutic target. Residing in the outer mitochondrial membrane, its expression is significantly upregulated in activated microglia, macrophages, and various cancer cells, making it a key indicator of neuroinflammation and malignancy.[1] The development of specific chemical probes for TSPO is paramount for both fundamental research and clinical diagnostics, particularly in the realm of positron emission tomography (PET) imaging.[2][3] This guide provides a comprehensive framework for the validation of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine as a novel chemical probe for TSPO, comparing its potential attributes against established ligands and outlining the rigorous experimental validation required.

The imidazo[1,2-b]pyridazine scaffold has shown significant promise in medicinal chemistry, with derivatives demonstrating a range of biological activities.[4] Notably, several studies have highlighted the potential of 6-chloro-substituted imidazo[1,2-b]pyridazines as potent and selective ligands for TSPO, making this compound a compelling candidate for a next-generation chemical probe.[5][6]

The Imperative for Rigorous Chemical Probe Validation

A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. For a chemical probe to be a reliable tool, it must be thoroughly validated to ensure its potency, selectivity, and mechanism of action are well-understood. The use of poorly characterized probes can lead to misleading results and hinder scientific progress. This guide adheres to the principles of rigorous probe validation, emphasizing the need for comprehensive experimental evidence.

Part 1: Foundational Assessment of this compound

Before embarking on extensive experimental validation, a thorough in-silico and preliminary assessment is crucial. This initial phase helps to predict the compound's potential as a TSPO ligand and identify potential liabilities.

Structural and Physicochemical Profile

This compound possesses a heterocyclic core that has been associated with a diverse range of biological activities. Its chemical structure suggests it is a relatively rigid molecule, a feature often found in high-affinity ligands.

PropertyPredicted Value/CharacteristicImplication for a TSPO Probe
Molecular Weight 229.67 g/mol Good potential for cell permeability and oral bioavailability.
LogP ~3.5 (Predicted)Optimal lipophilicity for crossing cell membranes and potentially the blood-brain barrier.
Hydrogen Bond Donors/Acceptors 0/3Favorable for good membrane permeability.
Chemical Stability Expected to be stable under physiological conditions.Essential for reproducible experimental results.

These values are estimations and should be experimentally verified.

The Rationale: Why Target TSPO with this Scaffold?

The choice of the imidazo[1,2-b]pyridazine scaffold is not arbitrary. Previous research has demonstrated that derivatives of this heterocyclic system exhibit high affinity for TSPO. For instance, a study on 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines showed potent inhibition of radioligand binding to mitochondrial membranes, where TSPO is located.[5] Furthermore, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine was identified as a highly selective ligand for TSPO with an IC50 in the low nanomolar range (2-8 nM).[6] These findings provide a strong rationale for investigating this compound as a member of this promising class of TSPO ligands.

Part 2: A Head-to-Head Comparison with Established TSPO Probes

A critical aspect of validating a new chemical probe is to compare its performance against well-established alternatives. The most widely used TSPO probes are PK 11195 and Ro5-4864.

FeatureThis compound (Hypothesized) PK 11195 (Reference Probe) Ro5-4864 (Reference Probe)
Chemical Scaffold Imidazo[1,2-b]pyridazineIsoquinoline carboxamideBenzodiazepine
Binding Affinity (Ki) To be determined (Expected in low nM range)~3-10 nM[7]~1-5 nM
Selectivity To be determinedHigh for TSPO, but can have off-target effects.Binds to TSPO but also interacts with other benzodiazepine receptors at higher concentrations.
Cell Permeability Predicted to be highGoodGood
In vivo Applicability To be determinedUsed extensively in PET imaging, but suffers from high non-specific binding and a poor signal-to-noise ratio.[3][8]Limited in vivo use due to off-target effects and species-dependent affinity.[3]
Negative Control A structurally similar, inactive analog needs to be synthesized and validated.Difficult to obtain a good negative control.Diazepam can be used as a negative control for TSPO-specific effects, as it has low affinity for TSPO.

This comparison highlights the potential for this compound to overcome some of the limitations of existing probes, particularly regarding selectivity and in vivo imaging properties. However, this potential must be substantiated by rigorous experimental data.

Part 3: The Experimental Roadmap for Validation

The following is a detailed, step-by-step guide for the comprehensive validation of this compound as a TSPO chemical probe.

Workflow for Validating a Novel Chemical Probe

Caption: A logical workflow for the validation of a chemical probe.

Step-by-Step Experimental Protocols

This assay is the gold standard for quantifying the binding affinity of a new ligand to its target.

Principle: The ability of this compound to displace a known radiolabeled TSPO ligand (e.g., [³H]PK 11195 or [³H]Ro5-4864) from its binding site on mitochondrial membranes is measured.

Protocol:

  • Prepare Mitochondrial Membranes: Isolate mitochondria from a cell line with high TSPO expression (e.g., C6 glioma cells) or from rat kidney tissue.

  • Incubation: In a 96-well plate, incubate the mitochondrial membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

Expected Outcome: A low nanomolar Ki value would indicate high binding affinity and support its potential as a potent chemical probe.

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular context.[9][10]

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. This change in stability can be detected by heating the cells and measuring the amount of soluble protein remaining.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., a human cell line with endogenous TSPO expression) with either vehicle or this compound.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Detection: Analyze the amount of soluble TSPO at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of TSPO to a higher temperature in the presence of the compound confirms target engagement.

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

A good chemical probe should elicit a measurable biological response that is consistent with the known function of its target. TSPO is involved in steroidogenesis, mitochondrial respiration, and inflammation.

Protocol (Example: Steroidogenesis Assay):

  • Cell Culture: Use a steroidogenic cell line (e.g., MA-10 Leydig cells).

  • Treatment: Treat the cells with a stimulating agent (e.g., hCG) in the presence or absence of this compound.

  • Hormone Measurement: Measure the concentration of progesterone in the cell culture medium using an ELISA kit.

  • Data Analysis: A dose-dependent change in progesterone production in the presence of the compound would indicate a functional effect on TSPO.

Selectivity is arguably the most critical parameter for a chemical probe. It is essential to demonstrate that the compound does not interact with other targets at concentrations where it is active against TSPO.

Protocol:

  • Primary Screen: Screen this compound against a broad panel of receptors, kinases, and enzymes at a single high concentration (e.g., 10 µM).

  • Dose-Response Follow-up: For any "hits" from the primary screen, perform dose-response curves to determine the IC50 or Ki values for the off-targets.

  • Data Analysis: A selectivity window of at least 100-fold between the affinity for TSPO and any off-targets is generally considered acceptable for a high-quality chemical probe.

A negative control is a close structural analog of the chemical probe that is inactive against the intended target.[11][12] It is used to confirm that the observed biological effects are due to the interaction with the target and not due to off-target effects or the chemical scaffold itself.

Development and Validation of a Negative Control:

  • Design and Synthesis: Synthesize a close analog of this compound with a modification predicted to abolish TSPO binding. For example, a bulky substitution that would sterically hinder binding to the TSPO pocket.

  • Validation: The negative control must be shown to be inactive in the TSPO binding assay (Experiment 1) and the cellular target engagement assay (Experiment 2) at concentrations where the active probe shows a clear effect.

  • Application: The negative control should be used alongside the active probe in all cellular and in vivo experiments. The absence of a biological effect with the negative control provides strong evidence for on-target activity of the probe.

Conclusion: A Path Forward for a Potentially Superior TSPO Probe

The validation of this compound as a chemical probe for TSPO is a scientifically rigorous but rewarding endeavor. The existing literature on the imidazo[1,2-b]pyridazine scaffold provides a strong foundation for its potential as a high-affinity and selective TSPO ligand. By following the comprehensive experimental roadmap outlined in this guide, researchers can definitively establish its credentials as a valuable tool for the scientific community. A well-validated probe will not only facilitate a deeper understanding of TSPO biology but also has the potential to be developed into a superior imaging agent for the diagnosis and monitoring of a wide range of diseases.

References

  • Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflamm
  • Preclinical Evaluation of a Novel TSPO PET Ligand 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy) phenyl)-5-Methylpyrazolo[1,5-a] Pyrimidin-3-yl)-N,N-Diethylacetamide (18F-VUIIS1018A) to Image Glioma. PMC - NIH.
  • 18F-Radiolabeled Translocator Protein (TSPO)
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
  • New Fluorescent Probes Targeting the Mitochondrial-Located Translocator Protein 18 kDa (TSPO) as Activated Microglia Imaging Agents.
  • TSPO Radioligands for Neuroinflammation: An Overview. PMC - PubMed Central.
  • Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. PMC - NIH.
  • Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies. PubMed Central.
  • The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. PubMed Central.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Ro5-4864 | TSPO ligand Probechem Biochemicals. Probechem.
  • The Promise and Peril of Chemical Probe Neg
  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines. MDPI.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. NIH.
  • Ro5-4864, a translocator protein ligand, regulates T cell-mediated inflamm
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • PK 11195. Wikipedia.
  • New imidazo[1,2-b]pyridazine ligands for peripheral-type benzodiazepine receptors on mitochondria and monocytes. PubMed.
  • A Novel TSPO-binding Radioligand, [ 18 F]BS224, for PET Imaging of Neuroinflammation including Less Sensitivity to TSPO Human Gene Polymorphism rs6971. Journal of Nuclear Medicine.
  • Design of novel TSPO ligands based on diazepam ring opening of Ro5‐4864 (Fukaya, 2012).
  • Negative controls of chemical probes can be misleading. bioRxiv.
  • The protective effect of the TSPO ligands 2,4-Di-Cl-MGV-1, CB86, and CB204 against LPS-induced M1 pro-inflammatory activ
  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed.
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • TSPO Agonist, Ro5-4864. Sigma-Aldrich.
  • TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells. Frontiers.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
  • Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed.
  • Fully Automated Synthesis of Novel TSPO PET Imaging Ligand [ 18 F]Fluoroethyltemazepam. MDPI.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. PubMed.
  • Regulation of Translocator Protein 18 kDa (TSPO)
  • Validating Small Molecule Chemical Probes for Biological Discovery.
  • Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Explor

Sources

A Comparative Guide to 6-Chloro-2-phenylimidazo[1,2-b]pyridazine and Other Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. This guide provides an in-depth, objective comparison of the imidazo[1,2-b]pyridazine scaffold, with a focus on the representative compound 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, against a panel of well-characterized kinase inhibitors targeting key signaling pathways in human disease. We will delve into their mechanisms of action, comparative kinase selectivity, and provide detailed experimental protocols to empower your own investigations.

Introduction to the Contenders: A Tale of Diverse Scaffolds and Targeted Pathways

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of protein kinases with high affinity.[1] This guide will use a representative imidazo[1,2-b]pyridazine derivative, for which extensive kinase screening data is available, as a surrogate for this compound to facilitate a data-driven comparison.

Our comparative analysis will focus on three key kinases and their respective signaling pathways, each implicated in significant pathologies:

  • Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, TYK2 is a critical mediator of cytokine signaling, particularly for IL-12, IL-23, and type I interferons.[2][3] Its dysregulation is central to the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, aberrant ALK signaling, often driven by chromosomal rearrangements, is a key oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4]

  • Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKKβ): A central kinase in the canonical NF-κB signaling pathway, IKKβ plays a pivotal role in inflammation, immunity, and cell survival.[5]

To provide a comprehensive comparison, we will evaluate the imidazo[1,2-b]pyridazine scaffold against the following well-established kinase inhibitors:

  • Deucravacitinib (BMS-986165): A first-in-class, oral, selective, allosteric inhibitor of TYK2 that binds to its pseudokinase (JH2) domain.[6]

  • Crizotinib: A first-generation ATP-competitive inhibitor of ALK, ROS1, and MET tyrosine kinases.[4]

  • Lorlatinib: A third-generation, brain-penetrant, ATP-competitive inhibitor of ALK and ROS1, designed to overcome resistance to earlier-generation inhibitors.[7]

  • MLN120B: A potent and selective inhibitor of IKKβ that has been evaluated in clinical trials.

Head-to-Head: A Comparative Analysis of Kinase Inhibition Profiles

A critical aspect of any kinase inhibitor is its selectivity profile across the human kinome. Off-target activities can lead to unforeseen side effects and toxicities. The following table summarizes the available kinase inhibition data for our selected compounds.

Kinase TargetRepresentative Imidazo[1,2-b]pyridazine (Compound 29)DeucravacitinibCrizotinibLorlatinibMLN120B
Primary Target(s) TYK2 (JH2) TYK2 (JH2) ALK, ROS1, MET ALK, ROS1 IKKβ
IC50/Ki (Primary Target) IC50 ≥ 1 μM for 229 out of 231 tested kinases[8]IC50 = 1.0 nM (JH2 domain binding)[6]IC50 = 3 nM (ALK)[9]Potent against wild-type and mutant ALK[7]Potent IKKβ inhibitor[10]
Selectivity Notes Highly selective, with only 0.5% of kinases in a 386 kinase panel being inhibited by greater than 67% at 1 µM.[8]Highly selective for TYK2 over JAK1, JAK2, and JAK3.[1]Multi-targeted kinase inhibitor.[4]Broad coverage of ALK mutations.[11]Selective for IKKβ.[10]

Delving into the Mechanisms: Signaling Pathway Perspectives

Understanding the signaling pathways modulated by these inhibitors is paramount to appreciating their therapeutic potential and potential liabilities.

The TYK2 Signaling Pathway

TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[12] Imidazo[1,2-b]pyridazines and Deucravacitinib both target TYK2, albeit through different mechanisms, to inhibit this pro-inflammatory signaling cascade.[6][8]

TYK2_Signaling cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->Cytokine_Receptor STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Imidazo_pyridazine Imidazo[1,2-b]pyridazine (e.g., Compound 29) Imidazo_pyridazine->TYK2 Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Figure 1: Simplified TYK2 signaling pathway and points of inhibition.
The ALK Signaling Pathway

In its physiological state, ALK is a receptor tyrosine kinase involved in the development of the nervous system.[13] In oncogenic contexts, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive, ligand-independent ALK activation.[4] This aberrant signaling activates multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[14] Crizotinib and Lorlatinib are ATP-competitive inhibitors that block the kinase activity of ALK, thereby inhibiting these downstream oncogenic signals.[4][7]

ALK_Signaling cluster_membrane Cell Membrane ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Fusion->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway ALK_Fusion->PI3K_AKT Activation JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT Activation Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival JAK_STAT->Proliferation_Survival Crizotinib Crizotinib Crizotinib->ALK_Fusion Lorlatinib Lorlatinib Lorlatinib->ALK_Fusion

Figure 2: Oncogenic ALK signaling and inhibition by Crizotinib and Lorlatinib.
The IKKβ/NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[5] This leads to the activation of the IKK complex, of which IKKβ is the principal catalytic subunit. IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα liberates the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.[5] MLN120B and other IKKβ inhibitors directly block the kinase activity of IKKβ, preventing IκBα degradation and subsequent NF-κB activation.[10]

IKK_Signaling Stimulus Stimulus (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Stimulus->IKK_Complex Activation IKK_beta IKKβ IKK_Complex->IKK_beta Contains IkBa_NFkB IκBα-NF-κB (Inactive) IKK_beta->IkBa_NFkB Phosphorylation of IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) pIkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression MLN120B MLN120B MLN120B->IKK_beta Kinase_Assay_Workflow Start Start Prepare_Mix Prepare Kinase Reaction Mix Start->Prepare_Mix Add_Inhibitor Add Test Compound (Serial Dilutions) Prepare_Mix->Add_Inhibitor Initiate_Reaction Initiate with [γ-³³P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Transfer to Filter Plate Incubate->Stop_Reaction Wash_Plate Wash Filter Plate Stop_Reaction->Wash_Plate Quantify Add Scintillant & Read on Counter Wash_Plate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Figure 4: Workflow for a radiometric in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify that a compound binds to its intended target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Western blotting reagents and equipment (or other protein detection method)

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Sample Preparation for Detection: Carefully collect the supernatant (containing the soluble, non-denatured protein) and prepare it for protein detection (e.g., by adding SDS-PAGE loading buffer for Western blotting).

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another sensitive protein detection method.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • Test compound (serially diluted)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold represents a highly promising and versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the representative compound in our analysis, this chemical class can achieve a high degree of selectivity, a critical attribute for minimizing off-target effects and improving the therapeutic window.

When compared to established kinase inhibitors such as Deucravacitinib, Crizotinib, Lorlatinib, and clinical-stage IKKβ inhibitors, the imidazo[1,2-b]pyridazines hold their own, showcasing the potential for "best-in-class" or "first-in-class" therapeutics targeting a variety of kinases. The detailed experimental protocols provided in this guide are intended to empower researchers to conduct their own rigorous comparative studies, furthering our collective understanding and accelerating the development of the next generation of life-saving kinase inhibitors. The continued exploration and optimization of the imidazo[1,2-b]pyridazine scaffold will undoubtedly yield novel therapeutic agents with improved efficacy and safety profiles for a multitude of diseases.

References

  • Gilmore, T. D. Introduction to NF-κB: players, pathways, perspectives. Oncogene23, 2841–2841 (2004).
  • Sakamoto, H. et al. CH5424802, a novel selective ALK inhibitor, is a promising candidate for the treatment of ALK-rearranged non-small cell lung cancer. Cancer Sci.102, 2049–2055 (2011).
  • Hideshima, T. et al. MLN120B, a novel IκB kinase β inhibitor, blocks multiple myeloma cell growth in vitro and in vivo. Clin. Cancer Res.12, 5005–5012 (2006).
  • Burke, J. R. et al. Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Moderate to Severe Plaque Psoriasis: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial. J. Am. Acad.
  • Shaw, A. T. et al. Lorlatinib in advanced ALK-positive non-small-cell lung cancer. N. Engl. J. Med.379, 2018–2029 (2018).
  • Moslin, R. et al. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm8, 1148–1154 (2017).
  • Solomon, B. J. et al. First-line crizotinib versus chemotherapy in ALK-positive lung cancer. N. Engl. J. Med.371, 2167–2177 (2014).
  • Ou, S.-H. I. Crizotinib in ALK-rearranged non-small cell lung cancer. Expert Rev. Anticancer Ther.12, 477–487 (2012).
  • Pires, M. M., Houghten, R. A. & Martinez-Acedo, J. The imidazo[1,2-a]pyridine scaffold as a privileged substructure in medicinal chemistry. Molecules18, 11305–11326 (2013).
  • Chiarle, R., Voena, C., Ambrogio, C., Piva, R. & Inghirami, G. The anaplastic lymphoma kinase in the pathogenesis of cancer.
  • Johnson, T. W. et al. Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,12,13,14,15-hexahydro-2H,8H-4,8-methenopyrazolo[4,3-h]b[7][9]enzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. J. Med. Chem.57 , 4720–4744 (2014).

  • Hallberg, B. & Palmer, R. H. Mechanistic insight into ALK receptor tyrosine kinase in human cancer. J. Mol. Endocrinol.51, T25–T47 (2013).
  • Karin, M. & Ben-Neriah, Y. Phosphorylation meets ubiquitination: the control of NF-κB activity. Annu. Rev. Immunol.18, 621–663 (2000).
  • Grivennikov, S. I., Greten, F. R. & Karin, M. Immunity, inflammation, and cancer. Cell140, 883–899 (2010).
  • O’Shea, J. J., Holland, S. M. & Staudt, L. M. JAKs and STATs in immunity, immunodeficiency, and cancer. N. Engl. J. Med.368, 161–170 (2013).
  • Vainchenker, W., Dusa, A. & Constantinescu, S. N. JAKs in pathology: role of Janus kinases in hematopoietic malignancies and immunodeficiencies. Semin. Cell Dev. Biol.19, 385–393 (2008).
  • Basit, S., Khan, A. U. & Ullah, M. F. Lorlatinib: A third-generation ALK/ROS1 inhibitor for the treatment of non-small cell lung cancer. Anticancer Drugs29, 295–305 (2018).
  • Chen, Z. J. Ubiquitination in signaling to and activation of IKK. Immunol. Rev.246, 95–106 (2012).
  • Soda, M. et al. Identification of the transforming EML4–ALK fusion gene in non-small-cell lung cancer.
  • Kwak, E. L. et al. Anaplastic lymphoma kinase inhibition in non-small-cell lung cancer. N. Engl. J. Med.363, 1693–1703 (2010).
  • Gillooly, K. M. et al. Deucravacitinib, a selective allosteric TYK2 inhibitor, for the treatment of autoimmune and inflammatory diseases. Expert Opin. Investig. Drugs30, 1049–1061 (2021).
  • Shaw, A. T. et al. Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. N. Engl. J. Med.368, 2385–2394 (2013).
  • Camidge, D. R. et al. Crizotinib versus Chemotherapy in Patients with Advanced ALK-Positive Non-Small-Cell Lung Cancer: A Retrospective Analysis of the PROFILE 1007 and PROFILE 1014 Trials. J. Clin. Oncol.37, 1120–1127 (2019).
  • O’Shea, J. J. & Plenge, R. JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity36, 542–550 (2012).
  • Hyman, D. M. et al. Vemurafenib in Multiple Nonmelanoma Cancers with BRAF V600 Mutations. N. Engl. J. Med.373, 726–736 (2015).
  • Bristol Myers Squibb. Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study. (2020).
  • The Role of TYK2 in Immunology. Bristol Myers Squibb. Available at: [Link]. (Accessed: 2026-01-26)

  • Crizotinib. In: Wikipedia. ; 2026. Available at: [Link]. (Accessed: 2026-01-26)

  • IκB kinase. In: Wikipedia. ; 2025. Available at: [Link]. (Accessed: 2026-01-26)

  • Anaplastic lymphoma kinase. In: Wikipedia. ; 2025. Available at: [Link]. (Accessed: 2026-01-26)

  • Tyrosine kinase 2. In: Wikipedia. ; 2025. Available at: [Link]. (Accessed: 2026-01-26)

  • Deucravacitinib. In: Wikipedia. ; 2025. Available at: [Link]. (Accessed: 2026-01-26)

  • Lorlatinib. In: Wikipedia. ; 2025. Available at: [Link]. (Accessed: 2026-01-26)

  • IKKβ kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Signal Transduct. Target. Ther.7, 33 (2022).
  • Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells9, 1019 (2020).
  • IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical P
  • The transduction mechanism of IKKβ. ResearchGate. Available at: [Link]. (Accessed: 2026-01-26)

  • ALK Pathway. Creative Diagnostics. Available at: [Link]. (Accessed: 2026-01-26)

  • ALK: a tyrosine kinase target for cancer therapy. J. Thorac. Oncol.9, 1453–1460 (2014).
  • Inhibition of ALK Signaling for Cancer Therapy. Clin. Cancer Res.20, 598–607 (2014).
  • Anaplastic lymphoma kinase: signalling in development and disease. Int. J. Biochem. Cell Biol.49, 121–124 (2014).
  • Tyrosine Kinase 2 (TYK2) Immune Pathway. Bristol Myers Squibb. Available at: [Link]. (Accessed: 2026-01-26)

  • TYK2 Tyrosine Kinase 2 - Immunology Pathways. Bristol Myers Squibb. Available at: [Link]. (Accessed: 2026-01-26)

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses. J. Transl. Autoimmun.5, 100140 (2022).
  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. J. Pharmacol. Exp. Ther.378, 144–153 (2021).
  • deucravacitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]. (Accessed: 2026-01-26)

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Cancer Network. Available at: [Link]. (Accessed: 2026-01-26)

  • XALKORI® (crizotinib). Pfizer. Available at: [Link]. (Accessed: 2026-01-26)

  • ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. J. Clin. Oncol.37, 1370–1379 (2019).
  • Katayama, R. Lorlatinib in ALK-positive non-small cell lung cancer: final survival data that reshape the therapeutic landscape. Ann. Transl. Med.12, 102 (2024).
  • Lorlatinib for advanced ALK and ROS1+ non-small cell lung cancer (NSCLC): Efficacy and treatment sequences in the IFCT-1803 LORLATU expanded access program (EAP) cohort. J. Clin. Oncol.38, 9615–9615 (2020).
  • From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). Cancers13, 2213 (2021).
  • CROWN: biomarkers for lorlatinib response in patients with ALK+ NSCLC. YouTube. Available at: [Link]. (Accessed: 2026-01-26)

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med. Chem. Lett.10, 1134–1140 (2019).
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. J. Med. Chem.67, 10355–10374 (2024).
  • Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorg. Med. Chem. Lett.21, 904–908 (2011).
  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Eur. J. Med. Chem.265, 116065 (2024).
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett.14, 5051–5055 (2004).
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med. Chem.14, 1801–1805 (2023).

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "one drug, one target" has increasingly become the exception rather than the rule. The promiscuity of small molecules among the vast proteome can lead to unforeseen off-target effects, which may manifest as toxicity or, in some serendipitous cases, beneficial polypharmacology. For scaffolds like imidazo[1,2-b]pyridazine, a privileged structure in medicinal chemistry, understanding this interaction profile is paramount.[1] Derivatives of this core have demonstrated a remarkable breadth of activity, engaging targets from protein kinases to central nervous system receptors.[2][3][4] This guide provides an in-depth, comparative framework for the cross-reactivity profiling of a representative member of this class, 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, offering a strategic blend of established methodologies and expert insights for researchers, scientists, and drug development professionals.

Our central thesis is that a multi-pronged approach, integrating broad-panel screening with targeted, cell-based validation, is essential for a comprehensive understanding of a compound's selectivity. We will explore the "why" and "how" of experimental design, moving beyond mere protocols to elucidate the strategic rationale that underpins robust and reliable cross-reactivity profiling.

The Kinase Family: A Likely Primary Target Space for Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibition.[5][6] Prominent examples include the FDA-approved multi-kinase inhibitor Ponatinib, which is effective against BCR-ABL and its mutants, and numerous investigational agents targeting kinases such as Tyrosine Kinase 2 (Tyk2), Transforming growth factor-β-activated kinase 1 (TAK1), and Bruton's tyrosine kinase (BTK).[3][4][5][7] Given this precedent, our profiling strategy for this compound will logically commence with an extensive survey of the human kinome.

For the purpose of this guide, we will compare our hypothetical data for this compound (designated as "Test Compound") with two archetypal imidazo[1,2-b]pyridazine-based kinase inhibitors:

  • Compound A (A Highly Selective Inhibitor): A conceptual Tyk2 pseudokinase (JH2) domain inhibitor, inspired by published selective imidazo[1,2-b]pyridazine analogs.[2][5] Such compounds achieve selectivity by binding to the allosteric JH2 domain, a feature not present in all kinases, thereby minimizing cross-reactivity with other kinases.[1][5]

  • Compound B (Ponatinib - A Multi-Kinase Inhibitor): A well-characterized and potent inhibitor of a broad range of kinases, serving as an example of a less selective, or "dirtier," compound.[7][8]

This comparative approach will highlight the spectrum of selectivity profiles that can emerge from a common chemical scaffold and underscore the importance of comprehensive profiling.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity profiling workflow should be viewed as a funnel, starting with broad, high-throughput screening to identify a wide range of potential interactions, followed by more focused, physiologically relevant assays to validate and quantify these interactions.

G cluster_0 Tier 1: Broad-Spectrum Off-Target Screening cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Functional Validation T1_Kinome Large-Panel Kinome Screening (e.g., KINOMEscan) T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Kinome->T2_CETSA Validate primary and off-target kinases T1_Proteome Chemical Proteomics (e.g., Affinity Chromatography-MS) T1_Proteome->T2_CETSA Validate non-kinase hits T3_Cell Cell-Based Signaling Assays T2_CETSA->T3_Cell Confirm functional consequence of target engagement T2_ABPP Competitive Activity-Based Protein Profiling (ABPP) T2_ABPP->T3_Cell Confirm functional consequence of target engagement T3_Pheno Phenotypic Screening

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Casting a Wide Net with In Vitro Screening

The initial phase of profiling aims to identify all potential binding partners of the test compound from a purified, recombinant protein setting. This approach provides a direct measure of binding affinity, independent of cellular context.

Large-Panel Kinase Screening (e.g., KINOMEscan)

The rationale for starting with a kinome-wide scan is the high probability of kinase activity within the imidazo[1,2-b]pyridazine class. Competition binding assays, such as Eurofins' KINOMEscan®, offer a sensitive and high-throughput method to quantify the interaction of a compound with hundreds of kinases simultaneously.[9]

Experimental Rationale: This assay format relies on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[10] The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. This method is independent of ATP concentration and can identify both active-site directed and allosteric inhibitors.[10]

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 1000x stock solution.

  • Assay Reaction: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand beads, and the test compound (typically at a concentration of 1-10 µM for initial screening).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 1 hour at room temperature).

  • Washing: Wash the beads to remove unbound kinase.

  • Elution and Quantification: Elute the bound kinase and quantify the associated DNA tag using qPCR.[11]

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

Illustrative Data:

Kinase TargetTest Compound (% of Control @ 1µM)Compound A (Selective) (% of Control @ 1µM)Compound B (Ponatinib) (% of Control @ 1µM)
Tyk2 (JH2) 5 2 35
Tyk2 (JH1) 859210
JAK1 75955
JAK2 68982
JAK3 80963
TAK1 15 8825
BCR-ABL 45901
VEGFR2 55931
SRC 60858
HIPK4 304540

Data is hypothetical and for illustrative purposes.

From this initial screen, the Test Compound shows potent binding to the Tyk2 JH2 domain and moderate interaction with TAK1 and HIPK4, with weaker interactions across other kinases. This profile is distinct from the highly selective Compound A and the broadly active Compound B.

Chemical Proteomics for Unbiased Target Identification

While kinome scanning is a powerful tool, it is inherently biased towards a single protein family. To identify potential non-kinase off-targets, an unbiased chemical proteomics approach is essential.[12] Affinity chromatography coupled with mass spectrometry (MS) allows for the identification of proteins from a complex cellular lysate that bind to an immobilized version of the test compound.[13]

  • Probe Synthesis: Synthesize an analog of the test compound with a linker and an affinity tag (e.g., biotin). It is critical to validate that the tagged probe retains the primary activity of the parent compound.

  • Immobilization: Immobilize the biotinylated probe on streptavidin-coated beads.

  • Lysate Incubation: Incubate the probe-coated beads with a whole-cell lysate.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins to a control experiment using beads without the probe to identify specific binders.

Tier 2: Confirming Target Engagement in a Cellular Context

Identifying a binding interaction in vitro is a critical first step, but it does not guarantee that the compound will engage its target in the complex environment of a living cell. Tier 2 assays are designed to bridge this gap.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[14] The principle is based on the ligand-induced thermal stabilization of a target protein.[15] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.[14]

Experimental Rationale: By heating cells or lysates to a range of temperatures in the presence or absence of the test compound, and then quantifying the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[15]

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into a PCR plate and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles or detergents).

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Quantification: Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or an AlphaScreen® assay.[16]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tm).

Illustrative Data:

Target ProteinVehicle Tm (°C)Test Compound Tm (°C)ΔTm (°C)Conclusion
Tyk2 48.555.2+6.7Strong Engagement
TAK1 52.156.3+4.2Moderate Engagement
GAPDH 65.065.1+0.1No Engagement

Data is hypothetical and for illustrative purposes.

This CETSA data would confirm that our Test Compound engages Tyk2 and TAK1 in a cellular context, while not affecting a control protein like GAPDH.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique that utilizes active site-directed covalent probes to assess the functional state of enzymes in native biological systems.[17][18] In a competitive ABPP experiment, the test compound competes with a broad-spectrum activity-based probe for binding to the active site of a target enzyme.[18] A reduction in probe labeling of a specific protein indicates that the test compound binds to and occupies the active site of that protein.

G cluster_0 Competitive ABPP Workflow Proteome Native Proteome Inhibitor Test Compound (this compound) Proteome->Inhibitor Pre-incubation Probe Activity-Based Probe (e.g., for Kinases) Inhibitor->Probe Add Probe Analysis LC-MS/MS Analysis Probe->Analysis Lysis, Enrichment, Digestion Result Quantify Probe-Labeled Peptides Analysis->Result

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Tier 3: Assessing the Functional Consequences

The final tier of profiling aims to understand the downstream functional consequences of target engagement. This is where the biological significance of the identified on- and off-target interactions is determined. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known substrate.

For our Test Compound, which engages Tyk2 and TAK1, we would design specific cell-based assays:

  • Tyk2 Signaling: Tyk2 is a key component of the JAK-STAT pathway, mediating signaling from cytokines like IL-12, IL-23, and Type I interferons.[1][5] A functional assay could involve stimulating cells (e.g., peripheral blood mononuclear cells) with a relevant cytokine (e.g., IL-23) and measuring the phosphorylation of a downstream substrate, such as STAT3, by Western blot or ELISA. Inhibition of p-STAT3 by the Test Compound would confirm its functional activity against the Tyk2 pathway.

  • TAK1 Signaling: TAK1 is a crucial kinase in the NF-κB and MAPK signaling pathways, often activated by pro-inflammatory stimuli like TNF-α.[3][19] A relevant functional assay would involve treating cells (e.g., HeLa or RAW 264.7 cells) with TNF-α and measuring the phosphorylation of IκBα or p38 MAPK. Inhibition of these phosphorylation events would validate the functional consequence of TAK1 engagement.

By comparing the dose-response curves for inhibition of these pathways, we can determine the cellular potency and selectivity of our Test Compound.

Conclusion: Building a Comprehensive Selectivity Profile

The cross-reactivity profiling of a novel compound like this compound is not a single experiment but a carefully orchestrated campaign. By employing a multi-tiered approach that begins with broad, unbiased screening and progresses to targeted, functional validation in a cellular context, we can build a comprehensive and reliable selectivity profile. This guide has outlined a strategic workflow, integrating established techniques like KINOMEscan, chemical proteomics, CETSA, and functional cell-based assays.

The hypothetical data presented for our Test Compound, when compared with a highly selective inhibitor and a multi-kinase inhibitor, illustrates the nuanced understanding that can be achieved. Such a detailed profile is invaluable for predicting potential on-target efficacy and off-target liabilities, ultimately guiding the rational development of safer and more effective therapeutics. The true power of this approach lies not in the individual data points, but in the integrated narrative they collectively tell about the compound's journey through the cellular proteome.

References

  • Bristol-Myers Squibb. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Moslin, R. et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • Totzke, F. et al. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chemical Biology. Available from: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Activity-based protein profiling: A graphical review. Biological Chemistry. Available from: [Link]

  • Dendrinou-Samara, C. et al. (2022). Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. Immunology. Available from: [Link]

  • Wang, X. et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Jabbour, E., & Kantarjian, H. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology. Available from: [Link]

  • Lazzarato, L. et al. (2016). Different chemical proteomic approaches to identify the targets of lapatinib. Future Medicinal Chemistry. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Available from: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Foley, C. A. et al. (2022). A Practical Guide to Target Engagement Assays. Journal of Medicinal Chemistry. Available from: [Link]

  • Clark, K. et al. (2015). Tak1 selective inhibition: State of the art and future opportunities. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Lin, L. et al. (2024). TYK2, IL-23 Pathway Treatments Assessed in Psoriasis for Lesions, Depressive Symptoms. HCPLive. Available from: [Link]

  • Ghaemmaghami, S. et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available from: [Link]

  • Zhang, T. et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available from: [Link]

  • Akwata, D. et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Harris, P. A. et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, T. et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). FDA approves deucravacitinib for moderate-to-severe plaque psoriasis. Available from: [Link]

  • Koniev, O., & Wagner, A. (2015). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available from: [Link]

  • Fabian, M. A. et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available from: [Link]

  • Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Available from: [Link]

  • DiscoveRx. (n.d.). Selectivity Profiling of CS Analogs of Ponatinib Inhibition. Available from: [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. Available from: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available from: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available from: [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Available from: [Link]

  • Dar, A. C. et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]

  • Lam, B. et al. (2022). Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Cancer Research. Available from: [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Available from: [Link]

  • Patsnap. (2024). What are the therapeutic candidates targeting TYK2?. Available from: [Link]

  • ResearchGate. (2015). Tak1 Selective Inhibition: State of the Art and Future Opportunities. Available from: [Link]

  • PeerView. (2021). The TYK2 Pathway as a Novel Nonbiologic Oral Therapeutic Option in Moderate to Severe Psoriasis. Available from: [Link]

  • Menichincheri, M. et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Bantscheff, M. et al. (2011). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. Molecular & Cellular Proteomics. Available from: [Link]

  • Willems, L. I. et al. (2014). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Journal of the American Chemical Society. Available from: [Link]

  • Simon, G. M. et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link]

  • Robers, M. B. et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition. Available from: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available from: [Link]

  • DiscoveRx. (n.d.). KINOMEscan. Available from: [Link]

  • Smith, G. F. et al. (2013). Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients. Clinical Cancer Research. Available from: [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ponatinib. Available from: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-b]pyridazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] A critical aspect of the preclinical development of these compounds is the rigorous evaluation of their efficacy, progressing from controlled in vitro environments to complex in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative imidazo[1,2-b]pyridazine derivative, highlighting the experimental methodologies and data that bridge the gap between cellular activity and whole-organism therapeutic potential.

While specific data for 6-Chloro-2-phenylimidazo[1,2-b]pyridazine is not extensively available in the public domain, we will use a well-documented analogue from the same chemical class to illustrate this crucial translational journey. We will focus on a potent Bruton's tyrosine kinase (BTK) inhibitor, an imidazo[1,2-b]pyridazine derivative referred to as compound 22 (TM471-1), which has demonstrated promising preclinical results.[3]

The Therapeutic Promise of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine core is a versatile starting point for the design of targeted therapies. Its derivatives have been successfully developed as kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][4] The successful kinase inhibitor Ponatinib, for instance, features this scaffold and has spurred further research into new derivatives.[2] Other research has identified imidazo[1,2-b]pyridazine compounds as potent inhibitors of Tyk2, a member of the Janus kinase (JAK) family, with demonstrated efficacy in animal models of arthritis.[5] This highlights the broad therapeutic potential of this chemical class.

Case Study: Compound 22 (TM471-1) - A BTK Inhibitor

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, making it a prime target for B cell malignancies.[3] The following sections will compare the in vitro and in vivo performance of compound 22, an imidazo[1,2-b]pyridazine-based BTK inhibitor.

The initial assessment of a drug candidate's efficacy begins with in vitro assays. These experiments are designed to quantify the compound's activity against its molecular target and its effect on cancer cells in a controlled laboratory setting.[6][7]

Key In Vitro Parameters for Compound 22:

ParameterResultSignificance
BTK Inhibition (IC50) 1.3 nMDemonstrates high potency against the target enzyme at a very low concentration.[3]
Kinase Selectivity High selectivity across 310 kinasesIndicates a targeted mechanism of action, potentially reducing off-target side effects.[3]
Cellular Proliferation Potent anti-proliferative propertiesShows the compound can effectively inhibit the growth of cancer cell lines in culture.[8]

Experimental Protocol: In Vitro BTK Enzyme Inhibition Assay

This protocol outlines a typical procedure to determine the IC50 value of a test compound against its target kinase.

  • Reagents and Materials: Recombinant human BTK enzyme, kinase buffer, ATP, substrate peptide, test compound (e.g., compound 22), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase buffer, recombinant BTK enzyme, and the diluted test compound. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer. f. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Experimental Workflow: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9]

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assessment seed_cells Seed cancer cells in a 96-well plate add_compound Add serial dilutions of Compound 22 seed_cells->add_compound add_mtt Add MTT reagent add_compound->add_mtt incubation Incubate for 2-4 hours add_mtt->incubation add_solubilizer Add solubilizing agent (e.g., DMSO) incubation->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for a typical MTT cytotoxicity assay.

While in vitro data are crucial for initial screening, in vivo studies are essential to understand a compound's efficacy in a complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment.[10] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical cancer research.[11][12]

Key In Vivo Data for Compound 22:

Animal ModelDosingOutcome
Xenograft (B cell malignancy)15 mg/kgSignificant inhibition of tumor growth, with complete tumor regression in 7 out of 10 mice.[3]

Experimental Protocol: Xenograft Tumor Model

This protocol provides a general outline for an in vivo efficacy study using a xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Implantation: a. Culture the desired human cancer cell line (e.g., a B cell malignancy line). b. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel.[12] c. Subcutaneously inject the cell suspension into the flank of each mouse.[13]

  • Tumor Growth and Randomization: a. Monitor the mice for tumor growth. Tumor volume is typically measured with calipers. b. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: a. Administer the test compound (e.g., compound 22 at 15 mg/kg) and a vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily by oral gavage).

  • Efficacy Evaluation: a. Measure tumor volumes and body weights regularly (e.g., twice a week). b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). c. The primary endpoint is typically tumor growth inhibition.

Logical Flow from In Vitro to In Vivo Assessment

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation target_inhibition Target Inhibition (IC50) cell_proliferation Cell Proliferation Assay target_inhibition->cell_proliferation Potency informs cellular effect pk_pd Pharmacokinetics & Pharmacodynamics cell_proliferation->pk_pd Promising cellular data warrants in vivo testing xenograft_model Xenograft Efficacy Model pk_pd->xenograft_model Dose determination clinical_trials Clinical Trials xenograft_model->clinical_trials Positive efficacy and safety leads to clinical trials

Caption: The translational path from in vitro to in vivo studies.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to see a correlation between the potent in vitro activity and a significant in vivo therapeutic effect. For compound 22, the low nanomolar IC50 against BTK translated into potent tumor regression in an animal model.[3] This successful translation provides strong rationale for advancing the compound into clinical development.[3]

However, a disconnect between in vitro and in vivo results is not uncommon. A compound may be highly potent in a cellular assay but fail in vivo due to poor pharmacokinetics (e.g., rapid metabolism, low bioavailability) or unforeseen toxicities. Conversely, a compound with modest in vitro potency might show good in vivo efficacy if it has excellent drug-like properties. Therefore, both sets of data are indispensable for a comprehensive evaluation of a drug candidate.

Conclusion

The development of novel therapeutics based on the imidazo[1,2-b]pyridazine scaffold requires a multi-faceted approach to efficacy evaluation. By systematically progressing from high-throughput in vitro assays that establish potency and selectivity to robust in vivo models that demonstrate therapeutic effect in a physiological context, researchers can build a strong, data-driven case for a compound's clinical potential. The example of the BTK inhibitor, compound 22, effectively illustrates how potent in vitro inhibition can translate to significant tumor regression in vivo, underscoring the power of this integrated preclinical evaluation strategy.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health (NIH). [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]

  • In vivo tumor xenograft model. Bio-protocol. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health (NIH). [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [https://www.alfacytology.com/services/in-vitro-cytotoxicity-assay.html]([Link] cytotoxicity-assay.html)

  • In vivo tumor models. Stanford Medicine. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Institutes of Health (NIH). [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Xenograft Tumor Assay Protocol. University of Arizona. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the architecture of a molecule is paramount. The selection of a core scaffold can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the privileged heterocyclic systems, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine cores have emerged as versatile frameworks for the development of novel therapeutics. This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering insights into their relative strengths and weaknesses to inform rational drug design.

At a Glance: Structural and Physicochemical Distinctions

The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds are bicyclic aromatic systems comprising a fused imidazole and a six-membered nitrogen-containing ring. The key distinction lies in the nature of this six-membered ring: a pyridazine in the former and a pyridine in the latter. This seemingly subtle difference in the placement of a nitrogen atom gives rise to distinct electronic and steric properties, which in turn dictate their interactions with biological targets and their metabolic fate.

PropertyImidazo[1,2-b]pyridazineImidazo[1,2-a]pyridine
Molecular Formula C₆H₅N₃C₇H₆N₂
Molecular Weight 119.13 g/mol 118.14 g/mol
XLogP3 0.31.8
Melting Point 54°CNot available
Solubility Soluble in dimethylformamideNot available
pKa 5.30 ± 0.30 (Predicted)Not available

This table summarizes the fundamental physicochemical properties of the parent scaffolds, providing a baseline for understanding their behavior.

The Synthetic Landscape: Accessibility and Derivatization

Both scaffolds are accessible through established synthetic routes, primarily involving the condensation of an aminopyridine or aminopyridazine derivative with an α-haloketone. However, the nuances of these syntheses and the opportunities for diversification vary.

The synthesis of the imidazo[1,2-a]pyridine core is well-established, often proceeding via a one-pot, three-component condensation reaction. This approach allows for the facile introduction of diversity at various positions of the scaffold.

The formation of the imidazo[1,2-b]pyridazine backbone is also commonly achieved through a condensation reaction. The introduction of a halogen on the pyridazine ring can facilitate the reaction by reducing the nucleophilicity of an interfering nitrogen atom, thereby improving yields.

Biological Activity: A Head-to-Head Comparison

The true measure of a scaffold's utility lies in its biological activity. While both imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines have demonstrated a broad spectrum of pharmacological effects, direct comparative studies are essential for discerning their relative potential.

Anticancer Activity

Both scaffolds have been extensively investigated as anticancer agents. A notable study directly compared derivatives of both scaffolds as dual inhibitors of c-Met and VEGFR2, two receptor tyrosine kinases implicated in cancer progression.

CompoundScaffoldc-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
Compound A Imidazo[1,2-b]pyridazine5.812.3
Compound B Imidazo[1,2-a]pyridine2.13.5

Data synthesized from a comparative study. Compound B, an imidazo[1,2-a]pyridine derivative, demonstrated superior inhibitory activity against both kinases, suggesting a potential advantage of this scaffold for this particular target class.

Anti-inflammatory Activity

The anti-inflammatory potential of both scaffolds has also been explored. A study evaluating a series of imidazo[1,2-a]pyridine derivatives demonstrated their ability to modulate the STAT3/NF-κB signaling pathway, a key player in inflammation. While direct comparative data with imidazo[1,2-b]pyridazines in the same study is unavailable, the potent anti-inflammatory effects observed for the imidazo[1,2-a]pyridine derivatives highlight their promise in this therapeutic area.

Experimental Protocols: A Guide to Evaluation

To ensure the scientific rigor of our comparison, we provide detailed protocols for key in vitro assays used to characterize and compare these scaffolds.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of compounds against specific kinase targets.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Kinase enzyme (e.g., c-Met, VEGFR2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Kinase Reaction: Add the test compound dilutions to the wells of a microplate. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([³²P]-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound Dilutions Incubation Incubate at 30°C Compound->Incubation Add to plate Kinase_Mix Kinase Reaction Mixture (Kinase, Substrate, Buffer) Kinase_Mix->Incubation Add to plate Detection Quantify Phosphorylation Incubation->Detection Stop reaction Analysis Calculate IC50 Detection->Analysis Microsomal_Stability_Assay cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Incubation_Mix Microsomes + Buffer + Compound (Pre-warm to 37°C) Time_Points Collect Aliquots (0, 5, 15, 30, 60 min) Incubation_Mix->Time_Points Initiate with NADPH NADPH NADPH System Quench Add Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculation Calculate Half-life LCMS->Calculation

Workflow for a microsomal stability assay.

Conclusion: Choosing the Right Scaffold for the Job

The choice between the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds is not a matter of inherent superiority but of strategic selection based on the specific therapeutic target and desired drug properties.

The imidazo[1,2-a]pyridine scaffold, with its slightly higher lipophilicity, may offer advantages in terms of cell permeability and brain penetration. The extensive research and established synthetic routes for this scaffold also make it a readily accessible starting point for many drug discovery programs.

The imidazo[1,2-b]pyridazine scaffold, with its additional nitrogen atom, presents unique opportunities for hydrogen bonding interactions and can lead to compounds with different solubility and metabolic profiles. This scaffold has been successfully incorporated into approved drugs, demonstrating its clinical viability.

Ultimately, the decision rests on a careful consideration of structure-activity relationships, physicochemical properties, and the specific demands of the biological target. This guide provides a foundational framework and the necessary experimental context to empower researchers to make informed decisions in their quest for novel and effective therapeutics.

References

  • An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields. The photophysical properties of these new fluorescent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous evaluation of its biological activity. The 2-phenylimidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse therapeutic potential. This guide provides an in-depth comparison of the target selectivity of derivatives of this scaffold, offering experimental insights into their performance against various biological targets, including protein kinases, ion channels, and infectious agents.

Introduction to the 2-Phenylimidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities. Its rigid structure and synthetic tractability allow for the strategic placement of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, this core is present in the FDA-approved multi-kinase inhibitor ponatinib, used in the treatment of chronic myeloid leukemia, highlighting its clinical significance. This guide will delve into the selectivity profiles of various 2-phenylimidazo[1,2-b]pyridazine derivatives, providing a comparative analysis of their activity on different classes of biological targets.

Selectivity Profiling Against Protein Kinases

Protein kinases are a major class of drug targets, and the 2-phenylimidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

Tyrosine Kinase 2 (Tyk2) Inhibition

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. These inhibitors bind to the pseudokinase (JH2) domain of Tyk2, leading to the inhibition of the catalytic (JH1) domain. This allosteric mechanism of action is a key determinant of their high selectivity over other JAK family members (JAK1, JAK2, and JAK3)[1][2].

One notable example demonstrated remarkable selectivity, inhibiting Tyk2 with a low nanomolar potency while exhibiting significantly weaker inhibition against other JAK kinases[1]. The selectivity of one such derivative is highlighted in the table below.

TargetIC50 (nM)Selectivity vs. Tyk2
Tyk2 ~5 -
JAK1>1000>200-fold
JAK2>1000>200-fold
JAK3>1000>200-fold

Table 1: Representative selectivity profile of a 2-phenylimidazo[1,2-b]pyridazine-based Tyk2 inhibitor against other JAK family kinases.

This high degree of selectivity is crucial for avoiding off-target effects associated with the inhibition of other JAK kinases, such as hematological and immunosuppressive side effects[3].

TYK2_Signaling Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->TYK2 Allosteric Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of imidazo[1,2-b]pyridazine derivative Incubation 3. Mix compound, enzyme, and ATP in assay plate Compound_Prep->Incubation Enzyme_Prep 2. Prepare Tyk2 enzyme and substrate solution Enzyme_Prep->Incubation Reaction_Step 4. Incubate at room temperature to allow phosphorylation Incubation->Reaction_Step Detection_Reagent 5. Add detection reagent (e.g., ADP-Glo™) Reaction_Step->Detection_Reagent Signal_Read 6. Read luminescence on a plate reader Detection_Reagent->Signal_Read IC50_Calc 7. Plot data and calculate IC50 value Signal_Read->IC50_Calc

Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: A serial dilution of the test compound (e.g., a 2-phenylimidazo[1,2-b]pyridazine derivative) is prepared in a suitable solvent, typically DMSO.

  • Reaction Mixture Preparation: The Tyk2 enzyme and its specific substrate peptide are diluted in kinase reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP to the wells of a microplate containing the enzyme, substrate, and test compound at various concentrations.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. A common method is the use of a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic equation.

Antimicrobial Susceptibility Testing (Broth Microdilution for M. tuberculosis)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

Step-by-Step Protocol:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a culture and its density is adjusted to a McFarland standard.[4]

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable broth medium for mycobacterial growth.

  • Inoculation: The prepared bacterial suspension is added to each well of the microplate.

  • Incubation: The microplate is sealed and incubated under appropriate conditions (e.g., 37°C) for a period of 7 to 14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye like resazurin.[5][6]

Conclusion

The 2-phenylimidazo[1,2-b]pyridazine scaffold is a remarkable template for the design of biologically active molecules with a wide range of therapeutic applications. The evidence presented in this guide demonstrates that strategic modifications to this core structure can yield compounds with high target selectivity. The development of allosteric Tyk2 inhibitors with excellent selectivity over other JAK family members, and the discovery of ROCK2-selective inhibitors, showcase the potential for designing highly targeted therapies. Furthermore, the activity of derivatives against ion channels and infectious agents like M. tuberculosis highlights the broad therapeutic landscape that can be explored with this versatile scaffold. For drug development professionals, the 2-phenylimidazo[1,2-b]pyridazine scaffold represents a valuable starting point for the discovery of novel and selective therapeutics.

References

  • Farrell, K. D., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. European Journal of Medicinal Chemistry, 259, 115637. [Link]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383–388. [Link]

  • Di Micco, S., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. [Link]

  • Oh, Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2779-2795. [Link]

  • Chemin, J., et al. (2018). Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. eLife, 7, e37009. [Link]

  • Goo, R. F., & Woster, P. M. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 16(11), 1599. [Link]

  • Heifets, L. B., et al. (1988). Determination of in vitro susceptibility of Mycobacterium avium complex isolates to antimycobacterial agents by various methods. Antimicrobial Agents and Chemotherapy, 32(11), 1697–1702. [Link]

  • Li, Q., et al. (2023). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry, 66(15), 10496–10514. [Link]

  • Abrahams, K. A., et al. (2016). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6649–6660. [Link]

  • Anderson, D., et al. (2013). Low Voltage Activation of KCa1.1 Current by Cav3-KCa1.1 Complexes. PLoS ONE, 8(5), e61824. [Link]

  • BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. [Link]

  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1763–1776. [Link]

  • Vander Beken, S., et al. (2021). A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions. Antibiotics, 10(11), 1381. [Link]

  • Vandael, D. H., & Lory, P. (2022). Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain. International Journal of Molecular Sciences, 23(19), 11181. [Link]

  • JOVE. (n.d.). Evaluation of antimicrobial susceptibility in Mycobacterium tuberculosis using broth dilution. [Link]

  • Perez-Reyes, E. (2003). Molecular Physiology of Low-Voltage-Activated T-type Calcium Channels. Physiological Reviews, 83(1), 117-161. [Link]

  • Wu, X., et al. (2022). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry, 65(7), 5381–5401. [Link]

  • L-Ghanem, A., et al. (2023). Cav3 T-Type Voltage-Gated Ca2+ Channels and the Amyloidogenic Environment: Pathophysiology and Implications on Pharmacotherapy and Pharmacovigilance. International Journal of Molecular Sciences, 24(13), 10983. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Second Edition. CLSI document M24-A2. [Link]

  • BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. [Link]

  • Burke, J. R., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1763–1776. [Link]

Sources

Comparative Analysis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine in Preclinical Research: A Guide to Experimental Reproducibility and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of novel heterocyclic scaffolds that demonstrate robust biological activity and possess favorable physicochemical properties is a perpetual endeavor for medicinal chemists. Among these, the imidazo[1,2-b]pyridazine core has emerged as a "privileged structure," forming the foundation of numerous compounds with a wide spectrum of therapeutic potential, including roles as kinase inhibitors, anti-infective agents, and neurological modulators.[1][2][3] This guide provides a comprehensive comparison of experimental findings related to 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, a representative member of this class. We will delve into the reproducibility of its synthesis and biological evaluation, compare its performance with alternative imidazo[1,2-b]pyridazine analogs, and present detailed experimental protocols to aid researchers in their own investigations.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle that offers a unique three-dimensional arrangement of nitrogen atoms, enabling diverse interactions with biological targets.[1] The synthetic accessibility of this scaffold allows for systematic structural modifications, facilitating the exploration of structure-activity relationships (SAR). The phenyl group at the 2-position and the chloro substituent at the 6-position of the title compound are key modulators of its biological activity and pharmacokinetic profile.[4]

Synthesis of this compound and Derivatives: A Reproducible Pathway

The synthesis of the imidazo[1,2-b]pyridazine core is generally achieved through the condensation of a 3-aminopyridazine with an α-haloketone. This classical approach offers a reliable and straightforward route to the core structure. For this compound, the synthesis commences with the commercially available 6-chloropyridazin-3-amine.

A generalized synthetic scheme is presented below:

Synthesis_of_6_Chloro_2_phenylimidazo_1_2_b_pyridazine cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_aminopyridazine 6-Chloropyridazin-3-amine Reaction_Step Condensation 3_aminopyridazine->Reaction_Step alpha_haloketone 2-Bromoacetophenone alpha_haloketone->Reaction_Step Product_Compound This compound Reaction_Step->Product_Compound caption General synthetic route to this compound.

Caption: General synthetic route to this compound.

More advanced synthetic strategies, such as metal-catalyzed cross-coupling reactions, have been employed to create a diverse library of imidazo[1,2-b]pyridazine derivatives, allowing for fine-tuning of their biological activities.[1]

Comparative Biological Evaluation: Anti-infective and Anticancer Potential

The imidazo[1,2-b]pyridazine scaffold has shown considerable promise in the development of anti-infective and anticancer agents. Here, we compare the reported activities of this compound derivatives with other analogs.

Antimycobacterial Activity

Tuberculosis remains a significant global health threat, and the discovery of new antimycobacterial agents is crucial. Several studies have highlighted the potential of imidazo[1,2-b]pyridazines as potent inhibitors of Mycobacterium tuberculosis.[5][6]

CompoundTarget OrganismIn Vitro Activity (MIC µg/mL)Reference
6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivativesM. tuberculosis H37Rv1.6[5]
3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivativesM. tuberculosis (autoluminescent)~0.63–1.26 µM[6]

Analysis: The data indicates that modifications at the 3, 6, and phenyl positions of the imidazo[1,2-b]pyridazine core significantly influence antimycobacterial potency. The amide derivatives of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine demonstrated superior activity compared to their sulphonamide counterparts, suggesting the importance of hydrogen bond formation.[5] Furthermore, the introduction of a methoxy group at the 3-position and fluoro substituents on the 2-phenyl ring resulted in highly active compounds.[6] However, these promising in vitro results did not translate to in vivo efficacy in mouse models, which was attributed to rapid metabolic degradation.[6] This highlights the critical need for early-stage pharmacokinetic profiling in the drug discovery cascade.

Antikinetoplastid Activity

Neglected tropical diseases, such as leishmaniasis and trypanosomiasis, represent a significant unmet medical need. The imidazo[1,2-b]pyridazine scaffold has been explored as a potential source of new antikinetoplastid agents.[7]

CompoundTarget OrganismIn Vitro Activity (EC50 µM)Cytotoxicity (CC50 µM, HepG2)Reference
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineTrypanosoma brucei brucei (bloodstream)0.38> 7.8[7]
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineLeishmania infantum (axenic amastigote)> 1.6> 7.8[7]
6-chloro-3-nitro-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineLeishmania donovani (promastigote)8.8> 7.8[8]

Analysis: A derivative of the imidazo[1,2-b]pyridazine scaffold, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, displayed potent activity against the bloodstream form of T. b. brucei.[7] However, its poor solubility in culture media hampered the accurate determination of its activity against Leishmania species and its cytotoxicity.[7] This underscores the importance of optimizing the physicochemical properties of lead compounds to ensure reliable biological data. A related imidazo[1,2-a]pyridine analog with a phenylthioether at the 2-position showed weaker activity.[8]

Experimental Protocols for Reproducible Research

To ensure the reproducibility of experimental findings, detailed and well-validated protocols are essential. Below are representative protocols for the synthesis and in vitro evaluation of imidazo[1,2-b]pyridazine derivatives.

General Synthetic Protocol for this compound

This protocol is adapted from established methods for the synthesis of imidazo[1,2-b]pyridazines.[7][9]

Materials:

  • 6-chloropyridazin-3-amine

  • 2-bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq).

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Synthetic_Workflow Start Start Mix_Reactants Mix 6-chloropyridazin-3-amine, 2-bromoacetophenone, and NaHCO3 in ethanol Start->Mix_Reactants Reflux Reflux for 4-6 hours Mix_Reactants->Reflux Monitor_TLC Monitor reaction by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Precipitate Pour into ice-water Monitor_TLC->Precipitate Complete Filter_Wash Filter and wash with water Precipitate->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry Recrystallize Recrystallize from ethanol Dry->Recrystallize Characterize Characterize product (NMR, MS, MP) Recrystallize->Characterize End End Characterize->End caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.[7]

Materials:

  • Human hepatoma cell line (HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5% v/v.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. The reproducibility of their synthesis and the consistency of their biological activities across various studies underscore the robustness of the imidazo[1,2-b]pyridazine scaffold. However, challenges such as poor solubility and metabolic instability need to be addressed through further medicinal chemistry efforts. Future work should focus on the introduction of polar substituents to enhance aqueous solubility and the design of analogs with improved metabolic stability to translate the promising in vitro activity into in vivo efficacy.[7] The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in their quest for novel therapeutics based on this remarkable heterocyclic system.

References

  • Dherbécourt, J. et al. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank2020 , 2020, M1144. [Link]

  • Sravani, G. et al. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate2018 . [Link]

  • El Akkaoui, A. et al. Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect2021 , 6, 8985-9011. [Link]

  • De Martino, M. et al. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem2024 , e202400721. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis2022 . [Link]

  • Dherbécourt, J. et al. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank2020 , 2020, M1143. [Link]

  • El-Sayed, N. N. E. et al. Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Pharmaceuticals2024 , 17, 631. [Link]

  • De Martino, M. et al. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ResearchGate2024 . [Link]

  • Jones, E. D. et al. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. Research @ Flinders2023 . [Link]

  • Shimizu, H. et al. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters2011 , 21, 904-908. [Link]

  • Wsol, A. et al. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry2022 , 65, 11773-11788. [Link]

  • Cui, M. et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters2010 , 1, 132-136. [Link]

  • Saini, M. S. et al. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences2024 , 527, 01014. [Link]

  • Brown, D. G. The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry2016 , 8, 1373-1389. [Link]

  • Cui, M. et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters2010 , 1, 132-136. [Link]

  • Volpi, G. et al. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate2023 . [Link]

  • Poczta, A. et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules2022 , 27, 1369. [Link]

  • Lead Sciences. 6-Chloro-2-methylimidazo[1,2-b]pyridazine. [Link]

Sources

Safety Operating Guide

Proper Disposal of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, a heterocyclic compound often utilized in medicinal chemistry and drug development research. As a Senior Application Scientist, my objective is to offer a clear, scientifically grounded, and practical framework to ensure the safe management of this chemical waste, thereby protecting both laboratory personnel and the environment. The procedures outlined below are based on the known hazards of structurally similar compounds and established best practices for the disposal of halogenated organic waste.

Hazard Assessment and Profile of this compound

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.P264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationCauses serious eye irritation.P264+P265, P280, P305+P351+P338, P337+P317
Respiratory IrritationMay cause respiratory irritation.P261, P271, P304+P340, P319
Acute Oral ToxicityPotentially harmful if swallowed.P270, P301+P312, P330

This information is extrapolated from SDS data for structurally related compounds and should be treated as a guideline. Always handle with appropriate personal protective equipment.

Personal Protective Equipment (PPE) and Handling

Given the irritant nature of related compounds, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.

Table 2: Required Personal Protective Equipment

EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation[4].
Eye Protection Safety glasses with side shields or goggles.To protect against dust particles and splashes causing eye irritation[1][3].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood. A respirator may be necessary for large quantities or if dust is generated.To avoid inhalation and respiratory tract irritation[1][2].

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is critical to ensure safe and compliant disposal. This compound waste should be classified as halogenated organic waste .

Experimental Protocol for Waste Collection:

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container compatible with chlorinated organic compounds.

  • Labeling: The container must be labeled "Halogenated Organic Waste" and list "this compound" as a constituent. Include the appropriate hazard pictograms (e.g., irritant).

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves, paper towels), in the designated solid waste container.

    • Avoid generating dust during transfer.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a designated liquid waste container.

    • Do not mix with non-halogenated organic waste, as this increases the volume of halogenated waste and complicates disposal[5].

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Ensure the container is kept closed when not in use.

Disposal Pathway: Incineration of Halogenated Waste

The recommended disposal method for halogenated organic compounds is high-temperature incineration. This method is crucial for the complete destruction of the molecule and to prevent the formation of highly toxic byproducts such as dioxins and furans[5].

The European Industrial Emission Directive stipulates that waste containing more than 1% of halogenated substances must be incinerated at a minimum temperature of 1100°C. This high temperature is necessary to ensure the complete combustion of the more stable halogenated compounds[6]. In the United States, the Environmental Protection Agency (EPA) regulates the incineration of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[7][8].

Diagram 1: Decision-Making Workflow for Disposal

A Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in designated 'Solid Halogenated Organic Waste' container B->C Solid D Collect in designated 'Liquid Halogenated Organic Waste' container B->D Liquid E Store in Satellite Accumulation Area C->E D->E F Arrange for pickup by licensed hazardous waste disposal company E->F G Transport to a licensed hazardous waste incineration facility F->G H High-temperature incineration (≥ 1100°C) G->H I Compliant Destruction and Disposal H->I

Caption: Waste Disposal Workflow for this compound.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as halogenated waste.

  • Report: Report the spill to the laboratory supervisor and environmental health and safety department.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the EPA's RCRA provides the framework for hazardous waste management[7][8]. It is the responsibility of the waste generator to ensure that the disposal of this compound is carried out by a licensed and permitted hazardous waste disposal company.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to strict handling and segregation protocols, and ensuring a compliant disposal pathway through high-temperature incineration, we can mitigate risks and continue our vital research in a responsible manner.

References

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulation Related to Waste Incineration. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Basic principles of waste incineration. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • PubMed Central. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]

  • Alichem. (2010, June 10). MSDS of 6-Chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • MDPI. (2022). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the dechlorination of chlorinated aromatic compounds.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for destroying chlorinated aromatic compounds.
  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

Sources

Navigating the Safe Handling of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3][4] By moving beyond a simple checklist, we will explore the rationale behind each procedural step, ensuring a comprehensive understanding of the necessary safety protocols.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [5][6]

  • H319: Causes serious eye irritation. [5][6]

  • H335: May cause respiratory irritation. [5][6]

  • Some data also suggests it may be H302: Harmful if swallowed. [7]

While comprehensive toxicological data for this specific compound is not fully available, the imidazo[1,2-b]pyridazine core is a common scaffold in pharmacologically active agents. Therefore, treating this compound with a high degree of caution is a prudent and necessary approach.

Core Principles of Safe Handling

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE). This guide will focus on the correct selection and use of PPE, which is essential when direct handling of the compound is required.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Dermal Protection: Beyond the Basic Glove

Given that this compound is a known skin irritant, robust dermal protection is non-negotiable.

  • Gloves: Standard nitrile gloves are a minimum requirement. For prolonged handling or when working with larger quantities, double-gloving is recommended.[8] This provides an additional layer of protection in case of a tear or puncture in the outer glove. Always inspect gloves for any signs of degradation or damage before use.[5] After handling, remove gloves using the proper technique to avoid contaminating your skin.[5]

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., polyester/cotton blend) should be worn at all times in the laboratory. This protects your street clothes and skin from accidental splashes.

  • Chemical-Resistant Apron: When there is a significant risk of splashing, a chemical-resistant apron should be worn over the laboratory coat.

Ocular Protection: Shielding Your Vision

The eyes are particularly vulnerable to chemical splashes, and this compound is a serious eye irritant.

  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 or equivalent standards are required for any work with this compound.

  • Goggles: For procedures with a higher risk of splashing, chemical splash goggles that provide a complete seal around the eyes are necessary.

  • Face Shield: When handling larger quantities or performing tasks that could result in significant splashing, a face shield should be worn in conjunction with safety glasses or goggles.[9]

Respiratory Protection: Guarding Against Inhalation

As a solid that can form dust and may cause respiratory irritation, controlling inhalation exposure is critical.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a certified chemical fume hood.

  • Respirators: In situations where engineering controls are not sufficient to prevent the generation of dust or aerosols, respiratory protection is required. A NIOSH-approved N95 respirator is suitable for protection against solid particulates.[10] For higher-risk procedures, a respirator with a higher protection factor may be necessary. It is important to be properly fit-tested and trained in the use of any respirator.[10]

PPE Selection Summary

Task Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and preparing solutionsNitrile (double-gloved recommended)Safety glasses with side shields or gogglesLaboratory coatWork in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is required.
Performing reactions and workupsNitrile (double-gloved)Chemical splash goggles and face shieldLaboratory coat and chemical-resistant apronWork in a chemical fume hood.
Handling contaminated wasteNitrileSafety glasses with side shieldsLaboratory coatNot typically required if waste is properly contained.

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B Proceed to C Work in a Chemical Fume Hood B->C Enter Lab D Handle with Care to Avoid Dust Generation C->D During Experiment E Decontaminate Work Surfaces D->E After Experiment F Segregate and Dispose of Waste E->F After Decontamination G Doff PPE Correctly F->G Final Step

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs) before beginning work.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations of the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If any of the compound comes into contact with your gloves, remove them immediately, wash your hands, and don a new pair.

  • Cleanup and Disposal:

    • After completing your work, decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • All waste, including contaminated gloves, wipes, and the chemical itself, must be disposed of in accordance with local, state, and federal regulations.[11] This typically involves collection in a designated hazardous waste container.[9]

    • Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your apron, goggles/face shield, and finally your lab coat.

    • Wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Safety Data Sheet: Pyridine - Carl ROTH. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. (2021-05-01). Available at: [Link]

  • 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET. Available at: [Link]

  • MSDS of 6-Chloroimidazo[1,2-b]pyridazine. (2010-06-10). Available at: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. Available at: [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC - NIH. Available at: [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine - MDPI. Available at: [Link]

  • 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - Research @ Flinders. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.